Diphenylsilanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
dihydroxy(diphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLFKUHHDPMQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29226-39-9, 186972-90-7 | |
| Record name | Diphenylsilanediol homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29226-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Poly[oxy(diphenylsilylene)], α-hydro-ω-hydroxy- | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=186972-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3061340 | |
| Record name | Diphenylsilanediol | |
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Molecular Weight |
216.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Aldrich MSDS] | |
| Record name | Diphenylsilanediol | |
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CAS No. |
947-42-2 | |
| Record name | Diphenylsilanediol | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=947-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diphenylsilanediol | |
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| Record name | Diphenylsilanediol | |
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| Record name | Silanediol, 1,1-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenylsilanediol | |
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| Record name | Diphenylsilanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.207 | |
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| Record name | DIPHENYLSILANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36X37P8NBB | |
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Foundational & Exploratory
Synthesis of Diphenylsilanediol from Diphenyldichlorosilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of diphenylsilanediol from its precursor, diphenyldichlorosilane. This compound is a crucial organosilicon compound, serving as a versatile intermediate in the synthesis of various organosilicon materials, including phenylsilicone resins, rubbers, and oils.[1] It also finds applications as a structural control agent in silicone rubber and as a modifier for various polymers to impart desirable properties like thermal resistance and aging resistance.[1] Furthermore, this compound has been investigated for its potential anticonvulsant properties.[2] The primary and most direct method for its preparation is the hydrolysis of diphenyldichlorosilane.[1][2]
Core Reaction: Hydrolysis of Diphenyldichlorosilane
The fundamental chemical transformation involves the replacement of the two chlorine atoms on the silicon in diphenyldichlorosilane with hydroxyl (-OH) groups from water. This reaction produces this compound and hydrochloric acid (HCl) as a byproduct. The overall reaction is as follows:
Ph₂SiCl₂ + 2H₂O → Ph₂Si(OH)₂ + 2HCl
A significant challenge in this synthesis is managing the hydrochloric acid byproduct, which can catalyze the self-condensation of this compound to form polymeric siloxanes, thereby reducing the yield of the desired monomeric diol.[3][4] Various experimental protocols have been developed to mitigate this issue, primarily by controlling reaction conditions and neutralizing the HCl as it forms.
Reaction Pathway
The hydrolysis of diphenyldichlorosilane proceeds in a stepwise manner. The first chlorine atom is replaced by a hydroxyl group to form an intermediate, diphenylchlorosilanol, which is then further hydrolyzed to yield the final product, this compound.
Caption: Stepwise hydrolysis of diphenyldichlorosilane.
Experimental Protocols
Several methods for the synthesis of this compound from diphenyldichlorosilane have been reported. The key variations lie in the solvent system, the method of HCl neutralization, and the purification procedure.
Protocol 1: Hydrolysis in a Heterogeneous Solvent System
This method, adapted from the work of Hyde and DeLong, utilizes a mixture of organic solvents and water to control the hydrolysis reaction.[5]
-
Reagents and Materials:
-
Diphenyldichlorosilane (200 g)
-
Toluene (154 ml, divided into two 77 ml portions)
-
t-Amyl alcohol (161 ml)
-
Water (666 ml)
-
Reaction vessel with stirring and cooling capabilities
-
Filtration apparatus
-
-
Procedure:
-
Prepare a heterogeneous mixture of 77 ml of toluene, 161 ml of t-amyl alcohol, and 666 ml of water in a reaction vessel.
-
Maintain the temperature of the mixture at 25°C using a cooling coil.
-
Dissolve 200 g of diphenyldichlorosilane in the remaining 77 ml of toluene.
-
Add the diphenyldichlorosilane solution dropwise to the stirred aqueous mixture over approximately 30 minutes.
-
After the addition is complete, continue stirring for an additional 10 minutes.
-
Filter the resulting crystalline product by suction.
-
Wash the crystals with water until the filtrate is free of acid.
-
Air-dry the purified crystals.
-
-
Purification:
-
Further purification can be achieved by recrystallization from a mixture of warm methyl ethyl ketone and chloroform.[5]
-
Protocol 2: Hydrolysis with Bicarbonate Neutralization
This protocol involves the direct hydrolysis of diphenyldichlorosilane in water, followed by neutralization of the resulting HCl with sodium or potassium bicarbonate in an acetone solution. This method is reported to give essentially quantitative yields.[6]
-
Reagents and Materials:
-
Diphenyldichlorosilane
-
Water (at least 2 parts by weight per part of diphenyldichlorosilane)
-
Acetone
-
Sodium bicarbonate or Potassium bicarbonate
-
Filtration apparatus
-
-
Procedure:
-
Add diphenyldichlorosilane with stirring to the water. The this compound will precipitate as a solid.
-
Separate the crude, wet this compound (contaminated with HCl) by filtration.
-
Dissolve the crude product in acetone. The amount of acetone should be sufficient to fully dissolve the diol (typically 0.5 to 3 parts by weight per part of crude diol).
-
Add a sufficient amount of sodium bicarbonate or potassium bicarbonate to the acetone solution to neutralize the HCl, achieving a final pH of 5.5 to 6.8.[6]
-
Filter the mixture to remove the inorganic salts (e.g., sodium chloride).
-
Precipitate the pure this compound by adding the acetone filtrate to a sufficient amount of water.
-
Recover the precipitated diol by filtration and dry at 40-70°C.
-
Protocol 3: Hydrolysis in the Presence of an Acid Acceptor
This method employs a base, such as aniline or pyridine, directly in the reaction mixture to act as an acid acceptor, neutralizing the HCl as it is formed.[3][7]
-
Reagents and Materials:
-
Diphenyldichlorosilane
-
Aniline or Pyridine (as acid acceptor)
-
Anhydrous ether or other inert organic solvent
-
Reaction vessel
-
-
Procedure:
-
Dissolve diphenyldichlorosilane in an inert organic solvent like anhydrous ether.
-
Add the acid acceptor (e.g., aniline) to the solution.
-
Perform a controlled hydrolysis by the slow addition of water. The HCl generated is immediately neutralized by the aniline, forming aniline hydrochloride.
-
The this compound can be isolated from the reaction mixture after removing the salt byproduct.
-
Quantitative Data Summary
The following table summarizes key quantitative data from various reported synthesis protocols.
| Parameter | Protocol 1 (Hyde & DeLong)[5] | Protocol 2 (Bicarbonate Neutralization)[6] | Method with Aniline[3] | Method with NaHCO₃[3] |
| Starting Material | Diphenyldichlorosilane | Diphenyldichlorosilane | Diphenyldichlorosilane | Diphenyldichlorosilane |
| Yield | 93% | ~93.4% | 93% | 90% |
| Purity | High (recrystallized) | Good Purity | High (recrystallized) | - |
| Melting Point (°C) | 148 (dec.) | 157.8-158.4 | - | - |
| Reaction Temp. | 25°C | Ambient | ~50°C (exothermic) | ~50°C (exothermic) |
| Key Reagents | Toluene, t-Amyl alcohol, H₂O | H₂O, Acetone, NaHCO₃/KHCO₃ | Aniline, Ether | NaHCO₃, Acetone |
| Final pH | - | 5.5 - 6.8 | - | - |
General Experimental Workflow
The synthesis of this compound from diphenyldichlorosilane generally follows a consistent sequence of steps, from the initial reaction to the final isolation of the pure product.
Caption: General workflow for this compound synthesis.
Safety and Handling
-
Diphenyldichlorosilane: This compound is corrosive and reacts readily with moisture in the air to release HCl gas.[8][9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[9]
-
This compound: The product is a combustible solid that can cause irritation to the skin, eyes, and respiratory system.[1] Standard safe handling procedures for chemical powders should be followed.
-
Reaction Hazards: The hydrolysis reaction is exothermic and produces corrosive hydrochloric acid.[4] Adequate cooling and pressure relief should be considered, especially for larger-scale syntheses.
By carefully selecting the appropriate protocol and adhering to safety precautions, high-purity this compound can be reliably synthesized for use in further research and development.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. CN105153213A - Method for preparing diphenyl silanediol - Google Patents [patents.google.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. US2899453A - Preparation of this compound - Google Patents [patents.google.com]
- 7. This compound | 947-42-2 [chemicalbook.com]
- 8. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
- 9. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
Physical and chemical properties of Diphenylsilanediol
For Researchers, Scientists, and Drug Development Professionals
Diphenylsilanediol (DPSD), an organosilicon compound with the formula (C₆H₅)₂Si(OH)₂, is a versatile molecule with significant applications ranging from polymer chemistry to pharmaceuticals. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its relevance in drug development.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid.[1] Its core structure consists of a silicon atom bonded to two phenyl groups and two hydroxyl groups, rendering it a member of the silanol family. This structure imparts a unique combination of thermal stability, chemical reactivity, and solubility in organic solvents.[2]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound based on available data.
Table 1: General and Physical Properties
| Property | Value | References |
| Molecular Formula | C₁₂H₁₂O₂Si | [1][3] |
| Molecular Weight | 216.31 g/mol | [1][3] |
| Appearance | White to off-white crystal/powder | [1] |
| Melting Point | 138-148 °C (decomposes) | [4][5][6] |
| Boiling Point | 352.6 - 353 °C at 760 mmHg | [3][5] |
| Density | 0.87 - 1.255 g/cm³ | [5][6] |
| Flash Point | 53 - 129 °F (closed cup) | [3][5][7] |
| Water Solubility | Reacts/Hydrolyzes | [5][8] |
| LogP | 0.22760 - 2 | [3][5] |
| pKa (Predicted) | 12.06 ± 0.53 | [5] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Features and Observations |
| ¹H NMR | Spectra are consistent with the presence of phenyl and hydroxyl protons.[9] |
| ¹³C NMR | Spectra confirm the carbon framework of the this compound molecule.[10] |
| Infrared (IR) Spectroscopy | Shows characteristic O-H stretching and C-H stretching vibrations. The absence of the O-H stretch is indicative of condensation to form siloxanes.[11][12] |
| Mass Spectrometry (GC-MS) | The fragmentation pattern often shows loss of phenyl groups, indicating the Si-C bond as a point of cleavage.[10] |
Chemical Reactivity and Stability
This compound is a stable compound under normal conditions.[8] However, the presence of acidic or basic impurities can catalyze the condensation of the silanol groups, leading to the formation of siloxane polymers.[6] It is incompatible with strong oxidizing agents.[5] The compound is also sensitive to air and light and reacts with water, particularly under non-neutral conditions.[5][8] This reactivity is fundamental to its use as a precursor in the synthesis of silicone polymers.[2][3]
Experimental Protocols
Synthesis of this compound via Hydrolysis of Diphenyldichlorosilane
This protocol describes a common method for synthesizing this compound.
Materials:
-
Diphenyldichlorosilane
-
Acetone
-
Deionized water
-
Sodium bicarbonate
-
500 mL three-necked flask
-
Stirrer
-
Reflux condenser
-
Filter funnel and paper
-
Rotary evaporator
Procedure:
-
In a 500 mL three-necked flask equipped with a stirrer and reflux condenser, add 100g of diphenyldichlorosilane to 1000g of acetone and stir until uniform.[9][13]
-
Slowly add a mixture of 150g of deionized water and 0.021g of acetic acid to the flask.[9][13]
-
Heat the solution to 60°C and maintain a reflux for 4 hours. The solution will turn cloudy as the product precipitates.[9][13]
-
Cool the mixture to room temperature and allow it to age for 5 hours to ensure complete crystallization.[9][13]
-
Filter the precipitate using a 500-mesh filter cloth.[9][13]
-
The crude product can be dissolved in acetone, and the solution neutralized to a pH of 5.5-6.8 with sodium bicarbonate to remove any residual HCl.[2]
-
The neutralized solution is then filtered to remove inorganic salts.[2]
-
The this compound is precipitated by adding water to the acetone filtrate.[2]
-
The final product is collected by filtration and dried in a vacuum oven or via rotary evaporation at 40°C.[2][9][13]
Purification by Recrystallization
High-purity this compound can be obtained by recrystallization.
Materials:
-
Crude this compound
-
Ethyl acetate or a mixture of chloroform and methyl ethyl ketone
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethyl acetate or a chloroform/methyl ethyl ketone mixture.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the structure of this compound.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).[7]
-
Analysis: Acquire the IR spectrum. Look for characteristic absorption bands, including a broad O-H stretch around 3200-3600 cm⁻¹, C-H stretches of the aromatic rings around 3000-3100 cm⁻¹, and Si-O and Si-Ph absorptions.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization may be necessary to improve volatility and thermal stability, although direct analysis is possible if the sample is extracted into a dry solvent.[14]
-
Analysis: Inject the sample into the GC-MS system. The gas chromatogram will indicate the purity of the sample, and the mass spectrum will provide information about the molecular weight and fragmentation pattern, which can be used to confirm the identity of the compound.
Role in Drug Development
This compound has garnered interest in the pharmaceutical industry for its potential applications as a pharmaceutical excipient and for its intrinsic biological activity.
Enhancing Drug Solubility and Bioavailability
For many promising drug candidates, poor aqueous solubility is a major hurdle, leading to low bioavailability. This compound is being investigated as an excipient to enhance the solubility and dissolution rates of such drugs.[4] While the precise mechanisms are still under investigation, it is believed that this compound can interact with drug molecules to prevent aggregation, modify their crystal structure to a more soluble form, or aid in the formation of stable dispersions.[4] By improving bioavailability, the required therapeutic dose of a drug could potentially be lowered, which may in turn reduce side effects.[4]
Anticonvulsant Activity
This compound has been shown to possess anticonvulsant properties, with a mechanism of action thought to be similar to that of phenytoin.[6] Phenytoin is a well-known anti-epileptic drug that works by blocking voltage-gated sodium channels in neurons. This action stabilizes the neuronal membrane and prevents the repetitive firing of action potentials that underlies seizures. While the direct interaction of this compound with ion channels has not been extensively characterized, its structural similarities to phenytoin suggest a potential role in modulating ion channel function.
Visualizations
Experimental Workflow: Synthesis and Polymerization of this compound
Caption: Workflow for the synthesis of this compound and its subsequent use in polycondensation reactions.
Proposed Mechanism of Action: Anticonvulsant Activitydot
References
- 1. Page loading... [guidechem.com]
- 2. US2899453A - Preparation of this compound - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C12H12O2Si | CID 13693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN105153213A - Method for preparing diphenyl silanediol - Google Patents [patents.google.com]
- 10. sol-gel.net [sol-gel.net]
- 11. This compound(947-42-2) IR Spectrum [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. A kind of method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 14. Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol (DMSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture of Diphenylsilanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of diphenylsilanediol, a molecule of interest for its chemical properties and potential applications in medicinal chemistry. By examining its solid-state architecture, we gain insights into the intermolecular forces that govern its packing and, by extension, its physical properties. This document details the experimental methodologies for its synthesis and crystallographic analysis, presents key structural data in a clear tabular format, and visualizes the complex hydrogen-bonding network that defines its crystalline form.
Introduction
This compound, (C₆H₅)₂Si(OH)₂, is an organosilicon compound that has garnered attention due to its molecular structure and its role as a precursor in the synthesis of silicon-containing polymers. The presence of two hydroxyl groups and two phenyl rings attached to a central silicon atom gives rise to a molecule with a distinct stereochemistry and a propensity for forming extensive hydrogen-bonding networks in the solid state. Understanding the precise three-dimensional arrangement of molecules in the crystal lattice is paramount for controlling its solid-state properties and for designing derivatives with tailored functionalities. This guide summarizes the key findings from crystallographic studies, providing a comprehensive resource for researchers in the field.
Experimental Protocols
Synthesis of this compound via Hydrolysis of Diphenyldichlorosilane
A common and effective method for the preparation of this compound is the hydrolysis of diphenyldichlorosilane.[1][2][3] The following protocol is a representative example:
Materials:
-
Diphenyldichlorosilane ((C₆H₅)₂SiCl₂)
-
Acetone
-
Sodium Bicarbonate (NaHCO₃)
-
Water
-
Toluene (optional, for initial dissolution)
-
t-Amyl alcohol (optional, for initial dissolution)
Procedure:
-
Hydrolysis: Diphenyldichlorosilane is dissolved in a suitable organic solvent such as toluene or acetone.[1][2] This solution is then added dropwise with vigorous stirring to a biphasic mixture of water and a solvent like t-amyl alcohol, or directly to an aqueous solution.[2] The reaction is typically carried out at room temperature.
-
Neutralization: The hydrochloric acid generated during hydrolysis is neutralized by the portion-wise addition of a mild base, such as sodium bicarbonate, until the solution reaches a pH of approximately 6.5.[1]
-
Isolation of Crude Product: The crude this compound precipitates out of the solution. The solid is collected by filtration and washed with water to remove any remaining salts and acid.
-
Purification: The crude product is then dissolved in a minimal amount of a suitable solvent, such as acetone.[1]
-
Precipitation: The acetone solution is filtered to remove any inorganic impurities. The filtrate is then added to a larger volume of water to precipitate the purified this compound.
-
Drying: The purified product is collected by filtration and dried in an oven at a moderate temperature (e.g., 65 °C) to yield crystalline this compound.[1]
An alternative approach involves the hydrolysis of diphenyldialkoxysilanes, which avoids the generation of hydrochloric acid.[4]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. While specific instrumental parameters from early studies may not be fully available, the following represents a general and modern workflow for such an analysis.[5][6][7]
Methodology:
-
Crystal Selection and Mounting: A single crystal of this compound of suitable size and quality (typically 0.1-0.4 mm in each dimension) is selected under a microscope.[5] The crystal is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a detector. Data is collected at a controlled temperature, often low temperature (e.g., 100 K or 298 K), to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. These intensities are then corrected for various factors, including Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.[4] The atomic positions and their displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction patterns. The final refinement typically results in a low R-factor (e.g., 0.034), indicating a high-quality structure determination.[4]
Crystal Structure and Data
The seminal work by Fawcett, Camerman, and Camerman (1977) provided a detailed analysis of the this compound crystal structure.[4] Their findings revealed a triclinic crystal system belonging to the space group Pī. A notable feature of this structure is the presence of three independent molecules of this compound in the asymmetric unit.[4]
Crystallographic Data
The unit cell parameters for this compound as determined by single-crystal X-ray diffraction are summarized in the table below. It is important to note that earlier studies based on powder diffraction suggested a monoclinic system, highlighting the definitive nature of single-crystal analysis.
| Parameter | Value[4] |
| Crystal System | Triclinic |
| Space Group | Pī |
| a | 9.912 Å |
| b | 15.048 Å |
| c | 14.519 Å |
| α | 120.83° |
| β | 99.95° |
| γ | 100.84° |
| Z | 6 |
Molecular Geometry
The molecular structure of this compound features a central silicon atom tetrahedrally coordinated to two phenyl rings and two hydroxyl groups. The phenyl rings are not coplanar and are rotated with respect to each other. The intramolecular distance between the two hydroxyl oxygen atoms is approximately 2.66 Å.[4]
Hydrogen Bonding and Crystal Packing
The solid-state structure of this compound is dominated by an extensive network of intermolecular hydrogen bonds. The hydroxyl groups of the three independent molecules in the asymmetric unit act as both hydrogen bond donors and acceptors, leading to the formation of columns of molecules in the crystal lattice.[8] This intricate hydrogen-bonding scheme is a key determinant of the crystal packing and the overall stability of the crystalline form.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound.
Hydrogen-Bonding Network
The following diagram provides a schematic representation of the hydrogen-bonding interactions that lead to the formation of molecular columns in the crystal structure of this compound. Each this compound molecule is represented as a node, and the hydrogen bonds are depicted as directed edges.
Conclusion
The crystal structure of this compound is characterized by a triclinic unit cell containing three independent molecules in the asymmetric unit. The molecules are arranged in columns stabilized by a robust network of intermolecular O-H···O hydrogen bonds. This detailed structural understanding, derived from single-crystal X-ray diffraction, is fundamental for elucidating the structure-property relationships of this compound and for guiding the design of new materials with desired solid-state characteristics. The experimental protocols provided herein offer a practical guide for the synthesis and crystallographic analysis of this compound and its analogues.
References
- 1. US2899453A - Preparation of this compound - Google Patents [patents.google.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Page loading... [guidechem.com]
- 4. CN105153213A - Method for preparing diphenyl silanediol - Google Patents [patents.google.com]
- 5. sssc.usask.ca [sssc.usask.ca]
- 6. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diphenylsilanediol
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for diphenylsilanediol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organosilicon compounds. This document presents quantitative NMR data in a structured format, details experimental protocols for data acquisition, and includes visualizations to illustrate key concepts and workflows.
Introduction to this compound and NMR Spectroscopy
This compound ((C₆H₅)₂Si(OH)₂) is an organosilicon compound belonging to the silanol family. It is characterized by a central silicon atom bonded to two phenyl groups and two hydroxyl groups.[1] The molecular structure of this compound makes it a valuable intermediate in the synthesis of silicone polymers and other organosilicon materials.[2] NMR spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the hydroxyl protons and the protons of the two phenyl groups. The chemical shift of the hydroxyl protons can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -OH | Variable (e.g., ~5.4) | Singlet (broad) | 2H | Chemical shift is solvent and concentration dependent. |
| Phenyl (ortho, meta, para) | ~7.2 - 7.6 | Multiplet | 10H | The aromatic protons typically appear as a complex multiplet. |
Note: The exact chemical shifts can vary slightly based on the experimental conditions, particularly the solvent used.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound displays signals for the carbon atoms of the phenyl rings. Due to the symmetry of the molecule, four distinct signals are expected for the phenyl carbons: one for the ipso-carbon (the carbon attached to the silicon), two for the ortho- and meta-carbons, and one for the para-carbon.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C-ipso | ~134 | Carbon directly attached to the silicon atom. |
| C-ortho | ~135 | |
| C-meta | ~128 | |
| C-para | ~130 |
Note: The chemical shifts are approximate and can differ based on the solvent and reference standard used. SpectraBase indicates the availability of ¹³C NMR spectra in solvents such as Polysol, Acetone-D6, and CDCl3/DMSO-D6.[3]
Experimental Protocol for NMR Data Acquisition
The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
4.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.[4][5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[6]
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.
4.2. NMR Spectrometer Setup
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL, or Varian) with a field strength of 300 MHz or higher for optimal signal dispersion.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
Temperature Control: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment to ensure reproducibility.[4]
4.3. Data Acquisition Parameters
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
4.4. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualizations
The following diagrams illustrate the molecular structure of this compound and the general workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR analysis of this compound.
References
In-depth Technical Guide: Hydrogen Bonding in the Crystal Lattice of Diphenylsilanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylsilanediol [(C₆H₅)₂Si(OH)₂], a member of the silanol family, exhibits a well-defined crystalline structure dominated by a robust network of intermolecular hydrogen bonds. This technical guide provides a comprehensive analysis of the hydrogen bonding within the this compound crystal lattice, drawing upon key crystallographic studies. The document details the precise geometry of these non-covalent interactions, outlines the experimental methodology used for their determination, and presents the data in a clear, structured format. A visual representation of the hydrogen-bonded supramolecular assembly is also provided to facilitate a deeper understanding of the crystal packing. This information is of significant value to researchers in materials science, crystallography, and drug development, where the understanding and prediction of crystal packing are crucial.
Introduction
Organosilanols, compounds containing one or more hydroxyl groups attached to a silicon atom, are of considerable interest due to their versatile chemical properties and their role as intermediates in the synthesis of silicones and silsesquioxanes. The presence of the polar Si-OH group imparts a strong tendency for these molecules to form intermolecular hydrogen bonds, which significantly influences their physical and chemical properties, including their crystal packing, solubility, and reactivity.
This compound is a prototypical arylsilanol that crystallizes in a highly ordered fashion. The primary forces governing the supramolecular assembly in its solid state are the O-H···O hydrogen bonds between the hydroxyl groups of adjacent molecules. Understanding the specifics of this hydrogen-bonding network is fundamental for controlling the crystallization process, predicting polymorphism, and for the rational design of novel materials with desired structural motifs. Furthermore, as this compound has been investigated for its potential anticonvulsant activity, a detailed knowledge of its solid-state structure is pertinent to the fields of medicinal chemistry and drug formulation.
This guide synthesizes the available crystallographic data to provide an in-depth look at the hydrogen bonding in the this compound crystal lattice.
Crystal Structure and Hydrogen Bonding Network
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The seminal work by Fawcett and Camerman in 1977 revealed that this compound crystallizes in the monoclinic space group P2₁/c.[1] The key feature of the crystal packing is the formation of infinite one-dimensional columns of molecules linked by strong intermolecular O-H···O hydrogen bonds.
Each this compound molecule acts as both a hydrogen bond donor and acceptor, with each of its two hydroxyl groups participating in a hydrogen bond with a neighboring molecule. This arrangement leads to the formation of a head-to-tail chain of molecules extending through the crystal lattice. The phenyl groups are oriented outwards from this hydrogen-bonded core, influencing the overall packing density and intermolecular van der Waals interactions.
Quantitative Hydrogen Bond Data
The precise geometric parameters of the hydrogen bonds in the this compound crystal lattice, as determined by X-ray crystallography, are summarized in the table below. These values are critical for computational modeling and for understanding the strength and directionality of these interactions.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry of A |
| O(1) | H(O1) | O(2) | 0.82 | 1.88 | 2.698 | 178 | x, -1/2-y, 1/2+z |
| O(2) | H(O2) | O(1) | 0.82 | 1.88 | 2.702 | 179 | x, 1/2-y, 1/2+z |
Table 1: Hydrogen Bond Geometry in this compound Crystal Lattice. Data sourced from the Cambridge Structural Database, CCDC Entry: 192455, based on the work of Fawcett and Camerman (1977).
Visualization of the Hydrogen-Bonded Network
To illustrate the connectivity within the crystal lattice, the following diagram depicts the formation of the hydrogen-bonded columns of this compound molecules.
Caption: Hydrogen-bonded column in this compound.
Experimental Protocols
The determination of the crystal structure and the precise localization of atoms involved in hydrogen bonding are achieved through single-crystal X-ray diffraction.[2][3][4][5] The following provides a detailed, representative methodology for such an experiment.
Crystal Growth
High-quality single crystals of this compound are essential for accurate diffraction studies. A common method for obtaining suitable crystals is through slow evaporation of a saturated solution.
-
Solvent Selection: this compound is dissolved in a suitable solvent, such as a mixture of ethanol and water or acetone, at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: The saturated solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of the solvent over several days to weeks leads to the formation of well-defined single crystals.
-
Crystal Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are formed, they are carefully harvested from the mother liquor.
Data Collection
The crystallographic data are collected using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A selected single crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.
-
X-ray Source: A monochromatic beam of X-rays, typically from a Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.7107 Å) source, is directed at the crystal.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). A complete dataset is collected by rotating the crystal through a specific angular range, ensuring that all unique reflections are measured. Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
Structure Solution and Refinement
The collected diffraction data are processed to determine the crystal structure.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. The positions of the hydrogen atoms involved in hydrogen bonding are carefully located from difference Fourier maps and refined.
Conclusion
The crystal structure of this compound is a prime example of how strong, directional hydrogen bonds dictate the supramolecular assembly of molecules in the solid state. The formation of infinite hydrogen-bonded columns is a robust and recurring motif in silanol chemistry. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers working with organosilanols and for those in the broader field of crystal engineering. A thorough grasp of these principles is indispensable for the development of new materials with tailored properties and for understanding the solid-state behavior of pharmacologically relevant molecules.
References
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Diphenylsilanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylsilanediol (DPSD), a member of the silanol family with the chemical formula (C₆H₅)₂Si(OH)₂, is a versatile organosilicon compound. Its inherent thermal stability and unique chemical properties have led to its use in a variety of applications, including as a precursor in the synthesis of silicone polymers, a stabilizing agent in pharmaceutical formulations, and in the development of advanced materials. Understanding the thermal behavior of this compound is paramount for its effective and safe use, particularly in applications involving elevated temperatures.
This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. It consolidates quantitative data from thermal analysis, details experimental methodologies, and elucidates the decomposition pathways.
Thermal Stability and Decomposition Profile
The thermal stability of this compound is governed by the strength of its silicon-carbon and silicon-oxygen bonds. While generally stable under ambient conditions, it undergoes predictable transformations upon heating. The primary thermal event is a condensation reaction, which is then followed by decomposition at higher temperatures.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials by measuring the change in mass as a function of temperature. The thermal decomposition of this compound is characterized by a multi-stage process.
The initial and most significant weight loss is attributed to the thermal condensation of the silanol groups (-Si-OH). This process involves the elimination of water molecules to form siloxane bridges (-Si-O-Si-), leading to the formation of oligomers and eventually polymers.
A gravimetric study on the thermal condensation of this compound reveals a clear dependence of weight loss on both temperature and time.[1][2]
Table 1: Gravimetric Study of this compound Thermal Condensation [1][2]
| Temperature (°C) | Time (min) | Weight Loss (%) |
| 120 | 60 | ~1 |
| 140 | 60 | ~3 |
| 160 | 60 | ~7 |
| 180 | 60 | ~8 |
Note: The weight loss corresponds to the elimination of water during the condensation reaction.
At temperatures above the initial condensation phase, further decomposition occurs, involving the cleavage of the silicon-phenyl bonds.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, providing information on thermal transitions such as melting, crystallization, and decomposition.
The DSC thermogram of this compound exhibits a distinct endothermic peak corresponding to its melting point. The reported melting point is in the range of 144-148 °C, often accompanied by decomposition.[3] One study determined the peak maxima in the DSC to be in the temperature interval of 155–160°C.[1]
Beyond the melting point, exothermic events may be observed, corresponding to the condensation reactions and subsequent cross-linking of the resulting siloxane chains. At higher temperatures, endothermic peaks may reappear, indicating the energy required for the cleavage of silicon-phenyl and other covalent bonds during decomposition.
Decomposition Products
The thermal decomposition of this compound yields a range of products, the nature of which depends on the temperature and atmosphere. The primary hazardous decomposition products include:
-
Carbon Monoxide (CO)
-
Carbon Dioxide (CO₂)
-
Silicon Dioxide (SiO₂)
Analysis of the volatile decomposition products using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would likely reveal the presence of benzene, phenol, and various cyclic and linear siloxanes. The mass spectrum of this compound itself shows a molecular ion peak at m/z 216, with other significant fragments observed at m/z 199, 139, and 77, corresponding to the loss of a hydroxyl group, a phenyl group, and the phenyl cation, respectively.[4][5]
Decomposition Pathways
The thermal decomposition of this compound is a complex process that can be conceptualized as a series of sequential and competing reactions. The following diagram illustrates a plausible decomposition pathway.
Caption: Proposed thermal decomposition pathway of this compound.
The initial step is the intermolecular condensation of silanol groups, releasing water and forming siloxane oligomers. These oligomers can further condense to create a cross-linked polydiphenylsiloxane network. At higher temperatures, the energy becomes sufficient to cleave the silicon-phenyl bonds, leading to the formation of benzene and other aromatic fragments. In an oxidizing atmosphere, these organic fragments will further decompose into carbon monoxide and carbon dioxide, while the silicon-containing backbone ultimately converts to silicon dioxide.
Experimental Protocols
To ensure accurate and reproducible data on the thermal stability and decomposition of this compound, standardized experimental protocols are essential.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A thermogravimetric analyzer capable of controlled heating in an inert and/or oxidative atmosphere.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (alumina or platinum).
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen or air at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
-
Data Collection: Record the sample mass as a function of temperature.
-
Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
Calculate the derivative of the weight loss curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Determine the residual mass at the end of the experiment.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify thermal transitions such as melting and decomposition, and to quantify the associated enthalpy changes.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (aluminum or other suitable material). Hermetically seal the pan.
-
Instrument Setup:
-
Reference: An empty, sealed DSC pan.
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Collection: Record the differential heat flow as a function of temperature.
-
Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic and exothermic peaks.
-
Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each transition.
-
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (typically < 1 mg) of this compound into a pyrolysis sample tube or cup.
-
Instrument Setup:
-
Pyrolyzer:
-
Pyrolysis Temperature: Program a stepped heating profile (e.g., 200 °C, 400 °C, 600 °C) or a single high temperature (e.g., 700 °C) to investigate decomposition at different stages.
-
Interface Temperature: Maintain at a temperature sufficient to prevent condensation of the pyrolyzates (e.g., 300 °C).
-
-
Gas Chromatograph:
-
Injector Temperature: 280 °C.
-
Column: A non-polar or mid-polar capillary column suitable for separating aromatic compounds.
-
Oven Program: A temperature ramp designed to separate the expected decomposition products (e.g., hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 300 °C).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
-
Data Collection: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Analysis:
-
Identify the compounds corresponding to each peak in the TIC by comparing their mass spectra with a spectral library (e.g., NIST).
-
Correlate the identified products with the pyrolysis temperature to understand the decomposition pathway.
-
Conclusion
The thermal stability of this compound is a critical parameter for its diverse applications. Its decomposition is a multi-step process initiated by condensation reactions to form siloxane oligomers and polymers, followed by the cleavage of silicon-phenyl bonds at higher temperatures. A thorough understanding of this behavior, obtained through techniques such as TGA, DSC, and Py-GC-MS, is essential for predicting material performance, ensuring process safety, and developing novel materials with enhanced thermal properties. The experimental protocols provided in this guide offer a framework for the systematic and reproducible characterization of this compound and related organosilicon compounds.
References
Solubility of Diphenylsilanediol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of diphenylsilanediol in organic solvents. This compound [(C₆H₅)₂Si(OH)₂], a member of the silanol family, is a crystalline solid with a tetrahedral molecular structure. Its utility as an anticonvulsant and as a precursor in the synthesis of silicon-containing polymers underscores the importance of understanding its solubility for various applications in research and development.[1] The presence of two hydroxyl (-OH) groups on the silicon atom allows for the formation of strong hydrogen bonds, which significantly influences its solubility profile. In the solid state, these molecules form hydrogen-bonded columns.[1]
Factors Influencing Solubility
The solubility of this compound is primarily governed by the interplay of solvent polarity, hydrogen bonding capabilities, and temperature. The principle of "like dissolves like" is central to understanding its behavior. Solvents that can act as hydrogen bond donors or acceptors are generally more effective at solvating this compound.
-
Hydrogen Bonding: The silanol functional groups (Si-OH) are capable of both donating and accepting hydrogen bonds.[2] Solvents with hydrogen bond accepting capabilities, such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, methyl ethyl ketone), can effectively interact with the hydroxyl protons of this compound. Similarly, protic solvents like alcohols (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, facilitating solvation.
-
Polarity: As a polar molecule, this compound exhibits greater solubility in polar solvents. The polarity of the solvent, often quantified by its dielectric constant, plays a crucial role in its ability to overcome the lattice energy of the solid this compound.
-
Temperature: The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice forces.
Quantitative Solubility Data
Precise quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available chemical literature and databases. While qualitative descriptions of its solubility exist, specific numerical values (e.g., in g/100 mL or mol/L) at various temperatures are scarce. For instance, one technical data sheet describes its solubility in ethyl acetate as "almost transparency," which suggests good solubility, but does not provide a quantitative measure.[3]
To address this, the following tables are provided as a template for researchers to populate with experimentally determined data. The subsequent section details a comprehensive experimental protocol for obtaining these crucial values.
Table 1: Solubility of this compound in Polar Protic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | Data not available | Data not available | |
| Ethanol | Data not available | Data not available | |
| Isopropanol | Data not available | Data not available |
Table 2: Solubility of this compound in Polar Aprotic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Acetone | Data not available | Data not available | |
| Methyl Ethyl Ketone | Data not available | Data not available | |
| Ethyl Acetate | Data not available | Data not available | |
| Tetrahydrofuran (THF) | Data not available | Data not available | |
| Acetonitrile | Data not available | Data not available |
Table 3: Solubility of this compound in Nonpolar and Halogenated Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Toluene | Data not available | Data not available | |
| Chloroform | Data not available | Data not available | |
| Dichloromethane | Data not available | Data not available | |
| Hexane | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various organic solvents. The isothermal shake-flask method is a widely accepted technique for this purpose.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, Gas Chromatography (GC) system, or a UV-Vis Spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial or flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials/flasks tightly to prevent solvent evaporation.
-
Place the vials/flasks in a constant temperature shaker bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials/flasks to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.
-
HPLC-UV: Due to the phenyl groups, this compound has a UV chromophore, making HPLC with UV detection a suitable method. A reversed-phase C18 column can be used with a suitable mobile phase (e.g., acetonitrile/water or methanol/water mixture).
-
GC: Gas chromatography can also be employed for the analysis of silanols.
-
UV-Vis Spectrophotometry: For a simpler approach, a UV-Vis spectrophotometer can be used. A calibration curve of absorbance versus concentration must be prepared using standard solutions of this compound in the same solvent.
-
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Experimental Workflow Diagram
References
An In-Depth Technical Guide to the Core Reaction Mechanisms of Diphenylsilanediol for Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylsilanediol ((C₆H₅)₂Si(OH)₂) is an organosilicon compound of significant interest in both materials science and medicinal chemistry. Its unique structural features, including the presence of two phenyl groups and two hydroxyl groups attached to a central silicon atom, impart a combination of thermal stability, chemical reactivity, and biological activity. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, including its synthesis, condensation polymerization, and its interactions with biological systems. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.
Synthesis of this compound
The most common and well-established method for the synthesis of this compound is through the hydrolysis of diphenyldichlorosilane. This reaction involves the nucleophilic substitution of the chlorine atoms with hydroxyl groups from water.
Reaction Mechanism: Hydrolysis of Diphenyldichlorosilane
The hydrolysis of diphenyldichlorosilane proceeds through a stepwise nucleophilic substitution mechanism. The silicon atom, being electron-deficient due to the electronegative chlorine atoms, is susceptible to attack by the lone pair of electrons on the oxygen atom of a water molecule.
Experimental Protocols for Synthesis
Several protocols for the synthesis of this compound have been reported, with variations in solvents, acid scavengers, and reaction conditions. Below are two detailed methods.
Method 1: Hydrolysis with a Bicarbonate Neutralizing Agent [1]
This method utilizes sodium bicarbonate to neutralize the hydrochloric acid byproduct, driving the reaction to completion and simplifying purification.
-
Materials:
-
Diphenyldichlorosilane
-
Acetone
-
Water
-
Sodium bicarbonate
-
-
Procedure:
-
Slowly add 400g of diphenyldichlorosilane to 2000g of water with stirring over a period of two hours, maintaining the temperature between 20-30°C.
-
Filter the precipitated crude this compound.
-
Dissolve the wet, HCl-contaminated product in 550g of acetone.
-
Add a sufficient amount of sodium bicarbonate to the acetone solution to achieve a pH of approximately 6.5.
-
Filter the mixture to remove inorganic salts.
-
Add the acetone filtrate to 2800g of water to precipitate the purified this compound.
-
Collect the product by filtration and dry in an air-circulating oven at 65°C for 24 hours.
-
-
Expected Yield: Approximately 93.4%[1].
-
Purity: High purity, with a melting point of 157.8-158.4°C[1].
Method 2: Acid-Catalyzed Hydrolysis of Diphenyldialkoxysilane [2]
This method avoids the generation of hydrochloric acid by starting from a dialkoxysilane.
-
Materials:
-
Diphenyldimethoxysilane or Diphenyldiethoxysilane
-
Acetone
-
Deionized water
-
Acetic acid (catalyst)
-
-
Procedure:
-
In a 5L flask, add 1000g of diphenyldiethoxysilane and 1000g of acetone and stir until uniform.
-
Add 300g of deionized water and 1g of acetic acid.
-
Heat the solution to 58°C and reflux for 5 hours. The solution will turn cloudy as the product precipitates.
-
Cool the mixture to room temperature and age for 5 hours to allow for complete crystallization.
-
Filter the solution through a 500-mesh filter cloth.
-
Centrifuge and dry the filter cake.
-
Further dry the product by rotary evaporation at -0.099 MPa and 40°C for 4.5 hours.
-
-
Expected Yield: 98.36%[2].
-
Purity: 99.7% with a melting point of 141°C[2].
Condensation Polymerization of this compound
This compound can undergo condensation polymerization to form polysiloxanes, which are polymers with a repeating silicon-oxygen backbone. This process can be catalyzed by either acids or bases and involves the elimination of water.
Acid-Catalyzed Condensation Mechanism
In the presence of an acid catalyst, a hydroxyl group on one this compound molecule is protonated, making it a good leaving group (water). The silicon atom of another this compound molecule then undergoes nucleophilic attack on the protonated species.
Base-Catalyzed Condensation Mechanism
Under basic conditions, a hydroxyl group is deprotonated to form a highly nucleophilic silanolate anion. This anion then attacks the silicon atom of another this compound molecule, displacing a hydroxide ion.
References
An In-depth Technical Guide to Diphenylsilanediol: Discovery, History, and Applications
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylsilanediol ((C₆H₅)₂Si(OH)₂) is an organosilicon compound of significant interest in both materials science and pharmaceuticals. Characterized by a central silicon atom bonded to two phenyl groups and two hydroxyl groups, this silanol has a rich history rooted in the pioneering work of early 20th-century chemists. Its unique physicochemical properties, including thermal stability and reactivity, have led to its use as a key intermediate in the synthesis of silicone polymers. More recently, this compound has garnered attention in the pharmaceutical industry for its potential as an excipient to enhance the solubility and bioavailability of poorly soluble drugs and for its intrinsic anticonvulsant properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Discovery and History
The journey of this compound is intrinsically linked to the dawn of organosilicon chemistry. The early 20th century saw a surge in the exploration of silicon's ability to form stable bonds with carbon. The foundational work in this area was conducted by English chemist Frederic Stanley Kipping , who is widely regarded as the father of organosilicon chemistry.[1]
In a series of papers published in the Journal of the Chemical Society starting in the early 1900s, Kipping meticulously documented his investigations into the synthesis and reactions of various organosilicon compounds.[2][3][4][5][6][7] His work on the hydrolysis of chlorosilanes laid the essential groundwork for the synthesis of silanols.
The first detailed report on the preparation and properties of this compound was published by Frederic Stanley Kipping in 1912 in the Journal of the Chemical Society, Transactions.[3][8] In this seminal paper, Kipping described the hydrolysis of diphenyldichlorosilane to yield this compound, marking a significant milestone in the understanding of organosilicon compounds.[3][8] This discovery opened the door to further research into the condensation reactions of silanols and the formation of polysiloxanes, the backbone of modern silicone materials.
Physicochemical Properties
This compound is a white, crystalline solid at room temperature.[9] Its key physicochemical properties are summarized in the table below, providing a valuable reference for researchers.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₂O₂Si | [9] |
| Molecular Weight | 216.31 g/mol | [9] |
| CAS Number | 947-42-2 | [9] |
| Melting Point | 144-148 °C (decomposes) | [9] |
| Boiling Point | 353 °C at 760 mmHg | [10] |
| Density | 1.255 g/cm³ | [9] |
| Appearance | White crystalline powder | [9] |
| Solubility | Soluble in organic solvents such as acetone, ether, and ethanol. Reacts with water. | [10][11] |
Spectral Data
The following table summarizes the key spectral data for this compound, which are essential for its characterization.
| Spectral Data | Key Features |
| ¹H NMR | Signals corresponding to the phenyl protons and the hydroxyl protons. |
| ¹³C NMR | Signals for the carbon atoms of the phenyl rings. |
| IR Spectroscopy | Characteristic peaks for O-H stretching (hydroxyl groups), Si-O stretching, and vibrations of the phenyl groups. |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure of this compound. |
Experimental Protocols
Synthesis of this compound via Hydrolysis of Diphenyldichlorosilane
This protocol is adapted from established methods involving the controlled hydrolysis of diphenyldichlorosilane.[8][12][13]
Materials:
-
Diphenyldichlorosilane ((C₆H₅)₂SiCl₂)
-
Toluene
-
tert-Amyl alcohol
-
Deionized water
-
Acetone
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Hydrolysis: In a reaction vessel equipped with a stirrer and a cooling coil, prepare a heterogeneous mixture of toluene (77 mL), tert-amyl alcohol (161 mL), and deionized water (666 mL).[13]
-
Slowly add a solution of diphenyldichlorosilane (200 g) dissolved in toluene (77 mL) to the stirred mixture. Maintain the reaction temperature at 25 °C using the cooling coil. The addition should take approximately 30 minutes.[13]
-
After the addition is complete, continue stirring for an additional 10 minutes.[13]
-
Isolation of Crude Product: Filter the resulting crystalline precipitate by suction and wash the crystals with deionized water until the filtrate is free of acid. Air-dry the crystals.[13]
-
Purification: Dissolve the crude, wet this compound in acetone (550 g).[8]
-
Add sodium bicarbonate in small portions to the acetone solution with stirring until the pH of the solution is between 5.5 and 6.8. This neutralizes any residual hydrochloric acid.[8]
-
Filter the mixture to remove the inorganic salts.
-
Precipitation: Add the acetone filtrate to a stirred volume of deionized water (2800 g) to precipitate the purified this compound.[8]
-
Final Product Isolation: Collect the precipitated this compound by filtration and dry it in an air-circulating oven at approximately 65 °C for 24 hours.[8] The expected yield is approximately 93%.[8]
Characterization Protocols
Materials:
-
Dry, spectroscopic grade potassium bromide (KBr)
-
This compound sample
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Thoroughly clean and dry the agate mortar and pestle.
-
Add approximately 1-2 mg of the this compound sample to the mortar.[14]
-
Add about 100-200 mg of dry KBr powder to the mortar.[14]
-
Gently grind the mixture until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption.[14]
-
Transfer the powder to the die of the pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[15]
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer for analysis.
Materials:
-
This compound sample (5-25 mg)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tube
-
Pasteur pipette with a small plug of glass wool
Procedure:
-
Weigh approximately 5-25 mg of the this compound sample and place it in a clean, dry vial.[16]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample.[17][18]
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.[16][18]
-
Ensure the sample height in the NMR tube is adequate for the spectrometer (typically around 4-5 cm).
-
Cap the NMR tube and carefully place it in the NMR spectrometer for analysis.
Applications in Drug Development
This compound has emerged as a compound of interest for pharmaceutical applications due to its dual role as a potential therapeutic agent and a formulation excipient.
Anticonvulsant Activity
This compound has been shown to possess anticonvulsant properties, with a mechanism of action thought to be similar to that of the established antiepileptic drug, phenytoin.[9] While the precise molecular interactions are still under investigation, the primary mechanism of action for phenytoin and similar anticonvulsants involves the modulation of voltage-gated sodium channels in neurons.[19][20][21] By stabilizing the inactive state of these channels, they reduce the repetitive firing of neurons that is characteristic of seizures.[21]
A clinical trial in epileptic dogs demonstrated that this compound had comparable anti-epileptic efficacy to primidone, a standard anticonvulsant.[22] However, the study also highlighted potential toxic side effects, particularly to the liver and pancreas, which have limited its development as a standalone therapeutic.[22]
Enhancement of Drug Solubility and Bioavailability
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can lead to low bioavailability.[23] this compound is being explored as an excipient to address this issue. Its proposed mechanisms of action in enhancing drug solubility include:
-
Prevention of Drug Aggregation: this compound can interact with API molecules, preventing them from aggregating or crystallizing out of solution.[23]
-
Modification of Crystal Structures: It may co-crystallize with APIs, forming a new solid form with improved dissolution characteristics.[23] The formation of these co-crystals is often driven by hydrogen bonding between the hydroxyl groups of this compound and functional groups on the API.[10][24]
-
Formation of Stable Dispersions: this compound can help to create stable amorphous solid dispersions of the API, which typically have higher solubility and faster dissolution rates than their crystalline counterparts.[23]
The ability of this compound to form hydrogen bonds is a key factor in its effectiveness as a solubility enhancer.[7][20][25][26] By disrupting the intermolecular hydrogen bonds within the API's crystal lattice and forming new hydrogen bonds between itself and the API, it can effectively increase the drug's solubility.[25][26]
Conclusion
This compound, a compound with a history stretching back to the foundational work of Frederic Stanley Kipping, continues to be a molecule of significant scientific interest. Its well-characterized physicochemical properties and versatile reactivity have established it as a valuable building block in materials chemistry. For the pharmaceutical industry, this compound presents a dual opportunity. While its development as a standalone anticonvulsant has been hampered by toxicity concerns, its role as a formulation excipient to enhance the solubility and bioavailability of poorly soluble drugs is a promising area of ongoing research. The ability of its hydroxyl groups to form strong hydrogen bonds provides a powerful tool for crystal engineering and the development of novel drug delivery systems. As the demand for innovative solutions to drug formulation challenges grows, this compound is poised to remain a relevant and valuable compound for researchers and drug development professionals.
References
- 1. Role of hydrogen bonding in cocrystals and coamorphous solids: indapamide as a case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. scienceijsar.com [scienceijsar.com]
- 3. CCXXIII.—Organic derivatives of silicon. Part XVI. The preparation and properties of diphenylsilicanediol - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Cooperative hydrogen-bonding effects in silanediol catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japtronline.com [japtronline.com]
- 6. VI.—Organic derivatives of silicon. Part XX. Some condensation products of dibenzylsilicanediol - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 7. LI.—Organic derivatives of silicon. Part XXI. The condensation products of diphenylsilicanediol - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 8. US2899453A - Preparation of this compound - Google Patents [patents.google.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. The interplay between hydrogen bonds and stacking/T-type interactions in molecular cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Page loading... [guidechem.com]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. shimadzu.com [shimadzu.com]
- 15. azom.com [azom.com]
- 16. NMR Sample Preparation [nmr.chem.umn.edu]
- 17. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 18. How to make an NMR sample [chem.ch.huji.ac.il]
- 19. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 20. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Clinical evaluation of the new compound this compound for ani-epileptic efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nbinno.com [nbinno.com]
- 24. researchgate.net [researchgate.net]
- 25. A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Diphenylsilanediol as a Precursor for Silicone Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylsilanediol ((C₆H₅)₂Si(OH)₂) is a versatile organosilicon compound that serves as a crucial precursor in the synthesis of a wide array of silicone polymers.[1][2] Its bifunctional nature, with two hydroxyl groups attached to a silicon atom, allows for polycondensation reactions to form linear or cyclic polysiloxanes.[3] The incorporation of phenyl groups into the silicone backbone imparts unique properties to the resulting polymers, including enhanced thermal stability, improved mechanical properties, and high refractive index.[4][5] These characteristics make silicone polymers derived from this compound valuable in various high-performance applications, including specialty rubbers, resins, and as modifiers for other polymer systems.[4][6][7] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of silicone polymers.
Applications of this compound-Based Silicone Polymers
Silicone polymers synthesized from this compound find utility in numerous fields due to their exceptional properties. Key applications include:
-
High-Performance Elastomers: Phenyl-containing silicone rubbers exhibit excellent thermal stability and low-temperature resistance, making them suitable for demanding applications in the aerospace, automotive, and electronics industries.[4][5]
-
Silicone Resins: These polymers are used in coatings, adhesives, and as encapsulants for electronic components due to their thermal and chemical resistance.[1][2] The presence of diphenylsiloxane units can enhance the mechanical strength and thermal stability of these resins.[2]
-
Polymer Modification: this compound can be used to modify other polymers, such as epoxy resins and polyurethanes.[4][8][9] This modification can improve properties like thermal stability, radiation resistance, and aging resistance.[4][7]
-
Structural Control Agent: In the processing of silicone rubber, this compound can act as a structure control agent, reducing premature crosslinking and improving the processability of the material.[4][6][7][10]
Experimental Protocols
Protocol 1: Synthesis of Polydiphenylsiloxane via Thermal Polycondensation
This protocol describes the direct thermal polycondensation of this compound to form polydiphenylsiloxane oligomers.
Materials:
-
This compound (≥98% purity)
-
Nitrogen gas (high purity)
-
Three-neck round-bottom flask
-
Heating mantle with a temperature controller
-
Condenser
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Place this compound into a pre-dried three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet.
-
Purge the flask with dry nitrogen for 15-20 minutes to establish an inert atmosphere.
-
Begin heating the flask to the desired reaction temperature (e.g., 160°C) while stirring.[11]
-
Maintain the reaction at this temperature for a specified duration (e.g., several hours). Water will be eliminated as a byproduct of the condensation reaction and should be removed from the system.
-
After the desired reaction time, cool the flask to room temperature under a nitrogen atmosphere.
-
The resulting product will be a viscous liquid or a solid, depending on the degree of polymerization.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Nuclear Magnetic Resonance (NMR) for structural analysis, and Thermogravimetric Analysis (TGA) for thermal stability.[5][11]
Protocol 2: Synthesis of a Dimethylsiloxane-Diphenylsiloxane Random Copolymer
This protocol outlines the synthesis of a random copolymer of dimethylsiloxane and diphenylsiloxane via a base-catalyzed condensation reaction.[5]
Materials:
-
Hydroxy-terminated polydimethylsiloxane (PDMS-OH)
-
This compound
-
Sodium hydroxide (NaOH)
-
Ice-cold acetic acid
-
Nitrogen gas
-
Three-neck round-bottom flask
-
Oil bath with temperature controller
-
Mechanical stirrer
Procedure:
-
To a 100 mL three-necked flask, add 45.0 g of hydroxy-terminated polydimethylsiloxane and 5.0 g of this compound.[5]
-
Heat the mixture to 140°C with stirring until the this compound is completely dissolved (approximately 30 minutes).[5]
-
Lower the oil bath temperature to 110°C and add 0.05 g of NaOH to catalyze the reaction.[5]
-
Slowly bubble nitrogen gas through the reaction mixture to facilitate the removal of water produced during the condensation.[5]
-
Allow the reaction to proceed for 30 minutes.[5]
-
Cool the mixture to below 50°C and add 0.075 g of ice-cold acetic acid to neutralize the catalyst.[5]
-
Filter the resulting polymer to remove any salts or unreacted this compound.[5]
-
Characterize the final product for its molecular weight, molecular weight distribution, and thermal properties.[5]
Data Presentation
The properties of silicone polymers derived from this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data from representative studies.
| Precursor(s) | Catalyst | Temperature (°C) | Time (h) | Resulting Polymer | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |
| This compound, 1,4-bis(dimethylsilyl)benzene | B(C₆F₅)₃ | Room Temp | 2-3 | Alternating Copolymer | 10,000 - 50,000 | - | [12] |
| Hydroxy-terminated PDMS, this compound | NaOH | 110 | 0.5 | Random Copolymer | 5,600 | 2.99 | [5] |
| This compound | Thermal | 160 | - | Oligomers | 350 - 1,050 | - | [11] |
| Polymer | Glass Transition Temperature (T_g, °C) | Decomposition Temperature (°C) | Analytical Method | Reference |
| Diphenyl silicone rubber (PSR) | -106 | > 410 | DMA, TGA | [5] |
Visualizations
Polymerization Workflow
The general workflow for the synthesis and characterization of silicone polymers from this compound is depicted below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 947-42-2 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Research on the key role of this compound in the synthesis of silicone materials-MingYi [kimiter.com]
- 5. Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. CN105153213A - Method for preparing diphenyl silanediol - Google Patents [patents.google.com]
- 8. webofproceedings.org [webofproceedings.org]
- 9. Hygrothermal Aging Characteristics of Silicone-Modified Aging-Resistant Epoxy Resin Insulating Material - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound from China manufacturer - Siwin [siwinsilicone.com]
- 11. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Application of Diphenylsilanediol in Sol-Gel Processes: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of diphenylsilanediol (DPSD) in sol-gel processes. This compound is a versatile precursor in sol-gel chemistry, valued for its ability to introduce phenyl groups into the silica network, thereby imparting unique properties such as enhanced thermal stability, hydrophobicity, and specific interactions with organic molecules. These characteristics make DPSD-derived materials suitable for a range of applications, including the development of advanced materials for chromatography, drug delivery systems, and optical sensors.
Overview of this compound in Sol-Gel Chemistry
This compound possesses two hydroxyl groups, which readily participate in hydrolysis and condensation reactions with other silicon alkoxides or metal alkoxides. The presence of two phenyl groups on the silicon atom provides steric hindrance and electronic effects that influence the kinetics of the sol-gel process and the final properties of the material. DPSD can be used in both traditional hydrolytic and non-hydrolytic sol-gel methods to create organic-inorganic hybrid materials.
Application in Hybrid Material Synthesis
This compound is a key component in the synthesis of organic-inorganic hybrid resins with tailored properties for applications in coatings, composites, and optical materials. The phenyl groups enhance the miscibility of the inorganic silica network with organic polymers and contribute to a higher refractive index and improved thermal stability of the final material.
Non-Hydrolytic Sol-Gel Synthesis of an Epoxy-Siloxane Hybrid Resin
This protocol describes the synthesis of a transparent, low-hydroxyl inorganic-organic hybrid resin using this compound, 3-glycidoxypropyltrimethoxysilane (GLYMO), and phenyltrimethoxysilane (PTS) through a non-hydrolytic sol-gel process.
Experimental Protocol:
-
Precursor Preparation: In a three-neck flask equipped with a magnetic stirrer and a reflux condenser, add the desired molar ratios of 3-glycidoxypropyltrimethoxysilane (GLYMO), this compound (DPSD), and phenyltrimethoxysilane (PTS). For example, a common composition involves keeping PTS fixed at 20 mol% while varying the DPSD content from 40 to 60 mol%, with the remainder being GLYMO.
-
Catalyst Addition: Add barium hydroxide, Ba(OH)₂, as a catalyst to the precursor mixture. A typical catalyst concentration is 0.10–0.15 mol% relative to the total silane compounds.
-
Reaction: Heat the mixture to 90°C with continuous stirring. The condensation reaction between the methoxy groups of GLYMO and PTS and the hydroxyl groups of DPSD will proceed, forming new siloxane bonds and releasing methanol as a byproduct.
-
Monitoring: The progress of the condensation reaction can be monitored by measuring the viscosity and the weight average molecular weight (Wm) of the resin over time.
-
Product Isolation: Once the desired molecular weight is achieved, the reaction is stopped by cooling the mixture to room temperature. The resulting product is a transparent, oily liquid.
Quantitative Data:
| DPSD Content (mol%) | GLYMO Content (mol%) | PTS Content (mol%) | Weight Average Molecular Weight (Wm) | Refractive Index (at 632.8 nm) |
| 40 | 40 | 20 | 1091 | 1.556 |
| 50 | 30 | 20 | - | 1.588 |
| 60 | 20 | 20 | 2151 | - |
Logical Workflow for Non-Hydrolytic Sol-Gel Synthesis:
Non-hydrolytic synthesis workflow.
Application in Chromatography
Phenyl-functionalized silica gels are widely used as stationary phases in reversed-phase high-performance liquid chromatography (HPLC) due to their unique selectivity for aromatic and moderately polar compounds. The incorporation of this compound in the sol-gel synthesis of silica-based stationary phases can create materials with a high density of phenyl groups, leading to enhanced π-π interactions with analytes.
Protocol for Preparation of a Phenyl-Functionalized Silica Stationary Phase
This protocol outlines a general procedure for synthesizing a phenyl-functionalized silica gel using this compound as a co-precursor with a primary silica source like tetraethoxysilane (TEOS).
Experimental Protocol:
-
Sol Preparation: In a beaker, mix tetraethoxysilane (TEOS) and an organic solvent such as ethanol. In a separate container, prepare an acidic aqueous solution (e.g., with HCl) to catalyze the hydrolysis reaction.
-
Co-precursor Addition: Add this compound to the TEOS/ethanol mixture. The molar ratio of TEOS to DPSD can be varied to control the phenyl group loading on the final material.
-
Hydrolysis and Condensation: Slowly add the acidic aqueous solution to the precursor mixture while stirring vigorously. Continue stirring for several hours at room temperature to allow for hydrolysis and co-condensation of TEOS and DPSD. This will result in the formation of a sol.
-
Gelation: Stop stirring and allow the sol to age in a sealed container until a rigid gel is formed. The gelation time will depend on the precursor concentrations, pH, and temperature.
-
Aging and Washing: Age the gel in its mother liquor for a period to strengthen the silica network. Subsequently, wash the gel repeatedly with deionized water and then with an organic solvent (e.g., ethanol, acetone) to remove unreacted precursors, byproducts, and the original solvent.
-
Drying: Dry the washed gel under vacuum at an elevated temperature (e.g., 80-120°C) to obtain a xerogel.
-
Sizing and Packing: Grind the xerogel and sieve to obtain particles of the desired size for HPLC applications. The particles are then packed into an HPLC column using a slurry packing method.
Experimental Workflow for Stationary Phase Synthesis:
Stationary phase synthesis workflow.
Application in Drug Delivery
Sol-gel materials derived from this compound can be engineered as carriers for the controlled release of therapeutic agents. The hydrophobic nature of the phenyl groups can be utilized to encapsulate hydrophobic drugs and modulate their release kinetics. The porosity of the sol-gel matrix can also be tailored to control the diffusion of the drug.
Protocol for Encapsulation of a Hydrophobic Drug
This protocol provides a general method for encapsulating a hydrophobic drug, such as ibuprofen, within a this compound-modified silica matrix.
Experimental Protocol:
-
Sol Preparation: Prepare a sol by mixing TEOS, this compound, ethanol, and an acidic water solution, as described in the chromatography protocol. The ratio of TEOS to DPSD can be adjusted to control the hydrophobicity of the final matrix.
-
Drug Loading: Dissolve the hydrophobic drug (e.g., ibuprofen) in the ethanol before it is mixed with the silicon precursors. The amount of drug added will determine the drug loading in the final material.
-
Gelation and Aging: Allow the drug-containing sol to gel and then age the gel to form a stable network around the encapsulated drug molecules.
-
Drying: Dry the gel under mild conditions (e.g., at room temperature or slightly elevated temperatures under vacuum) to prevent degradation of the drug. This will yield a drug-loaded xerogel.
-
Characterization: Characterize the drug-loaded material for drug content, encapsulation efficiency, and in vitro drug release profile in a suitable dissolution medium (e.g., phosphate-buffered saline).
Quantitative Data on Material Properties for Drug Delivery:
| Property | DPSD-modified Silica | Unmodified Silica |
| Surface Area (m²/g) | Lower | Higher |
| Pore Volume (cm³/g) | Lower | Higher |
| Hydrophobicity | High | Low |
| Drug Release Rate | Slower for hydrophobic drugs | Faster for hydrophobic drugs |
Application in Optical Sensors
The incorporation of this compound into sol-gel matrices for optical sensors can enhance their performance by providing a stable, hydrophobic environment for the immobilized sensing molecules (e.g., dyes, enzymes). This can lead to improved sensitivity, selectivity, and long-term stability of the sensor.
Protocol for the Fabrication of an Optical pH Sensor
This protocol describes the fabrication of an optical pH sensor by entrapping a pH-sensitive dye within a this compound-modified silica film.
Experimental Protocol:
-
Sol Preparation: Prepare a sol containing TEOS, this compound, ethanol, and acidic water.
-
Dye Incorporation: Dissolve a pH-sensitive indicator dye (e.g., bromocresol green) in the sol.
-
Film Deposition: Deposit a thin film of the dye-doped sol onto a solid substrate (e.g., a glass slide or the tip of an optical fiber) using techniques such as dip-coating or spin-coating.
-
Gelation and Drying: Allow the film to gel and dry at room temperature.
-
Sensor Calibration: Calibrate the sensor by measuring its optical response (e.g., absorbance or fluorescence) in buffer solutions of known pH.
Logical Diagram of Sensing Mechanism:
Optical pH sensor mechanism.
Thermal and Mechanical Properties
The inclusion of this compound in sol-gel derived materials significantly impacts their thermal and mechanical properties. The rigid phenyl groups and the potential for increased cross-linking density can lead to materials with higher thermal stability and improved mechanical strength compared to unmodified silica gels.
Summary of Thermal and Mechanical Properties:
| Property | Effect of DPSD Incorporation |
| Thermal Stability | |
| Onset of Decomposition | Increased |
| Char Yield at High Temperatures | Increased |
| Mechanical Properties | |
| Young's Modulus | Generally Increased |
| Hardness | Generally Increased |
| Toughness | Can be tailored by controlling cross-link density |
Disclaimer: The provided protocols are intended as general guidelines. Researchers should optimize the specific parameters (e.g., precursor ratios, catalyst concentration, reaction time, and temperature) based on their specific application and desired material properties. Appropriate safety precautions should be taken when handling all chemicals.
Diphenylsilanediol as a Ligand in Organometallic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylsilanediol ((C₆H₅)₂Si(OH)₂) is a versatile organosilicon compound that has found applications in various fields, including materials science and pharmaceuticals.[1] In organometallic chemistry, its two hydroxyl groups offer potential as a bidentate ligand, capable of coordinating to metal centers to form a variety of complexes. While its use as a primary ligand is an emerging area of research, existing studies demonstrate its potential in catalysis and the formation of novel metallo-supramolecular architectures. This document provides an overview of the applications of this compound as a ligand, with detailed protocols for the synthesis and characterization of relevant compounds.
Applications in Organometallic Chemistry
The primary application of this compound in organometallic chemistry explored to date is in the realm of catalysis, particularly in the hydrolysis of silanes. Organometallic complexes involving this compound or its derivatives have also been investigated for their structural properties.
Catalysis
This compound is a key product in the rhodium- and iridium-catalyzed hydrolysis of diphenylsilane. The organometallic catalysts themselves are not this compound complexes but are instrumental in its formation. The diol, once formed, can participate in further condensation reactions.[2]
Structural Chemistry
This compound can act as a precursor to more complex organometallic structures. For instance, it can react with metal complexes to form bridging silanone ligands. An example is the reaction with a dimolybdenum complex to yield a complex with a bridging diphenylsilanone ligand, which has been characterized by X-ray diffraction.[1]
Experimental Protocols
Protocol 1: Rhodium- and Iridium-Catalyzed Synthesis of this compound
This protocol describes the synthesis of this compound from diphenylsilane, catalyzed by rhodium and iridium complexes. The reaction is monitored by ¹H NMR spectroscopy.[2]
Materials:
-
[M(SiMe₂(o-C₆H₄PPh₂))₂Cl] (M = Rh, Ir) complexes
-
NaBArF₄ (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)
-
Diphenylsilane (Ph₂SiH₂)
-
Tetrahydrofuran-d₈ (THF-d₈)
-
Deionized water
-
Schlenk tubes
-
NMR tubes
Procedure:
-
Catalyst Preparation:
-
In a nitrogen-filled glovebox, prepare the cationic catalyst {M[SiMe₂(o-C₆H₄PPh₂)]₂(NCMe)ₙ}[BArF₄] by reacting the neutral complex [M(SiMe₂(o-C₆H₄PPh₂))₂Cl] with NaBArF₄ in the presence of acetonitrile.
-
-
Reaction Setup:
-
In a Schlenk tube under a nitrogen atmosphere, dissolve the rhodium or iridium catalyst (0.2 mol %) in 1 mL of THF-d₈.
-
Add diphenylsilane (0.22 mmol).
-
Add deionized water (2.2 mmol).
-
-
Reaction Monitoring:
-
Transfer the reaction mixture to an NMR tube.
-
Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the Si-H signal of diphenylsilane and the appearance of the Si-OH signal of this compound.
-
-
Product Characterization:
-
The final product, this compound, can be characterized by its spectroscopic data.[2]
-
Expected Spectroscopic Data for this compound: [2]
-
¹H NMR (400 MHz, THF-d₈): δ 7.68–7.64 (m, 4H, arom.), 7.32–7.23 (m, 6H, arom.), 6.00 (s, 2H, Si–OH).
-
¹³C{¹H} NMR (126 MHz, THF-d₈): δ 138.8 (2C), 135.2 (4C), 129.9 (2C), 128.0 (4C).
-
²⁹Si HMQC (¹H–²⁹Si) NMR (400 MHz, THF-d₈): δ -33.3 ppm.
-
IR (KBr): 3197 cm⁻¹ (broad, Si-O-H).
Quantitative Data
The catalytic synthesis of this compound has been quantified, with yields and reaction times dependent on the catalyst used.
| Catalyst | Substrate | Product | Yield (%) | Time (h) | Ref. |
| {Ir[SiMe₂(o-C₆H₄PPh₂)]₂(NCMe)₂}[BArF₄] | Diphenylsilane | This compound | >95 | 1 | [2] |
| {Rh[SiMe₂(o-C₆H₄PPh₂)]₂(NCMe)}[BArF₄] | Diphenylsilane | Diphenylsilanol & complex mixture | - | 24 | [2] |
Visualizations
Experimental Workflow for Catalytic Synthesis of this compound
Caption: Workflow for the catalytic synthesis and analysis of this compound.
Applications in Drug Development
While this compound itself has been noted for its anticonvulsant properties, similar to phenytoin, the development of its organometallic complexes for medicinal applications is a nascent field.[3] The structural similarity to established drugs suggests that metal complexes of this compound could offer novel therapeutic activities. However, to date, there is a lack of published research on the synthesis and biological evaluation of such complexes.
Future Directions
The potential of this compound as a versatile ligand in organometallic chemistry remains largely untapped. Future research could focus on:
-
Synthesis of a broader range of metal complexes: Exploring the coordination chemistry of this compound with various transition metals and main group elements.
-
Structural characterization: Obtaining crystal structures of this compound-metal complexes to understand their coordination modes and structural parameters.
-
Catalytic applications: Investigating the catalytic activity of these complexes in other transformations beyond silane hydrolysis.
-
Medicinal chemistry: Synthesizing and evaluating the biological activity of this compound-metal complexes, particularly for anticonvulsant or other neurological applications.
Conclusion
This compound presents an intriguing platform for the development of new organometallic complexes. While its primary role in the literature has been as a product of catalytic reactions or a precursor in materials science, its potential as a bidentate ligand is evident. The detailed protocols provided here for its synthesis and characterization serve as a foundation for further exploration into its coordination chemistry and applications in catalysis and drug development. The lack of extensive data on its organometallic complexes highlights a significant opportunity for future research in this area.
References
Application Notes and Protocols: The Role of Diphenylsilanediol in Modifying Polymer Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diphenylsilanediol (DPSD)
This compound (DPSD), also known as dihydroxydiphenylsilane, is a versatile organosilicon compound with the chemical formula C₁₂H₁₂O₂Si.[1] It is characterized by a central silicon atom bonded to two phenyl groups and two hydroxyl (-OH) groups.[1] This structure imparts a unique combination of properties, including excellent thermal stability, chemical resistance, and reactivity, making it a valuable monomer and modifying agent in polymer chemistry.[1][2]
DPSD serves as a key intermediate in the synthesis of silicone polymers, a structure control agent in silicone rubber processing, and a performance-enhancing additive for a variety of organic polymers, including epoxy resins, polycarbonates, and polyurethanes.[2][3] Its incorporation into a polymer matrix can significantly improve thermal stability, mechanical toughness, flame retardancy, and processing characteristics.[2][4][5]
In the pharmaceutical field, DPSD is explored as a stabilizing agent to improve the solubility and bioavailability of certain medications.[1][3] It is also used in the synthesis of silica nanoparticles, which are under investigation as advanced drug delivery systems.[1] Furthermore, the molecule itself has been shown to possess anticonvulsant properties, similar to phenytoin.[6][7]
This document provides detailed application notes on how DPSD modifies the properties of various polymers and protocols for its synthesis and incorporation.
Application: Modification of Epoxy Resins
The incorporation of this compound into epoxy resins is an effective method to enhance their thermal stability and mechanical toughness. The rigid phenyl groups and the thermally stable Si-O bonds introduced by DPSD improve the overall performance of the cured epoxy network.[4][8] This modification is particularly useful for developing high-performance adhesives, coatings, and encapsulation materials for electronics.[9][10]
Impact on Thermal and Mechanical Properties
The reaction of DPSD with the epoxy resin backbone introduces flexible Si-O linkages and rigid phenyl groups. This combination leads to a cured product with improved toughness, as evidenced by a shift to ductile fracture, and enhanced thermal stability.[4][8] While the glass transition temperature (Tg) may see a slight decrease due to the flexibility of the Si-O bond, the thermal decomposition temperature is significantly improved.[4][8]
Data Presentation:
Table 1: Thermal Properties of DPSD-Modified Epoxy Resin Cured with Diethylenetriamine (DETA)
| Sample Notation | DPSD Content (phr*) | Glass Transition Temp (Tg) (°C) | 5% Weight Loss Temp (Td5) (°C) |
|---|---|---|---|
| DGEBA Control | 0 | 105.4 | 325.1 |
| DD-1 | 15 | 102.1 | 335.8 |
| DD-2 | 25 | 99.8 | 340.2 |
| DD-3 | 35 | 95.6 | 345.1 |
*phr: parts per hundred parts of resin (by weight) (Data synthesized from Jiang et al., 2015)[4][8]
Table 2: Mechanical Properties of DPSD-Modified Epoxy Resin Cured with DETA
| Sample Notation | DPSD Content (phr) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|---|
| DGEBA Control | 0 | 1850 | 55.2 | 4.5 |
| DD-1 | 15 | 1980 | 60.1 | 5.1 |
| DD-2 | 25 | 2150 | 65.4 | 5.8 |
| DD-3 | 35 | 2300 | 68.7 | 6.2 |
(Data synthesized from Jiang et al., 2015)[4][8]
Experimental Protocols
Protocol 2.2.1: Synthesis of DPSD-Modified Epoxy Prepolymer
This protocol describes the synthesis of a prepolymer by reacting Diglycidyl Ether of Bisphenol A (DGEBA) with this compound (DPSD).[4][11]
Materials:
-
DGEBA epoxy resin (epoxy equivalent weight ~200 g/equiv )
-
This compound (DPSD), powder
-
Dibutyltin dilaurate (DBTDL) or Stannic caprylate (SnOct) as a catalyst[11]
-
Three-neck round-bottom flask (250 mL)
-
Mechanical stirrer, reflux condenser, thermometer, oil bath
Procedure:
-
Add 100 g of DGEBA epoxy resin to the three-neck flask.
-
Begin stirring and heat the flask to 110 °C using the oil bath.[12]
-
Once the temperature is stable, slowly and continuously add the desired amount of DPSD (e.g., 25 g for the DD-2 formulation) to the flask. Add the DPSD in several portions to prevent self-condensation and phase separation.[12]
-
Add the catalyst (e.g., DBTDL) at approximately 1 wt.% of the DPSD mass.[12]
-
Maintain the reaction mixture at 110-120 °C with continuous stirring for an additional 3 hours to ensure the reaction is complete.[11][12]
-
Cool the resulting prepolymer to room temperature. The product will be a viscous liquid.
Protocol 2.2.2: Curing of DPSD-Modified Epoxy Resin
Materials:
-
DPSD-modified epoxy prepolymer (from Protocol 2.2.1)
-
Curing agent (e.g., Diethylenetriamine - DETA)
-
Teflon mold
-
Vacuum oven
Procedure:
-
Calculate the required amount of curing agent based on the epoxy equivalent weight of the synthesized prepolymer.
-
At room temperature, thoroughly mix the calculated amount of DETA with the DPSD-modified epoxy prepolymer until a homogeneous mixture is achieved.
-
Pour the mixture into the Teflon mold.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Cure the resin at room temperature for 3 hours, followed by a post-curing step in an oven at 150 °C for 2 hours to ensure complete crosslinking.[12]
-
Allow the cured sample to cool slowly to room temperature before demolding.
Visualization
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of mesoporous silica nanoparticles and drug loading of poorly water soluble drug cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Frontiers | Recent advances in mesoporous silica nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]
- 5. escholarship.org [escholarship.org]
- 6. Novel methods of antiepileptic drug delivery -- polymer-based implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential new methods for antiepileptic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Cas 947-42-2 | Co-Formula Manufacturer [cfmats.com]
- 10. Biodegradable Polymers for Microencapsulation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Diphenylsilanediol and its Analogs in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of organosilanols, exemplified by aryl(dimethyl)silanols which are structurally related to diphenylsilanediol, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While this compound itself is not typically the catalyst, organosilanols are stable, low-toxicity, and effective nucleophilic partners in the synthesis of biaryl compounds, which are crucial scaffolds in pharmaceuticals and organic materials.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Among the various nucleophilic partners, organosilanols have emerged as practical alternatives to traditional organoboron and organotin reagents due to their stability, low toxicity, and ease of handling.[1][2] The activation of organosilanols can be achieved under fluoride-free conditions using a Brønsted base, which proceeds through a key palladium silanolate intermediate, facilitating the crucial transmetalation step in the catalytic cycle.[1][3] This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of an aryl(dimethyl)silanol with an aryl bromide.
General Reaction Scheme
A representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using an arylsilanol is depicted below. This reaction forms a new carbon-carbon bond between two aromatic rings.
Reaction: Aryl(dimethyl)silanol + Aryl Bromide → Biaryl Product
Catalytic Cycle
The catalytic cycle for the palladium-catalyzed cross-coupling of organosilanols involves several key steps: oxidative addition of the aryl halide to the Pd(0) complex, formation of a palladium silanolate, transmetalation of the aryl group from silicon to palladium, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of a Suzuki-Miyaura reaction with an organosilanol.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 4-Methoxyphenyl(dimethyl)silanol with 4-Bromoacetophenone
This protocol describes a typical procedure for the cross-coupling of an arylsilanol with an aryl bromide.
Materials:
-
4-Methoxyphenyl(dimethyl)silanol
-
4-Bromoacetophenone
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Potassium trimethylsilanolate (KOSiMe₃)
-
Tetrahydrofuran (THF), anhydrous
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 4-bromoacetophenone (1.0 mmol, 199 mg).
-
Add 4-methoxyphenyl(dimethyl)silanol (1.2 mmol, 218 mg).
-
Add potassium trimethylsilanolate (KOSiMe₃) (1.5 mmol, 192 mg).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.025 mmol, 23 mg) and P(t-Bu)₃ (0.05 mmol, 10 mg) in anhydrous THF (2 mL).
-
Add the catalyst solution to the reaction flask containing the substrates and base.
-
Add an additional 8 mL of anhydrous THF to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Experimental Workflow
The following diagram outlines the general workflow for the palladium-catalyzed cross-coupling of organosilanols.
References
Application Notes and Protocols for the Synthesis of Phenyl-Containing Polysiloxanes Using Diphenylsilanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of phenyl-containing polysiloxanes, valuable polymers in various scientific and industrial fields, including drug delivery and biomedical devices, owing to their high thermal stability, refractive index, and biocompatibility. The primary precursor discussed is diphenylsilanediol, a versatile monomer for producing a range of polysiloxane structures.
Introduction to Phenyl-Containing Polysiloxanes
Phenyl-containing polysiloxanes are a class of silicone polymers where phenyl groups are attached to the silicon atoms of the siloxane backbone (-Si-O-). The presence of phenyl groups imparts several desirable properties compared to standard polydimethylsiloxanes (PDMS), including:
-
Enhanced Thermal Stability: The rigid phenyl groups increase the polymer's resistance to high temperatures.
-
Higher Refractive Index: This property is advantageous in optical applications.[1]
-
Improved Radiation Resistance: Phenyl groups help to dissipate energy from radiation, protecting the polymer backbone.
-
Biocompatibility: Like other silicones, phenyl-containing polysiloxanes are often biocompatible, making them suitable for medical applications.
This compound [Ph₂Si(OH)₂] is a key starting material for synthesizing these polymers. It can undergo condensation polymerization to form linear or cyclic polysiloxanes. This document outlines two primary methods for the synthesis of phenyl-containing polysiloxanes from this compound: Condensation Polymerization and the Piers-Rubinsztajn Reaction .
Synthesis Method 1: Condensation Polymerization of this compound
Condensation polymerization of this compound involves the elimination of water molecules to form siloxane bonds. This reaction can be catalyzed by acids, bases, or metal alkoxides. The choice of catalyst can influence the reaction rate and the structure of the final polymer.[2]
Experimental Protocol: Metal Alkoxide Catalyzed Condensation
This protocol describes the synthesis of phenyl-containing polysiloxanes using a titanium alkoxide catalyst, which has been shown to effectively promote condensation.[2]
Materials:
-
This compound (DPSD)
-
Titanium(IV) isopropoxide (or other suitable Ti-alkoxide)
-
Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Schlenk line or nitrogen balloon
-
Syringes for liquid transfer
-
Rotary evaporator
Procedure:
-
Setup: Assemble the three-neck flask with a condenser and a nitrogen inlet. Ensure all glassware is dry.
-
Reaction Mixture: To the flask, add this compound and anhydrous dioxane to achieve a desired concentration (e.g., 0.5 M).
-
Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove air and moisture.
-
Catalyst Addition: While stirring, add a catalytic amount of titanium(IV) isopropoxide (e.g., 1 mol% relative to DPSD) to the reaction mixture using a syringe.
-
Reaction: Heat the mixture to reflux (approximately 101 °C for dioxane) and maintain for 4-6 hours. The reaction progress can be monitored by techniques like ²⁹Si NMR to observe the formation of siloxane bonds.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add toluene to dilute the mixture.
-
Wash the organic phase with deionized water to remove the catalyst and any unreacted monomer.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent.
-
-
Purification: Concentrate the solution using a rotary evaporator to remove the solvent. The resulting polymer can be further purified by precipitation in a non-solvent like methanol.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
Data Presentation: Condensation Polymerization
| Parameter | Value | Reference |
| Catalyst | Titanium(IV) isopropoxide | [2] |
| Solvent | Dioxane | [2] |
| Temperature | Reflux (approx. 101 °C) | [2] |
| Reaction Time | 4-6 hours | [3] |
| Typical Products | Linear and cyclic phenyl-polysiloxanes | [2][4] |
| Characterization | ²⁹Si NMR, GPC, TGA | [1][3] |
Note: Specific yields and molecular weights are highly dependent on reaction conditions and purification methods.
Logical Relationship: Condensation Polymerization
Caption: Condensation polymerization of this compound.
Synthesis Method 2: The Piers-Rubinsztajn Reaction
The Piers-Rubinsztajn (PR) reaction is a versatile method for forming Si-O bonds through the dehydrocarbonative coupling of hydrosilanes with alkoxysilanes, catalyzed by tris(pentafluorophenyl)borane, B(C₆F₅)₃.[1][5] This reaction can be adapted for the synthesis of phenyl-containing polysiloxanes.
Experimental Protocol: Piers-Rubinsztajn Reaction
This protocol describes the synthesis of a phenyl-containing polysiloxane by reacting a dihydrosilane with diphenyldimethoxysilane.
Materials:
-
1,4-Bis(dimethylsilyl)benzene
-
Diphenyldimethoxysilane
-
Tris(pentafluorophenyl)borane [B(C₆F₅)₃]
-
Toluene (anhydrous)
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Ice water bath
-
Syringes for liquid transfer
-
Schlenk line or nitrogen balloon
Procedure:
-
Setup: Assemble a dry three-neck flask with a condenser, a dropping funnel, and a nitrogen inlet.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen.
-
Reaction Mixture: In the flask, dissolve 1,4-bis(dimethylsilyl)benzene and a catalytic amount of B(C₆F₅)₃ (e.g., 0.004 mol%) in anhydrous toluene.[5]
-
Cooling: Chill the flask in an ice water bath.
-
Monomer Addition: Add diphenyldimethoxysilane dropwise to the stirred solution over a period of 2 hours. An exotherm and gas evolution indicate the start of the reaction.[5]
-
Reaction: After the addition is complete, allow the reaction to proceed for another 1-2 hours at room temperature.
-
Work-up: The reaction mixture can be used directly for some applications, or the polymer can be isolated.
-
Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.
-
Drying: Collect the polymer by filtration and dry under vacuum.
Data Presentation: Piers-Rubinsztajn Reaction
| Parameter | Value | Reference |
| Catalyst | B(C₆F₅)₃ | [5] |
| Solvent | Toluene | [5] |
| Temperature | 0 °C to room temperature | [5] |
| Reaction Time | 2-3 hours | [5] |
| Molecular Weight (Mw) | 10,000 - 50,000 g/mol | [5] |
| Characterization | ²⁹Si NMR, GPC | [5] |
Experimental Workflow: Piers-Rubinsztajn Reaction
Caption: Workflow for Piers-Rubinsztajn synthesis.
Characterization of Phenyl-Containing Polysiloxanes
The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Gel Permeation Chromatography (GPC): Determines the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[1]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring the weight loss as a function of temperature. Phenyl-containing polysiloxanes typically exhibit high decomposition temperatures.[1]
-
Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg) of the polymer.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their Safety Data Sheets (SDS).
-
Organometallic catalysts can be air and moisture sensitive; handle them under an inert atmosphere.
-
Solvents like toluene and dioxane are flammable. Keep them away from ignition sources.
These protocols provide a foundation for the synthesis of phenyl-containing polysiloxanes. Researchers should optimize the reaction conditions based on the desired properties of the final polymer.
References
- 1. mdpi.com [mdpi.com]
- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 3. Preparation of phenyl-substituted open-cage silsesquioxane-pendant polysiloxanes and their thermal and optical properties - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01460J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: Diphenylsilanediol in the Preparation of Hybrid Organic-Inorganic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of diphenylsilanediol (DPSD) in the synthesis of advanced hybrid organic-inorganic materials. The unique properties of DPSD, including its thermal stability and reactivity, make it a valuable precursor for creating materials with tailored properties for various applications, including advanced polymers and potential drug delivery systems.
Modification of Epoxy Resins with this compound
This compound can be incorporated into epoxy resins to enhance their thermal and mechanical properties. The silicon-oxygen bond introduced by DPSD can lead to improved heat resistance and toughness of the cured epoxy products.
Quantitative Data: Synthesis of DPSD-Modified Epoxy Resins
The following table summarizes the composition of chemical precursors for the synthesis of a series of this compound-modified epoxy resins.
| Notation | DGEBA (g) | DSPD (g) | Molar Ratio (DSPD/DGEBA) | Catalyst (DBTDL, g) |
| DD-1 | 100 | 15 | 0.07 | 0.44 |
| DD-2 | 100 | 25 | 0.12 | 0.76 |
| DD-3 | 100 | 35 | 0.16 | 1.01 |
DGEBA: Diglycidyl ether of bisphenol A; DSPD: this compound; DBTDL: Dibutyltin dilaurate
Experimental Protocol: Synthesis of this compound-Modified Epoxy Resin
This protocol details the synthesis of a this compound-modified epoxy resin.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
This compound (DPSD)
-
Dibutyltin dilaurate (DBTDL) or Stannic caprylate (SnOct) as a catalyst
-
Three-neck round-bottom flask
-
Oil bath
-
Stirrer
-
Reflux condenser
-
Thermometer
Procedure:
-
Add 100 g of DGEBA to a 250 ml three-neck round-bottom flask equipped with a stirrer, reflux condenser, and thermometer.
-
Heat the flask in an oil bath to 110-120°C.
-
Once the temperature is stable, slowly add the desired amount of DPSD (e.g., 15 g for a 0.07 molar ratio) in several portions to the flask while stirring continuously. This prevents self-condensation of DPSD and phase separation.
-
After the complete addition of DPSD, add the catalyst (e.g., 0.44 g of DBTDL) to the reaction mixture.
-
Maintain the reaction temperature at 110-120°C for 3 hours to complete the reaction.
-
Cool the resulting modified epoxy resin to room temperature.
Curing Procedure:
-
The modified epoxy resin can be cured using a suitable curing agent such as diethylenetriamine (DETA).
-
Mix the modified epoxy resin with the curing agent in the appropriate stoichiometric ratio.
-
Pour the mixture into a mold.
-
Allow the mixture to cure at room temperature for 3 hours, followed by a post-curing step at 150°C for 2 hours to ensure complete curing.
Experimental Workflow: Synthesis and Curing of DPSD-Modified Epoxy Resin
Caption: Workflow for the synthesis and curing of this compound-modified epoxy resin.
Sol-Gel Synthesis of Hybrid Materials for Drug Delivery
The sol-gel process is a versatile method for preparing porous inorganic or hybrid organic-inorganic materials at low temperatures, making it suitable for encapsulating therapeutic agents.[1][2][3] While specific protocols for this compound in drug delivery are not extensively detailed in the reviewed literature, the following general protocol for silica-based hybrids can be adapted. This compound can be used as a co-precursor with other silicon alkoxides like tetraethyl orthosilicate (TEOS) to introduce phenyl groups into the silica network, potentially influencing drug-matrix interactions and release kinetics.
Quantitative Data: Drug Release from Silica-Based Hybrid Materials
The following table summarizes in vitro release data for ketoprofen from a silica-based hybrid material synthesized via the sol-gel method. This data is provided as an example of the characterization of such materials.
| Time (hours) | Cumulative Release (%) - 5 wt% Drug | Cumulative Release (%) - 15 wt% Drug |
| 1 | 10 | 15 |
| 2 | 18 | 25 |
| 4 | 30 | 40 |
| 8 | 45 | 60 |
| 24 | 70 | 85 |
Experimental Protocol: Sol-Gel Synthesis of a Drug-Loaded Hybrid Material
This protocol describes a general method for encapsulating a model drug within a silica-based matrix.
Materials:
-
Tetraethyl orthosilicate (TEOS) as the silica precursor
-
This compound (DPSD) as a co-precursor (optional)
-
Ethanol
-
Deionized water
-
Acid catalyst (e.g., HCl)
-
Model drug (e.g., ibuprofen, ketoprofen)
-
Beakers
-
Magnetic stirrer
Procedure:
-
Prepare the Sol: In a beaker, mix TEOS (and DPSD if used) with ethanol and stir for 15 minutes.
-
Prepare the Hydrolysis Solution: In a separate beaker, mix deionized water, ethanol, and the acid catalyst.
-
Hydrolysis: Slowly add the hydrolysis solution to the TEOS solution dropwise while stirring vigorously. Continue stirring for 1 hour to allow for the hydrolysis of the silicon alkoxides.
-
Drug Incorporation: Dissolve the desired amount of the model drug in a small amount of ethanol and add it to the sol. Stir until the drug is completely dissolved and homogeneously dispersed.
-
Gelation: Pour the sol into a suitable container and leave it undisturbed at room temperature to allow for gelation. This process can take from several hours to a few days depending on the specific conditions.
-
Aging: Once the gel has formed, it should be aged in a sealed container for 24-48 hours to strengthen the silica network.
-
Drying: Dry the gel to remove the solvent and obtain a xerogel. This can be done at room temperature or in an oven at a controlled temperature (e.g., 60°C) for several days.
Experimental Workflow: Sol-Gel Synthesis for Drug Encapsulation
Caption: General workflow for the sol-gel synthesis of a drug-loaded hybrid material.
Characterization of this compound-Based Hybrid Materials
A thorough characterization of the synthesized hybrid materials is crucial to understand their structure and properties.
Recommended Characterization Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the incorporation of DPSD into the matrix by identifying characteristic peaks such as Si-Ph and Si-O-Si bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁹Si and ¹³C): To provide detailed information about the chemical environment of silicon and carbon atoms, confirming the formation of new chemical bonds.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the hybrid materials.
-
Scanning Electron Microscopy (SEM): To study the morphology and microstructure of the materials.
-
In Vitro Drug Release Studies: For drug delivery applications, the release profile of the encapsulated drug should be determined using techniques like UV-Vis spectroscopy in a simulated physiological fluid.
Concluding Remarks
This compound is a promising building block for the creation of advanced hybrid organic-inorganic materials. Its incorporation into polymer matrices like epoxy resins can significantly enhance their physical properties. Furthermore, its use in sol-gel synthesis opens up possibilities for the development of novel materials for specialized applications, including drug delivery. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their respective fields. Further optimization of reaction conditions and formulations will be necessary to tailor the material properties for specific applications.
References
Application of Diphenylsilanediol in the Synthesis of Heat-Resistant Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylsilanediol (DPSD) is a key organosilicon intermediate extensively utilized in the synthesis of high-performance, heat-resistant polymers.[1] Its incorporation into polymer backbones imparts significant thermal stability, radiation resistance, and desirable optical properties.[1][2] The presence of phenyl groups on the silicon atom enhances the rigidity and thermal oxidative stability of the resulting polymers, making them suitable for demanding applications in aerospace, electronics, and automotive industries.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of various heat-resistant polymers using this compound.
Applications of this compound-Based Polymers
Polymers derived from this compound exhibit a range of valuable properties, leading to their use in several high-performance applications:
-
Heat-Resistant Coatings and Resins: this compound is a crucial component in the formulation of silicone resins that can withstand high temperatures. These resins are used as binders in heat-resistant paints and coatings for applications such as industrial ovens, exhaust systems, and aerospace components.[4]
-
High-Performance Elastomers: As a structural control agent in silicone rubber, this compound improves processing performance and enhances the thermal stability of the cured elastomer.[1] Phenyl silicone rubbers are known for their excellent performance in extreme temperature environments.[2]
-
Modified Engineering Plastics: this compound can be used to modify conventional polymers like epoxy resins, polyurethanes, and polyesters. This modification enhances their thermal and mechanical properties, expanding their application range.[1][5]
-
Optical Materials: The incorporation of diphenylsiloxane units can lead to polymers with high refractive indices and good optical clarity, making them suitable for applications such as LED encapsulation.[2]
Data Presentation: Thermal Properties of this compound-Based Polymers
The following table summarizes the key thermal properties of various polymers synthesized using this compound, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Polymer/Resin | Synthesis Method | Onset Decomposition Temperature (TGA, °C) | Char Yield at High Temperature (%) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Reference(s) |
| Poly(diphenylsiloxane) | Ring-Opening Polymerization | > 500 | High | - | 265 (crystal-liquid-crystal) | [3][6] |
| Phenyl Silicone Resin | Hydrolysis-Condensation | ~400 | High | - | - | [2] |
| Diphenylsiloxane-Dimethylsiloxane Copolymer (PSR) | Co-condensation | > 410 | - | -106 | - | [7] |
| This compound Modified Epoxy Resin | Modification of DGEBA | Higher than unmodified epoxy | - | Slightly decreased | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of Poly(dimethyldiphenylsiloxane) α,ω-diol Copolymers via Acid-Catalyzed Polycondensation
This protocol describes the synthesis of low-molecular-weight copolymers from this compound and 1,3-bis(hydroxy)-tetramethyldisiloxane.[5]
Materials:
-
This compound (DPSD)
-
1,3-bis(hydroxy)-tetramethyldisiloxane
-
Toluene
-
Vionit CS-34C (cation-exchanger with -SO3H groups)
Procedure:
-
Dissolve equimolar amounts of this compound and 1,3-bis(hydroxy)-tetramethyldisiloxane in toluene in a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer.
-
Add the Vionit CS-34C catalyst to the reaction mixture (2.5% by weight).
-
Heat the mixture to reflux and stir vigorously.
-
Continuously remove the water of condensation using the Dean-Stark trap.
-
Monitor the reaction progress by withdrawing samples periodically for analysis (e.g., IR spectroscopy to observe the disappearance of Si-OH bands).
-
After the desired reaction time, cool the mixture and filter to remove the catalyst.
-
Remove the toluene and any cyclic byproducts by distillation under reduced pressure (e.g., 150°C at 20 mm Hg) to obtain the viscous copolymer.
Protocol 2: Synthesis of Phenyl Silicone Rubber (PSR)
This protocol details the synthesis of a phenyl-containing silicone rubber by the co-condensation of hydroxy-terminated polydimethylsiloxane and this compound.[7]
Materials:
-
Hydroxy-terminated polydimethylsiloxane (PDMS-OH)
-
This compound (DPSD)
-
Sodium hydroxide (NaOH)
-
Glacial acetic acid
Procedure:
-
In a three-necked flask, combine 45.0 g of hydroxy-terminated polydimethylsiloxane and 5.0 g of this compound.
-
Heat the mixture to 140°C with stirring until the this compound is completely dissolved (approximately 30 minutes).
-
Cool the oil bath to 110°C and add 0.05 g of NaOH to catalyze the reaction.
-
Slowly bubble nitrogen gas through the reaction mixture to facilitate the removal of water produced during condensation.
-
Allow the reaction to proceed for 30 minutes.
-
Cool the mixture to below 50°C and add 0.075 g of ice-cold acetic acid to neutralize the catalyst.
-
Filter the resulting mixture to remove the sodium chloride salt and any unreacted this compound to obtain the phenyl silicone rubber.
Protocol 3: Modification of Epoxy Resin with this compound
This protocol describes the incorporation of this compound into an epoxy resin to enhance its thermal properties.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
This compound (DPSD)
-
Dibutyltin dilaurate (DBTDL) as a catalyst (optional)
Procedure:
-
Preheat the DGEBA epoxy resin in a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer to 110°C.
-
Gradually add the this compound to the heated epoxy resin in several portions to prevent self-condensation of DPSD and phase separation.
-
If a catalyst is used, add a catalytic amount of DBTDL.
-
Maintain the reaction temperature at 110°C for an additional 3 hours to complete the reaction.
-
The resulting modified epoxy resin can then be cured using a suitable curing agent.
Visualizations
Caption: Synthesis of Poly(dimethyldiphenylsiloxane) Copolymer.
Caption: Synthesis of Phenyl Silicone Rubber (PSR).
Caption: Workflow for Modifying Epoxy Resin with DPSD.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis Of High Temperature Resistant Silicone Resin - News [silibasesilicone.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. CN105153213A - Method for preparing diphenyl silanediol - Google Patents [patents.google.com]
Application Note: Diphenylsilanediol as a Derivatizing Agent for GC-MS Analysis of Bifunctional Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the application of diphenylsilanediol as a derivatizing agent for the analysis of bifunctional compounds, particularly diols, by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization with this compound forms cyclic diphenylsilylene derivatives, which are more volatile and thermally stable than the parent analytes, leading to improved chromatographic peak shape and reliable mass spectral analysis. This application note provides a theoretical background, detailed experimental protocols, and illustrative data for the use of this reagent.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as steroids, catechols, and prostaglandins, contain polar functional groups (e.g., hydroxyl, carboxyl) that render them non-volatile and prone to thermal degradation. Chemical derivatization is a crucial sample preparation step to overcome these limitations.[1]
Silylation, the replacement of an active hydrogen with a silyl group, is a common derivatization technique in GC-MS.[2] While reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used to form trimethylsilyl (TMS) ethers, they can sometimes lead to multiple derivatives for polyfunctional molecules.[1][3] this compound ((C₆H₅)₂Si(OH)₂) offers a potential alternative, particularly for bifunctional compounds like diols, by forming a stable cyclic diphenylsilylene derivative. This approach can simplify the resulting chromatogram and provide a clear mass spectrum for the derivatized analyte.
The reaction of a diol with this compound in the presence of a catalyst proceeds via a condensation reaction, eliminating two molecules of water to form a five- or six-membered cyclic silyl ether, depending on the spacing of the hydroxyl groups in the analyte. These cyclic derivatives exhibit increased volatility and thermal stability, making them amenable to GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Analyte of interest (e.g., a diol standard)
-
Anhydrous Pyridine (as catalyst and solvent)
-
Anhydrous organic solvent (e.g., Toluene, Dichloromethane) for extraction and dilution
-
Inert gas (Nitrogen or Argon)
-
GC-grade vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
Sample Preparation
-
Standard Preparation: Accurately weigh 1 mg of the diol standard into a GC vial.
-
Sample Extraction (for biological matrices): Perform a liquid-liquid or solid-phase extraction to isolate the analytes of interest. The final extract should be evaporated to dryness under a gentle stream of inert gas. It is critical to ensure the sample is anhydrous, as moisture will interfere with the derivatization reaction.
Derivatization Protocol
-
To the dried sample or standard in the GC vial, add 100 µL of anhydrous pyridine.
-
Add a molar excess of this compound. A 2:1 molar ratio of this compound to the analyte is a good starting point.
-
Cap the vial tightly and vortex for 1 minute to ensure complete dissolution and mixing.
-
Heat the reaction mixture at 60-80°C for 1-2 hours. The optimal time and temperature may need to be determined empirically for each analyte.
-
After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS or diluted with an appropriate anhydrous solvent (e.g., toluene) to the desired concentration.
GC-MS Parameters
The following are general GC-MS parameters that should be optimized for the specific analytes and instrumentation.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Mass Range | m/z 50-600 |
| Scan Mode | Full Scan |
Illustrative Quantitative Data
The following table presents hypothetical quantitative data for the GC-MS analysis of a model diol (1,2-Propanediol) derivatized with this compound. This data is for illustrative purposes to demonstrate how results can be presented.
| Analyte (Derivative) | Retention Time (min) | Key Mass Fragments (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| 1,2-Propanediol-diphenylsilylene | 12.5 | 256 (M+), 199, 181, 105, 77 | 5 | 15 | 0.998 |
LOD: Limit of Detection, LOQ: Limit of Quantification
Visualizations
Derivatization Workflow
Caption: Experimental workflow for the derivatization of diols with this compound for GC-MS analysis.
Proposed Derivatization Reaction
Caption: Proposed reaction for the derivatization of a diol with this compound.
Discussion
The use of this compound as a derivatizing agent for bifunctional compounds, particularly diols, presents a viable strategy for GC-MS analysis. The formation of a single, stable cyclic derivative can simplify chromatograms and improve quantification accuracy compared to derivatization methods that may yield multiple products. The phenyl groups on the silicon atom provide characteristic fragment ions in the mass spectrum, aiding in structural elucidation.
It is important to note that the reaction conditions, including the choice of catalyst, solvent, temperature, and time, may require optimization for different classes of analytes. The anhydrous conditions are critical for successful derivatization, as this compound can self-condense in the presence of moisture.
Conclusion
This compound is a promising derivatizing agent for the GC-MS analysis of diols and other bifunctional compounds. The formation of stable and volatile cyclic diphenylsilylene derivatives enhances chromatographic performance and allows for sensitive detection and quantification. The protocols and information provided in this application note serve as a valuable starting point for researchers interested in exploring this derivatization strategy.
References
- 1. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylsilyl derivatives for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
Diphenylsilanediol: A Versatile Building Block for Supramolecular Architectures
Introduction
Diphenylsilanediol (DPSD), a member of the silanol family, has emerged as a significant building block in the field of supramolecular chemistry. Its unique structural features, particularly the two hydroxyl groups attached to a central silicon atom, allow for the formation of robust and directional hydrogen bonds. This capability enables the self-assembly of DPSD into a variety of ordered supramolecular structures, including co-crystals, gels, and polymers. These materials are of great interest to researchers, scientists, and drug development professionals due to their potential applications in materials science, anion recognition, and drug delivery. This document provides detailed application notes and protocols for the synthesis and characterization of supramolecular structures based on this compound.
Properties of this compound
This compound is a white, crystalline solid with a melting point of approximately 147 °C, at which it also begins to decompose.[1] It is characterized by its excellent thermal stability and chemical resistance.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₂Si | [1] |
| Molecular Weight | 216.31 g/mol | [1] |
| Appearance | White to off-white crystal | [1] |
| Melting Point | 147 °C (decomposes) | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Supramolecular Assembly via Hydrogen Bonding
The fundamental principle behind the use of this compound as a supramolecular building block lies in its capacity to form strong and directional hydrogen bonds. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating the assembly of intricate networks. In the solid state, this compound molecules self-assemble into columns through intermolecular hydrogen bonding.[3]
The logical relationship of this self-assembly process, which forms the basis for more complex supramolecular structures, can be visualized as follows:
Caption: Self-assembly of this compound.
Applications and Protocols
Anion Recognition
This compound has demonstrated efficacy as a receptor for anions, a key application in the development of sensors and catalysts. The two hydroxyl groups can cooperatively bind to an anion through hydrogen bonds.
Experimental Protocol: Anion Binding Studies by ¹H NMR Titration
This protocol is adapted from studies on silanediol-based anion receptors.[3]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound-based receptor (e.g., 10 mM) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Prepare a stock solution of the anion to be tested (e.g., as a tetrabutylammonium salt) in the same deuterated solvent at a higher concentration (e.g., 100 mM).
-
-
Titration:
-
Place a known volume of the receptor solution (e.g., 0.5 mL) in an NMR tube.
-
Record the ¹H NMR spectrum of the free receptor.
-
Add incremental amounts of the anion stock solution (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0 equivalents) to the NMR tube.
-
Record a ¹H NMR spectrum after each addition, ensuring thorough mixing and temperature equilibration.
-
-
Data Analysis:
-
Monitor the chemical shift changes of the Si-OH protons of the receptor upon addition of the anion.
-
Plot the change in chemical shift (Δδ) against the concentration of the anion.
-
The binding constant (Kₐ) can be determined by fitting the titration data to a 1:1 binding isotherm using appropriate software.
-
Expected Results: A downfield shift in the resonance of the hydroxyl protons is typically observed upon anion binding, indicating the formation of a hydrogen-bonded complex. The magnitude of the shift and the calculated binding constant provide quantitative information about the strength of the interaction.
Co-crystal Engineering
The ability of this compound to form predictable hydrogen-bonding motifs makes it an excellent candidate for co-crystal engineering. Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice.
Experimental Protocol: Synthesis of a this compound-Pyrazine Co-crystal
This protocol is based on general mechanochemical methods for co-crystal synthesis.[4]
-
Materials:
-
This compound
-
Pyrazine
-
Liquid for grinding (e.g., a few drops of ethanol)
-
-
Procedure:
-
Combine this compound and pyrazine in a 1:1 molar ratio in a ball mill or a mortar and pestle.
-
Add a minimal amount of the grinding liquid (1-2 drops).
-
Grind the mixture for a specified time (e.g., 30-60 minutes).
-
The resulting powder is the co-crystal.
-
-
Characterization:
-
Confirm the formation of a new crystalline phase using Powder X-ray Diffraction (PXRD).
-
Determine the crystal structure by Single-Crystal X-ray Diffraction if suitable single crystals can be grown (e.g., by slow evaporation from a suitable solvent).
-
Characterize the thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5]
-
Supramolecular Gels
This compound can act as a gelator, forming three-dimensional networks in organic solvents that immobilize the solvent molecules, resulting in a gel. The formation of these gels is driven by the self-assembly of this compound into fibrous structures through hydrogen bonding.
Experimental Protocol: Preparation of a this compound Organogel
This is a general protocol for the formation of low-molecular-weight organogels.[6]
-
Preparation:
-
Suspend a weighed amount of this compound in a suitable organic solvent (e.g., DMSO) in a sealed vial to achieve the desired concentration.
-
Heat the suspension while stirring until the solid completely dissolves.
-
Allow the solution to cool to room temperature without disturbance.
-
-
Gelation Test:
-
Invert the vial to check for the formation of a stable gel (i.e., no flow).
-
-
Characterization:
-
The gel-to-sol transition temperature (Tgel) can be determined by heating the gel and observing the temperature at which it becomes a liquid.
-
The morphology of the gel network can be investigated using Scanning Electron Microscopy (SEM).
-
Diffusion-Ordered NMR Spectroscopy (DOSY) can be used to study the aggregation behavior and mobility of the gelator molecules in the gel state.[7]
-
Caption: General experimental workflow.
Modification of Polymers
This compound can be incorporated into polymer matrices to enhance their properties. For example, it has been used to modify epoxy resins, improving their thermal and mechanical characteristics.[1]
Quantitative Data from Modified Epoxy Resins
The following table summarizes the effect of modifying an epoxy resin (DGEBA) with this compound on the mechanical and thermal properties of the cured polymer.[1]
| Molar Ratio of DSPD in Curing Agent | Tensile Strength (MPa) | Tensile Modulus (MPa) | Glass Transition Temperature (Tg) (°C) |
| 0 (DETA only) | ~55 | ~1600 | 116.1 |
| DA1 | ~60 | ~1800 | Not specified |
| DA2 | ~65 | ~2000 | Not specified |
| DA3 | ~70 | ~2200 | Not specified |
| DA4 | ~75 | ~2400 | Not specified |
*Data extracted and estimated from graphical representations in the source.[1] "DA" refers to curing agents synthesized with increasing molar ratios of this compound.
Biological Applications and Signaling Pathways
While the primary applications of this compound-based supramolecular structures are in materials science, there is emerging interest in their biological activities. This compound itself has been reported to exhibit anticonvulsant properties.[3] Its use in nanotechnology for drug delivery systems is also an area of active research, where it can be used in the synthesis of silica nanoparticles.[1] However, detailed studies on the specific signaling pathways modulated by these supramolecular structures are currently limited in the public domain. The development of this compound-based systems for targeted drug delivery would likely involve pathways related to cellular uptake and cargo release, which would be highly dependent on the overall design of the supramolecular carrier.
Caption: Potential drug delivery pathway.
Conclusion
This compound is a highly versatile and valuable building block for the construction of a wide array of supramolecular structures. Its ability to form robust and directional hydrogen bonds allows for the rational design of materials with tailored properties. The protocols and data presented herein provide a foundation for researchers and professionals to explore the potential of this compound in areas ranging from advanced materials to biomedical applications. Further research is warranted to fully elucidate the biological mechanisms of action and to expand the library of functional supramolecular systems derived from this remarkable molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C12H12O2Si | CID 13693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Silanediol Anion Binding and Enantioselective Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diphenylsilanediol Synthesis
Welcome to the technical support center for the synthesis of diphenylsilanediol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Formation of Polymeric Byproducts: Uncontrolled hydrolysis of dichlorodiphenylsilane can lead to the formation of high-molecular-weight siloxane polymers.[1] The hydrochloric acid (HCl) generated during hydrolysis can catalyze the condensation of this compound.[2] 2. Incomplete Hydrolysis: Insufficient water or reaction time can lead to incomplete conversion of the starting material. 3. Loss During Purification: Product may be lost during recrystallization or filtration steps. | 1. Control pH: Use a mild base such as sodium bicarbonate or potassium bicarbonate to neutralize the HCl as it is formed.[1][2] Maintaining a pH between 5.5 and 6.8 is crucial to prevent condensation.[2] 2. Ensure Stoichiometric Excess of Water: Use a sufficient amount of water to drive the hydrolysis to completion.[2] 3. Optimize Purification: Carefully select the recrystallization solvent and optimize the procedure to minimize loss. Washing the crude product to remove impurities before recrystallization can improve the final yield. |
| Product is Oily or Amorphous, Not Crystalline | 1. Presence of Polymeric Impurities: Condensation of this compound results in oily or amorphous polymeric materials.[3][4] 2. Rapid Precipitation: Fast precipitation from the reaction or recrystallization solvent can trap impurities and prevent proper crystal formation. | 1. Strict pH Control: As mentioned above, maintaining a slightly acidic to neutral pH (5.5-6.8) is critical to prevent polymerization.[2] 2. Controlled Cooling and Aging: Allow for slow cooling of the reaction mixture or recrystallization solution to promote the formation of well-defined crystals. An aging step at room temperature can also facilitate complete crystallization.[5][6] |
| Yellowish or Impure Product | 1. Impurities in Starting Materials: The purity of the starting dichlorodiphenylsilane or diphenyldialkoxysilane can affect the color and purity of the final product.[5][6] 2. Side Reactions: Unwanted side reactions can introduce colored impurities. | 1. Use High-Purity Starting Materials: Ensure the starting materials are of high purity to avoid introducing impurities. 2. Purification: Recrystallization from a suitable solvent system, such as chloroform/methyl ethyl ketone or acetone/water, can effectively remove impurities.[7][8] |
| Reaction is Too Vigorous or Difficult to Control | 1. Exothermic Reaction: The hydrolysis of dichlorodiphenylsilane is highly exothermic.[9] 2. Rapid Addition of Reagents: Adding the dichlorodiphenylsilane too quickly to water can lead to a rapid, uncontrolled reaction.[2] | 1. Control Temperature: Maintain the reaction temperature within a specific range, for example, 20-30°C, using a cooling bath.[2] 2. Slow, Controlled Addition: Add the dichlorodiphenylsilane dropwise or in small portions to the hydrolysis medium with vigorous stirring.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this compound synthesis?
A1: The most common starting material is dichlorodiphenylsilane, which is hydrolyzed to form this compound.[1][3][4] Diphenyldialkoxysilanes, such as diphenyldimethoxysilane or diphenyldiethoxysilane, are also used as they produce less corrosive byproducts.[5][6]
Q2: Why is pH control so important during the synthesis?
A2: The hydrolysis of dichlorodiphenylsilane produces hydrochloric acid (HCl), which can catalyze the self-condensation of the desired this compound product into undesirable polymeric siloxanes.[1][2] Maintaining a pH between 5.5 and 6.8 by using a mild base like sodium bicarbonate neutralizes the HCl and significantly improves the yield of the monomeric diol.[2]
Q3: What are the ideal solvents for the synthesis and purification of this compound?
A3: For the hydrolysis of dichlorodiphenylsilane, a two-phase system of an organic solvent (like toluene or acetone) and water is often used.[2][4] For purification, recrystallization can be performed from various solvents, including acetone-water mixtures, chloroform/methyl ethyl ketone, or ethyl acetate.[7][8][10]
Q4: How can I improve the crystallinity of my final product?
A4: To improve crystallinity, ensure a slow and controlled precipitation process. This can be achieved by gradual cooling of the reaction mixture or the recrystallization solution. An "aging" period at room temperature after initial cooling can also help in the formation of larger, more well-defined crystals.[5][6]
Q5: What are the safety precautions I should take when working with dichlorodiphenylsilane?
A5: Dichlorodiphenylsilane is corrosive and reacts readily with moisture to release HCl gas.[9] It is essential to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis protocols to facilitate comparison and optimization.
Table 1: Comparison of this compound Synthesis Protocols
| Starting Material | Method | Key Reagents | Reaction Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Dichlorodiphenylsilane | Hydrolysis with Neutralization | Water, Acetone, Sodium Bicarbonate | 20-30 | 2 hours (addition) | 93.4 | Not specified | [2] |
| Diphenyldimethoxysilane | Acid-Catalyzed Hydrolysis | Acetone, Deionized Water, Acetic Acid | 60 | 4 hours | 97.97 | 99.5 | [1][6] |
| Diphenyldiethoxysilane | Acid-Catalyzed Hydrolysis | Acetone, Deionized Water, Acetic Acid | 58 | 5 hours | 98.36 | 99.7 | [5] |
| Diphenylsilane | Iridium-Catalyzed Hydrolysis | THF, Water, Iridium Complex | 25 | Not specified | Not specified | Not specified | [11][12] |
Experimental Protocols
Protocol 1: Hydrolysis of Dichlorodiphenylsilane with pH Control
This protocol is adapted from a patented method emphasizing pH control to maximize yield.[2]
Materials:
-
Dichlorodiphenylsilane (400 g)
-
Water (2000 g)
-
Acetone (550 g)
-
Sodium Bicarbonate
-
Filter paper
-
Drying oven
Procedure:
-
Slowly add 400 g of dichlorodiphenylsilane to 2000 g of water with constant stirring over a period of two hours. Maintain the reaction temperature between 20-30°C using a cooling bath.
-
The precipitated crude this compound is separated by filtration.
-
Dissolve the wet, HCl-contaminated crude product in 550 g of acetone.
-
Add a sufficient amount of sodium bicarbonate to the acetone solution to neutralize the HCl, bringing the pH to approximately 6.5.
-
Filter the mixture to remove the inorganic salts.
-
Add the acetone filtrate to 2800 g of water to precipitate the purified this compound.
-
Collect the product by filtration and dry it in an air-circulating oven at approximately 65°C for 24 hours.
Protocol 2: Acid-Catalyzed Hydrolysis of Diphenyldimethoxysilane
This protocol is based on a high-yield synthesis method from diphenyldimethoxysilane.[1][6]
Materials:
-
Diphenyldimethoxysilane (1000 g, 99.5% purity)
-
Acetone (1000 g)
-
Deionized Water (150 g)
-
Acetic Acid (0.021 g)
-
5L reaction flask with stirrer and reflux condenser
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Add 1000 g of diphenyldimethoxysilane and 1000 g of acetone to a 5L flask and stir until uniform.
-
Add 150 g of deionized water and 0.021 g of acetic acid to the mixture.
-
Heat the solution to 60°C and maintain at reflux for 4 hours. The solution will become turbid as the product precipitates.
-
Cool the mixture to room temperature and allow it to age for 5 hours to ensure complete crystallization.
-
Filter the solution to collect the crystalline product.
-
Centrifuge the filter cake at 2000 rpm for 30 minutes.
-
Dry the product using a rotary evaporator at 40°C and -0.099 MPa for 4 hours to remove residual moisture and solvent.
Visualizations
Caption: Workflow for optimizing this compound synthesis from dichlorodiphenylsilane.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. US2899453A - Preparation of this compound - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. CN105153213A - Method for preparing diphenyl silanediol - Google Patents [patents.google.com]
- 6. A kind of method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. US3405155A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. This compound | 947-42-2 [chemicalbook.com]
- 9. Dichlorodiphenylsilane | C12H10Cl2Si | CID 6627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Diphenylsilanediol by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of diphenylsilanediol by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
A1: Recrystallization is a crucial purification technique used to remove impurities from the crude this compound product obtained after synthesis.[1] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the this compound to crystallize out in a purer form, leaving the impurities dissolved in the remaining solvent (mother liquor).[2] This method is effective for removing soluble impurities and improving the final product's purity and crystalline structure.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Several solvent systems have been successfully used for the recrystallization of this compound. The choice of solvent is critical for achieving high purity and yield. Common options include:
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Ethyl Acetate: Reported to yield pure this compound.[3]
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Acetone: Frequently used in the synthesis and subsequent crystallization process.[4][5][6]
-
Chloroform/Methyl Ethyl Ketone: A mixture suggested for recrystallization.[7]
-
Acetone-Benzene: Has been used in direct hydrolysis and crystallization methods.[3]
-
Water: Can be used to precipitate the diol from an acetone solution.[6]
The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q3: What is the expected yield and purity after recrystallization?
A3: The yield and purity of this compound after recrystallization can be quite high, depending on the initial purity of the crude product and the recrystallization technique. Reported yields are often in the range of 90% to over 98%.[1][3][4][5][6] Purity can reach up to 99.7%.[1][4][5]
Q4: What is the reported melting point of pure this compound?
A4: The melting point of this compound is often reported with some variation and is typically accompanied by decomposition.[3][8] Reported values range from 141°C to 148°C.[1][4][5][9] Discrepancies in the melting point can be attributed to the presence of impurities or different crystalline forms.
Q5: Are there any safety precautions I should take when handling this compound?
A5: Yes, this compound is a combustible solid that can cause irritation to the skin, eyes, and respiratory system.[1][10] It is also toxic to aquatic life.[8][11] When handling this compound, it is essential to:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Work in a well-ventilated area, such as a fume hood.[1]
-
Avoid creating dust.
-
Keep it away from heat, sparks, and open flames.[10]
-
Dispose of waste according to local regulations.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated.[2][12]2. The solution cooled too quickly. 3. The solution is supersaturated but requires nucleation. [12] | 1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[12][13]2. Induce crystallization: a. Scratch the inside of the flask with a glass rod at the solution's surface.[12][13] b. Add a seed crystal of pure this compound.[13] c. Cool the solution in an ice bath to further decrease solubility.[12] |
| An oil forms instead of crystals ("oiling out"). | 1. The solution is supersaturated at a temperature above the melting point of the solute in the solvent. 2. The compound is significantly impure. [12]3. The rate of cooling is too rapid. [13] | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[12]2. Try a different solvent system. 3. Ensure slow cooling: Insulate the flask to slow down the cooling process.[13] |
| The yield of crystals is very low. | 1. Too much solvent was used , leaving a significant amount of product in the mother liquor.[2]2. Premature crystallization occurred during hot filtration (if performed).3. Incomplete crystallization before filtration. | 1. Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool it to obtain a second crop of crystals.2. Minimize premature crystallization: Use a heated funnel for hot filtration and use a minimal amount of hot solvent to rinse the flask.3. Ensure complete crystallization: Allow sufficient time for cooling and consider placing the flask in an ice bath before filtration. |
| The recrystallized product is still impure (e.g., has a yellow color). | 1. The chosen solvent is not effective at leaving the specific impurity in the mother liquor.2. The cooling was too rapid , trapping impurities within the crystal lattice.[13]3. The crystals were not washed properly after filtration. | 1. Perform a second recrystallization with a different solvent system.2. Consider a pre-purification step: Running the crude product through a silica plug might be necessary to remove certain impurities before recrystallization.[14]3. Ensure slow cooling to allow for proper crystal formation.4. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2] |
| The this compound decomposes during heating. | Prolonged heating at high temperatures can cause decomposition, which is noted to occur around its melting point.[3][8] | 1. Avoid overheating: Heat the solution only to the boiling point of the solvent and no higher.2. Minimize heating time: Do not keep the solution at a high temperature for an extended period. Dissolve the solid and then promptly remove it from the heat source to cool. |
Quantitative Data Summary
The following tables summarize quantitative data from various reported preparations and purifications of this compound.
Table 1: Recrystallization Conditions and Outcomes
| Starting Material | Solvent System | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| Diphenyldimethoxysilane | Acetone/Water | 98.81 | 99.7 | 142 | [1] |
| Diphenyldichlorosilane | Ethyl Acetate | 93 | - | - | [3] |
| Diphenyldimethoxysilane | Acetone/Water | 97.97 | 99.5 | 141 | [4][5] |
| Diphenyldimethoxysilane | Acetone/Water | 98.3 | 99.6 | 141 | [4] |
| Diphenyldimethoxysilane | Acetone/Water | 97.63 | 99.7 | 141 | [4][5] |
| Diphenyldichlorosilane | Acetone/Water | 93.4 | - | 157.8-158.4 | [6] |
Experimental Protocols
Protocol 1: Recrystallization from an Acetone/Water System (Based on Patent Literature) [4][5]
This protocol is adapted from methods used in the synthesis of this compound where crystallization is the final purification step.
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot acetone (e.g., at approximately 50-60°C).
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote full crystallization, the solution can be "aged" for several hours (e.g., 5-8 hours).
-
Inducing Crystallization (if necessary): If crystals do not form, scratch the inner wall of the flask with a glass rod or add a seed crystal.
-
Isolation: Collect the needle-like crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (a mixture of acetone and water, or pure cold acetone) to remove any residual mother liquor.
-
Drying: Dry the purified crystals. A common method is rotary evaporation under vacuum at a moderate temperature (e.g., 40-60°C) for several hours to remove any adsorbed moisture and solvent.[1][4][5]
Protocol 2: Recrystallization using Ethyl Acetate [3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethyl acetate.
-
Heating: Gently heat the mixture on a hot plate while stirring to dissolve the solid. Continue to add small portions of ethyl acetate until the solid is just dissolved at the boiling point of the solvent.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate.
-
Drying: Air-dry the crystals on the filter paper or for a more thorough drying, place them in a vacuum oven at a temperature well below the melting point.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. Page loading... [guidechem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. A kind of method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN105153213A - Method for preparing diphenyl silanediol - Google Patents [patents.google.com]
- 6. US2899453A - Preparation of this compound - Google Patents [patents.google.com]
- 7. This compound | 947-42-2 [chemicalbook.com]
- 8. This compound | 947-42-2 | TCI AMERICA [tcichemicals.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. This compound | C12H12O2Si | CID 13693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reddit - The heart of the internet [reddit.com]
Preventing self-condensation of Diphenylsilanediol during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the self-condensation of diphenylsilanediol during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is self-condensation of this compound and why is it a problem?
A1: this compound is a molecule with two hydroxyl (-OH) groups attached to a silicon atom. Self-condensation is a reaction where two or more this compound molecules react with each other, eliminating water to form siloxane polymers (linear or cyclic chains of Si-O-Si).[1] This is problematic during synthesis because it reduces the yield of the desired monomeric this compound and introduces impurities that can be difficult to separate.[2]
Q2: What are the main factors that promote the self-condensation of this compound?
A2: The primary factors that promote self-condensation are:
-
Presence of Acids or Bases: Both acidic and basic conditions can catalyze the condensation reaction.[3][4] For instance, hydrochloric acid (HCl), a byproduct of the hydrolysis of diphenyldichlorosilane, can accelerate polymerization.[2][4]
-
High Temperatures: Increased temperatures provide the activation energy for the condensation reaction to occur more rapidly.[5][6]
-
High Concentration: A higher concentration of this compound in the reaction mixture increases the probability of intermolecular reactions.[5]
Q3: What are the common starting materials for this compound synthesis?
A3: The most common starting materials are diphenyldichlorosilane (Ph₂SiCl₂) and diphenyldimethoxysilane (Ph₂Si(OMe)₂).[1][2] Hydrolysis of these precursors replaces the chloro or methoxy groups with hydroxyl groups to form this compound.
Q4: How can I monitor the progress of the synthesis and detect self-condensation?
A4: Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): To qualitatively track the disappearance of the starting material and the appearance of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can be used to identify and quantify the this compound monomer and oligomeric condensation products.[5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of Si-Cl or Si-OR bands and the appearance of Si-OH and Si-O-Si bands.[7]
-
Near-Infrared (NIR) Spectroscopy: Can be used for real-time, in-line monitoring of the hydrolysis and condensation reactions.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound and formation of oily/polymeric material. | Uncontrolled self-condensation due to acidic byproducts (e.g., HCl).[2] | Neutralization: Use a mild base like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) to neutralize the HCl as it forms.[10][11] This maintains a pH range of approximately 5.5 to 6.8, which is more favorable for the stability of the diol.[11] |
| High reaction temperature.[5] | Temperature Control: Maintain a low reaction temperature. For the hydrolysis of diphenyldichlorosilane, temperatures between 0-2°C have been reported to give good yields.[2] For diphenyldimethoxysilane hydrolysis, a slightly higher temperature of 50-65°C can be used, but should be carefully controlled.[1][2] | |
| Difficulty in isolating pure, crystalline this compound. | Co-precipitation of polymeric byproducts. | Solvent System: Employ a biphasic solvent system, such as toluene, t-amyl alcohol, and water.[4] The this compound product will precipitate as a solid, making it less reactive with the starting material in the organic phase.[11] |
| Rapid addition of reagents. | Controlled Addition: Add the dichlorodiphenylsilane or dimethoxydiphenylsilane dropwise to the hydrolysis mixture with vigorous stirring.[1][4] This prevents localized high concentrations of reactants and byproducts. | |
| Product appears yellow or impure. | Impurities in the starting diphenyldichlorosilane.[2] | Purification of Starting Material: Purify the diphenyldichlorosilane by distillation before use. |
| Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system, such as chloroform/methyl ethyl ketone.[12] |
Quantitative Data Summary
| Starting Material | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| Diphenyldichlorosilane | Hydrolysis with water, then neutralization with NaHCO₃ in acetone to pH ~6.5, precipitation with water, dried at ~65°C. | ~93.4 | 157.8-158.4 | [11] |
| Diphenyldichlorosilane | Hydrolysis in aqueous NaOH (5%) at 0-2°C. | 92 | - | [2] |
| Diphenyldichlorosilane | Hydrolysis in a toluene/t-amyl alcohol/water mixture at 25°C. | 93 | 148 (dec.) | [4] |
| Diphenyldimethoxysilane | Hydrolysis with deionized water and an acid catalyst in an organic solvent, refluxed at 55-65°C for 4-6 hours. | - | - | [2] |
| Diphenyldimethoxysilane | Hydrolysis with distilled water and a cation exchange resin in isopropanol, refluxed at 50°C for 2 hours. | - | - | [1] |
Experimental Protocols
Method 1: Hydrolysis of Diphenyldichlorosilane with Mild Base Neutralization
This method focuses on neutralizing the acidic byproduct to prevent condensation.
-
Hydrolysis: Add diphenyldichlorosilane dropwise to a vigorously stirred mixture of water at a controlled low temperature (e.g., 0-5°C). The this compound will precipitate as a crude solid contaminated with HCl.[11]
-
Separation: Separate the crude, wet this compound from the aqueous layer by filtration.
-
Neutralization: Dissolve the crude product in acetone. Add a sufficient amount of sodium bicarbonate (NaHCO₃) portion-wise with stirring until the pH of the solution is between 5.5 and 6.8.[11]
-
Filtration: Filter the mixture to remove the inorganic salts (NaCl and excess NaHCO₃).
-
Precipitation: Add the acetone filtrate to water to precipitate the purified this compound.
-
Isolation and Drying: Collect the precipitated this compound by filtration and dry it in an air-circulating oven at 40-70°C.[11]
Method 2: Hydrolysis of Diphenyldimethoxysilane with Acid Catalyst
This method avoids the production of HCl.
-
Reaction Setup: In a reaction vessel, add an organic solvent (e.g., isopropanol), deionized water, and a solid acid catalyst (e.g., cation exchange resin).[1]
-
Heating: Heat the mixture to 50-60°C with stirring.
-
Addition of Precursor: Add diphenyldimethoxysilane dropwise to the heated mixture while maintaining the temperature.[1]
-
Reflux: After the addition is complete, maintain the temperature and reflux the mixture for 1-2 hours.[1]
-
Catalyst Removal: Cool the reaction mixture and filter to remove the solid acid catalyst.
-
Solvent Removal: Remove the organic solvent and water by vacuum distillation. The this compound will crystallize.
-
Drying: Further dry the crystalline product by rotary evaporation.[1]
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. CN105153213A - Method for preparing diphenyl silanediol - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. US2899453A - Preparation of this compound - Google Patents [patents.google.com]
- 12. This compound | 947-42-2 [chemicalbook.com]
Troubleshooting common side reactions in Diphenylsilanediol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of diphenylsilanediol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yielded a low amount of crystalline product and a significant amount of oily or gummy material. What is the likely cause and how can I fix it?
A1: The formation of an oily or gummy product instead of crystalline this compound is a common issue, primarily caused by the self-condensation of the desired product into linear or cyclic polysiloxanes.[1] This side reaction is often catalyzed by acidic or basic conditions.
Troubleshooting Steps:
-
pH Control: The hydrolysis of diphenyldichlorosilane produces hydrochloric acid (HCl), which can catalyze the condensation of this compound.[1][2] It is crucial to neutralize this acid as it forms.
-
Temperature Management: Higher temperatures accelerate the rate of condensation reactions.[3]
-
Recommendation: Maintain a low reaction temperature, ideally between 20-30°C, during the hydrolysis of diphenyldichlorosilane.[2]
-
-
Reagent Addition Rate: A rapid addition of diphenyldichlorosilane can create localized high concentrations of HCl, promoting the formation of high-molecular-weight polymers.[2]
-
Recommendation: Add the diphenyldichlorosilane slowly to the hydrolysis mixture with vigorous stirring to ensure rapid dispersion and neutralization of the generated HCl.[2]
-
Q2: I have a significant amount of what appears to be a white, insoluble solid that is not my desired product. What could this be?
A2: A common side product in this compound synthesis is octaphenylcyclotetrasiloxane, a cyclic siloxane tetramer.[1] This can form through the intermolecular condensation of this compound, especially under conditions that favor this side reaction.
Troubleshooting Steps:
-
Review Reaction Conditions: As with the formation of oily products, the formation of insoluble polysiloxanes is often due to improper pH control or elevated temperatures. Refer to the troubleshooting steps in Q1.
-
Purification: If you have already produced a mixture containing this byproduct, purification is necessary.
-
Recommendation: this compound can be purified by recrystallization. A common solvent system is chloroform/methyl ethyl ketone. Alternatively, dissolving the crude product in acetone and then precipitating the this compound by adding water can be effective.[2]
-
Q3: My reaction seems to be incomplete, with starting material remaining. How can I drive the reaction to completion?
A3: Incomplete hydrolysis of the starting material (e.g., diphenyldichlorosilane or a diphenyldialkoxysilane) can be a frustrating issue.
Troubleshooting Steps:
-
Stoichiometry of Water: Ensure that at least a stoichiometric amount of water is available for the hydrolysis of both Si-Cl or Si-OR bonds.
-
Recommendation: Use a sufficient excess of water to ensure the hydrolysis reaction goes to completion. Some protocols recommend using at least 2 parts by weight of water per part of diphenyldichlorosilane.[2]
-
-
Reaction Time and Temperature: The hydrolysis of alkoxysilanes can be slower than that of chlorosilanes.[4]
-
Recommendation: For diphenyldialkoxysilane hydrolysis, a longer reaction time (e.g., 4-6 hours) at a moderately elevated temperature (e.g., 55-65°C) with an acid catalyst may be necessary.[5]
-
-
Agitation: In a biphasic reaction mixture, efficient mixing is crucial for the reaction to proceed.
-
Recommendation: Ensure vigorous and consistent stirring throughout the reaction.
-
Data Presentation: Comparison of Synthesis Protocols
The following tables summarize quantitative data from different this compound synthesis protocols.
Table 1: Synthesis from Diphenyldimethoxysilane
| Parameter | Protocol 1[6] | Protocol 2[6] | Protocol 3[6] |
| Starting Material | 1000g Diphenyldimethoxysilane | 1000g Diphenyldimethoxysilane | 1000g Diphenyldimethoxysilane |
| Solvent | 1000g Acetone | 2000g Acetone | 3000g Acetone |
| Water | 150g | 160g | 180g |
| Catalyst | 0.021g Acetic Acid | 0.1g Acetic Acid | 1g Acetic Acid |
| Temperature | 60°C | 58°C | 56°C |
| Reaction Time | 4 hours | 5 hours | 6 hours |
| Yield | 97.97% | 98.3% | 97.63% |
| Purity | 99.5% | 99.6% | 99.7% |
Table 2: Synthesis from Diphenyldichlorosilane
| Parameter | Protocol 4[2] |
| Starting Material | 400g Diphenyldichlorosilane |
| Solvent/Reaction Medium | 2000g Water |
| Neutralizing Agent | Sodium Bicarbonate |
| Purification Solvent | 550g Acetone |
| Temperature | 20-30°C |
| Reaction Time | 2 hours (addition) |
| Yield | ~93.4% |
| Purity (Melting Point) | 157.8-158.4°C |
Experimental Protocols
Protocol 1: Hydrolysis of Diphenyldichlorosilane with pH Control [2]
-
Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, add 2000g of water.
-
Reaction: Begin stirring the water and maintain the temperature between 20-30°C.
-
Slowly add 400g of diphenyldichlorosilane to the water over a period of two hours. The this compound will precipitate as a solid.
-
Isolation: After the addition is complete, filter the precipitated solid.
-
Neutralization and Purification:
-
Dissolve the wet, crude product (which will be contaminated with HCl) in 550g of acetone.
-
Add a sufficient amount of sodium bicarbonate to the acetone solution to adjust the pH to approximately 6.5.
-
Filter the mixture to remove the inorganic salts.
-
Add the acetone filtrate to 2800g of water to precipitate the purified this compound.
-
-
Drying: Filter the purified product and dry it in an air-circulating oven at about 65°C for 24 hours.
Protocol 2: Hydrolysis of Diphenyldimethoxysilane [5]
-
Setup: In a 5L flask, add 1000g of diphenyldimethoxysilane and 3000g of acetone. Stir until uniform.
-
Reaction: Add 180g of deionized water and 1g of acetic acid to the mixture.
-
Heat the solution to 56°C and maintain it at reflux for 6 hours. A precipitate will form during this time.
-
Crystallization: Cool the reaction mixture to room temperature and allow it to age for 8 hours to ensure complete crystallization.
-
Isolation and Drying:
-
Filter the crystalline product from the solution.
-
Dry the filter cake by rotary evaporation at -0.095MPa and 60°C for 5 hours to remove residual moisture and solvent.
-
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. US2899453A - Preparation of this compound - Google Patents [patents.google.com]
- 3. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 4. Silanol - Wikipedia [en.wikipedia.org]
- 5. CN105153213A - Method for preparing diphenyl silanediol - Google Patents [patents.google.com]
- 6. A kind of method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
Improving the purity of Diphenylsilanediol for specific applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of diphenylsilanediol for specific, high-purity applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of high-purity this compound?
High-purity this compound is a critical intermediate in the synthesis of advanced materials where high thermal stability, optical clarity, and specific mechanical properties are required. Key applications include:
-
Polymer Science: It serves as a fundamental raw material for phenyl silicone fluids, which exhibit superior thermal stability and oxidation resistance, making them suitable for high-temperature lubricants and heat transfer fluids.[1] It is also used as a structure control agent in the manufacturing of silicone rubber to tailor rheological properties and mechanical strength.[1]
-
Electronics: this compound is essential for synthesizing materials with a high refractive index and excellent optical clarity, such as those used in LED encapsulation and optical coatings.[1][2]
-
Pharmaceuticals: In drug formulation, it can act as a stabilizing agent to improve the solubility and bioavailability of certain medications.[3]
-
Surface Modification: It is used to enhance the hydrophobicity of surfaces, a valuable property in textiles and electronics.[3]
Q2: What are the common impurities in this compound?
Common impurities often depend on the synthetic route used for its preparation.
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From Diphenyldichlorosilane Hydrolysis: The most significant impurity is residual hydrochloric acid (HCl), which can promote unwanted condensation reactions.[4] Incomplete hydrolysis can also leave residual diphenyldichlorosilane.
-
From Diphenyldialkoxysilane Hydrolysis: Impurities may include residual starting material, the corresponding alcohol (e.g., methanol or ethanol), and the acid or base catalyst used.[5][6]
-
General Impurities: Regardless of the synthetic route, potential impurities include oligomeric and polymeric siloxanes formed by the condensation of this compound molecules.[7] The presence of basic impurities can accelerate this condensation.[7] A yellowish appearance often indicates the presence of impurities.[6]
Q3: What are the most effective methods for purifying this compound?
The most common and effective purification techniques are recrystallization, precipitation, and chromatography.[5]
-
Recrystallization: This is a widely used method to obtain high-purity crystalline this compound.
-
Precipitation: This involves dissolving the crude product in a suitable solvent and then adding a non-solvent to precipitate the purified this compound.
-
Chromatography: While less common for large-scale purification, it can be employed to achieve very high purity levels.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The purified this compound has a low melting point and appears oily or fails to crystallize.
-
Possible Cause: This is often due to the presence of polymeric or oligomeric siloxane impurities, which can form if the this compound has been exposed to acidic or basic conditions, leading to condensation. The presence of residual solvents can also lower the melting point.
-
Solution:
-
Neutralize the Crude Product: Before purification, ensure that any residual acid or base from the synthesis is neutralized. For instance, if diphenyldichlorosilane was the precursor, the resulting HCl should be neutralized, for example, with sodium bicarbonate.[4]
-
Recrystallization: Perform a careful recrystallization using an appropriate solvent system. A common method is to recrystallize from a mixture of chloroform and methyl ethyl ketone.[8]
-
Avoid Strong Bases: During workup and purification, avoid strong bases, as they can catalyze the condensation of silanol groups.[7]
-
Issue 2: The final product has a yellowish tint.
-
Possible Cause: A yellow color can indicate the presence of impurities originating from the starting materials or side reactions during synthesis.[6]
-
Solution:
-
Decolorizing Agents: Treat a solution of the crude this compound with a decolorizing agent, such as activated carbon.[9]
-
Recrystallization: Multiple recrystallizations may be necessary to remove colored impurities.
-
Issue 3: The yield of purified this compound is low.
-
Possible Cause: Low yields can result from losses during multiple purification steps or from the formation of soluble condensation by-products that are removed during filtration.
-
Solution:
-
Optimize Solvent Volumes: Use the minimum amount of solvent necessary for recrystallization to avoid excessive loss of the product in the mother liquor.
-
Control pH: As mentioned previously, maintaining a neutral pH (around 5.5 to 6.8) during the workup can prevent condensation and improve the yield of the monomeric diol.[4]
-
Precipitation Method: Consider a precipitation method, which can sometimes offer higher recovery than recrystallization. Dissolving the crude product in acetone and then precipitating it by adding water is an effective technique.[4][9]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of this compound.
-
Dissolution: Dissolve the crude this compound in a suitable solvent, such as ethyl acetate or a mixture of chloroform and methyl ethyl ketone, by gently heating.[8][10]
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for a few minutes.
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Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.
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Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. For maximum yield, the flask can be further cooled in an ice bath.
-
Isolation: Collect the crystals by filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.[5][6]
Protocol 2: Purification by Precipitation
This protocol describes the purification of this compound by precipitation from an acetone-water system.[4][9]
-
Dissolution: Dissolve the crude this compound in acetone.
-
Neutralization: If the crude product is acidic, add a sufficient amount of sodium bicarbonate to achieve a pH between 5.5 and 6.8.[4]
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Filtration of Inorganics: Filter the solution to remove any inorganic salts (like sodium chloride if neutralization was performed) and other insoluble impurities.
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Precipitation: Add water to the acetone filtrate while stirring to precipitate the pure this compound.
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Isolation: Collect the precipitate by filtration.
-
Washing: Wash the precipitate with water to remove any remaining acetone and soluble impurities.
-
Drying: Dry the purified product, for instance, in a circulating air oven at 40-70°C or under vacuum.[4]
Quantitative Data Summary
| Purification Method | Starting Material | Reagents/Solvents | Purity Achieved | Yield | Reference |
| Precipitation | Crude this compound from Hydrolysis | Acetone, Water, Sodium Bicarbonate | High Purity (Melting Point 157.8-158.4°C) | ~93.4% | [4] |
| Precipitation | Crude this compound | Acetone, Water, Decolorizing Agent | High Purity (Melting Point 150-152.5°C) | 86.3% | [9] |
| Recrystallization | Diphenyldimethoxysilane | Acetone, Deionized Water, Acetic Acid | 99.7% | 97.63% | [6] |
| Recrystallization | Diphenyldimethoxysilane | Acetone, Deionized Water, Acetic Acid | 99.5% | 97.97% | [6] |
| Rotary Evaporation after Hydrolysis | Diphenyldimethoxysilane | Isopropanol, Water, Cation Exchange Resin | 99.7% | 98.81% | [5] |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low melting point or oily product issues.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. US2899453A - Preparation of this compound - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. CN105153213A - Method for preparing diphenyl silanediol - Google Patents [patents.google.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | 947-42-2 [chemicalbook.com]
- 9. US3405155A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
Removal of residual acid from Diphenylsilanediol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diphenylsilanediol, with a specific focus on the effective removal of residual acid.
Troubleshooting Guide: Residual Acid Removal
Residual acid, typically hydrochloric acid (HCl) from the hydrolysis of diphenyldichlorosilane or an acid catalyst, can impede crystallization, reduce yield, and lead to undesired side reactions such as the condensation of silanol groups.[1] The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete neutralization of acid, leading to condensation of the diol into siloxane polymers.[2] | Ensure complete neutralization by carefully monitoring the pH of the solution. Use a mild base like sodium bicarbonate or potassium bicarbonate to adjust the pH to a range of 5.5 to 6.8.[2] Avoid using strong bases, which can promote polymerization.[3] |
| Loss of product during washing or transfer steps. | Minimize the number of transfer steps. When washing the crude product, use minimal amounts of ice-cold solvent to reduce loss due to solubility.[4][5] | |
| Oily or Gummy Product Instead of Crystals | Presence of residual acid inhibiting crystallization. | Dissolve the crude product in a suitable organic solvent like acetone and neutralize the residual acid with a mild base.[2] |
| Formation of polymeric byproducts due to excessive heat or high pH during workup.[2] | Maintain the reaction and neutralization temperatures as specified in the protocol, typically between 20-30°C for hydrolysis and avoiding excessive heat during neutralization.[2] Ensure the pH does not exceed 6.8 during neutralization.[2] | |
| Yellow or Discolored Crystals | Presence of impurities from starting materials or side reactions. | Recrystallize the product from a suitable solvent system, such as chloroform/methyl ethyl ketone or by dissolving in acetone and precipitating with water.[6][7] The use of activated charcoal during recrystallization can help remove colored impurities.[4] |
| Difficulty in Filtering the Product | Very fine crystals or amorphous precipitate formation. | Allow for a sufficient aging or crystallization period after neutralization and precipitation to encourage the growth of larger, more easily filterable crystals.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most common source of residual acid in this compound synthesis?
The most common source of residual acid is the hydrochloric acid (HCl) generated as a byproduct during the hydrolysis of diphenyldichlorosilane, which is a primary starting material for this compound synthesis.[2][9] Another potential source is the use of an acid catalyst in syntheses starting from diphenyldimethoxysilane.[9]
Q2: Why is it crucial to remove residual acid?
Residual acid can act as a catalyst for the self-condensation of this compound, leading to the formation of undesirable siloxane oligomers and polymers.[1] This not only reduces the yield of the desired product but can also make purification more challenging, resulting in an oily or impure final product.[3]
Q3: What are the recommended neutralizing agents for residual acid?
Mild bases such as sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) are highly recommended.[2][9] These bases are effective at neutralizing strong acids like HCl without significantly raising the pH to a level that would promote the condensation of the silanol groups.[2] The use of aniline as an acid acceptor has also been reported.[6]
Q4: What is the optimal pH range for the neutralization step?
The optimal pH range for the neutralization of the crude this compound solution is between 5.5 and 6.8.[2] Maintaining the pH within this weakly acidic to neutral range is critical to prevent the base-catalyzed condensation of the diol.[2]
Q5: Can I use a strong base like sodium hydroxide for neutralization?
It is generally not recommended to use strong bases like sodium hydroxide. A high pH can accelerate the condensation of this compound into polysiloxanes, leading to a significant decrease in product yield.[3]
Q6: What is the purpose of using acetone in the purification process?
Acetone is used as a solvent to dissolve the crude this compound, which is often contaminated with water and HCl after the initial hydrolysis and filtration.[2] Dissolving the crude product in acetone allows for efficient neutralization of the entrapped acid by the bicarbonate base and facilitates the subsequent removal of inorganic salts by filtration.[2]
Q7: How can I improve the purity of my final this compound product?
Recrystallization is a key technique for improving the purity of this compound.[4][5][9] After neutralization and removal of salts, the this compound can be precipitated from the acetone solution by the addition of water.[2] Further purification can be achieved by recrystallizing the solid product from a suitable solvent or solvent mixture.[6]
Experimental Protocol: Synthesis of this compound and Removal of Residual Acid
This protocol is based on the hydrolysis of diphenyldichlorosilane followed by neutralization and recrystallization.
Materials:
-
Diphenyldichlorosilane
-
Deionized water
-
Acetone
-
Sodium bicarbonate
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Hydrolysis: Slowly add diphenyldichlorosilane (e.g., 400g) to a stirred vessel containing deionized water (e.g., 2000g) while maintaining the temperature between 20-30°C. The addition should be controlled to manage the exothermic reaction and the evolution of HCl gas.[2]
-
Filtration of Crude Product: After the addition is complete, continue stirring for a short period. Separate the precipitated crude this compound by filtration. The crude product will be wet and contaminated with HCl.[2]
-
Dissolution and Neutralization: Transfer the wet, crude this compound to a flask and dissolve it in acetone (e.g., 550g).[2] Add a sufficient amount of sodium bicarbonate to the acetone solution to neutralize the HCl. Monitor the pH of the solution and continue adding sodium bicarbonate until the pH is stable between 5.5 and 6.8 (a pH of approximately 6.5 is ideal).[2]
-
Removal of Inorganic Salts: Filter the neutralized acetone solution to remove the inorganic salts (sodium chloride) and any excess sodium bicarbonate.[2]
-
Precipitation: Add the clear acetone filtrate to a stirred vessel containing deionized water (e.g., 2800g). This will cause the this compound to precipitate out of the solution.[2]
-
Isolation and Drying: Collect the precipitated this compound by filtration and wash the filter cake with a small amount of cold deionized water. Dry the product in a circulating air oven at approximately 65°C until a constant weight is achieved.[2]
Workflow for Residual Acid Removal
The following diagram illustrates the key steps in the removal of residual acid during the synthesis of this compound.
Caption: Workflow for the removal of residual acid from this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US2899453A - Preparation of this compound - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. This compound | 947-42-2 [chemicalbook.com]
- 7. US3405155A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. CN105153213A - Method for preparing diphenyl silanediol - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
Scaling up the synthesis of Diphenylsilanediol from lab to pilot plant
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Diphenylsilanediol from a laboratory to a pilot plant setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the hydrolysis of a diphenylsilane precursor. The two main precursors used are Diphenyldichlorosilane (Ph₂SiCl₂) and Diphenyldialkoxysilanes (e.g., Diphenyldimethoxysilane, Ph₂Si(OCH₃)₂).[1] Hydrolysis of Diphenyldichlorosilane is a direct method but produces hydrochloric acid (HCl) as a byproduct, which can promote the formation of undesirable polymeric byproducts.[1] To mitigate this, mild bases like sodium bicarbonate are often used to neutralize the HCl.[1][2] The hydrolysis of Diphenyldialkoxysilanes offers a cleaner reaction as it avoids the generation of strong acids.
Q2: What are the critical parameters to control during the scale-up of this compound synthesis?
A2: Key parameters to control include:
-
Temperature: The hydrolysis reaction is often exothermic. Maintaining a consistent temperature is crucial to control the reaction rate and minimize byproduct formation.
-
Addition Rate: The rate of addition of the silane precursor to the hydrolysis mixture can significantly impact the formation of high molecular weight condensation products.[2] A slow and controlled addition is generally preferred.
-
Agitation: Efficient mixing is necessary to ensure uniform reaction conditions and prevent localized high concentrations of reactants, which can lead to side reactions.
-
pH: When starting from Diphenyldichlorosilane, maintaining a pH between 5.5 and 6.8 is recommended to prevent the condensation of this compound into polymeric materials.[2]
Q3: How can I purify this compound at a larger scale?
A3: Recrystallization is a common and effective method for purifying this compound. Solvents such as chloroform/methyl ethyl ketone mixtures or ethyl acetate can be used.[3] The process typically involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly to form crystals, which are then collected by filtration. Washing the filtered crystals with a cold solvent can help remove residual impurities.
Q4: What safety precautions should be taken when working with the synthesis of this compound?
A4: It is essential to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat.[1] If starting from Diphenyldichlorosilane, be aware that it is corrosive and reacts with moisture to produce HCl gas. Therefore, handling should be done in a fume hood.
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Hydrolysis | Increase reaction time or temperature moderately. Ensure efficient stirring. | Increased conversion of starting material to product. |
| Formation of Polymeric Byproducts | Control the addition rate of the silane precursor. Maintain the recommended pH range (5.5-6.8) if using Diphenyldichlorosilane.[2] | Minimized formation of oily or waxy byproducts, leading to a higher yield of the desired crystalline product. |
| Loss during Workup/Purification | Optimize recrystallization solvent volume; use minimal hot solvent. Ensure the filtrate is cold before filtration to minimize product loss. Wash the collected crystals with a minimal amount of cold solvent. | Improved recovery of the purified product. |
Issue 2: Product Impurity (Oily or Discolored Product)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Polymeric Byproducts | Improve control over reaction temperature and addition rate. Ensure pH is maintained in the optimal range. | A cleaner crude product that is easier to purify. |
| Incomplete Removal of HCl (from Ph₂SiCl₂) | Ensure sufficient neutralizing agent (e.g., sodium bicarbonate) is used to bring the pH to 5.5-6.8.[2] | A whiter, more crystalline product with a sharper melting point. |
| Inefficient Purification | Perform a second recrystallization. Consider using a different solvent system for recrystallization. | Higher purity product with improved color and crystallinity. |
Experimental Protocols
Lab-Scale Synthesis via Hydrolysis of Diphenyldichlorosilane
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Reaction Setup: In a flask equipped with a stirrer, add 2000g of water and maintain the temperature between 20-30°C.
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Hydrolysis: Slowly add 400g of Diphenyldichlorosilane to the water with stirring over a period of two hours.
-
Isolation of Crude Product: The precipitated this compound is separated by filtration.
-
Neutralization: The wet, HCl-contaminated crude product is dissolved in 550g of acetone. A sufficient amount of sodium bicarbonate is added to neutralize the solution to a pH of approximately 6.5.[2]
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Purification: The mixture is filtered to remove inorganic salts. The acetone filtrate is then added to 2800g of water to precipitate the this compound.
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Drying: The product is collected by filtration and dried in an oven at about 65°C for 24 hours.[2]
Pilot Plant-Scale Synthesis via Hydrolysis of Diphenyldimethoxysilane
-
Reaction Setup: In a 5L flask, add 1000g of Diphenyldimethoxysilane (99.5% purity) and 1000g of acetone. Stir until uniform (e.g., 80 rpm for 10 minutes).
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Hydrolysis: Add 150g of deionized water and 0.021g of acetic acid. Heat the solution to 60°C and reflux for 4 hours. The solution will turn cloudy with precipitate after approximately 50 minutes.[1][4]
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Crystallization: Cool the mixture to room temperature and age for 5 hours to allow for full crystallization.[4]
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Isolation: Filter the solution (e.g., with a 500-mesh filter cloth) and centrifuge the filter cake (e.g., 2000 rpm for 30 minutes).[4]
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Drying: Dry the product via rotary evaporation (e.g., at -0.099MPa and 40°C for 4 hours) to remove residual moisture and solvent.[4]
Data Presentation
Table 1: Comparison of Lab-Scale and Pilot Plant Synthesis Parameters
| Parameter | Lab-Scale (from Ph₂SiCl₂) | Pilot Plant-Scale (from Ph₂Si(OCH₃)₂) |
| Starting Material | Diphenyldichlorosilane | Diphenyldimethoxysilane |
| Scale | 400g starting material | 1000g starting material |
| Solvent | Water, Acetone | Acetone, Water |
| Catalyst/Neutralizing Agent | Sodium Bicarbonate | Acetic Acid |
| Temperature | 20-30°C (Hydrolysis), 65°C (Drying) | 60°C (Reflux) |
| Reaction Time | 2 hours (Hydrolysis) | 4 hours (Reflux) |
| Yield | ~93.4%[2] | ~98%[4] |
| Purity | High purity (Melting Point: 157.8-158.4°C)[2] | 99.5% (Melting Point: 141°C)[4] |
Visualizations
Caption: Workflow for scaling up this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. US2899453A - Preparation of this compound - Google Patents [patents.google.com]
- 3. US3405155A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. A kind of method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Characterization of Impurities in Commercial Diphenylsilanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Diphenylsilanediol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
Commercial this compound may contain several types of impurities stemming from its synthesis and potential degradation. These can be broadly categorized as:
-
Residual Starting Materials: Unreacted precursors from the synthesis process are a primary source of impurities. Common starting materials include Diphenyldichlorosilane, Diphenyldimethoxysilane, and Diphenyldiethoxysilane.[1][2]
-
Residual Solvents: Solvents used during the synthesis and purification processes may remain in the final product. Commonly used solvents include acetone, methyl ethyl ketone, and tetrahydrofuran.
-
Byproducts of Synthesis and Degradation: The hydrolysis of dichlorodiphenylsilane can produce hydrochloric acid, which is typically neutralized, but residual salts may remain.[1] More significantly, this compound can undergo self-condensation, especially in the presence of acidic or basic catalysts, to form linear and cyclic siloxane oligomers.[3] Common cyclic siloxanes include hexaphenylcyclotrisiloxane (D3), octaphenylcyclotetrasiloxane (D4), and larger rings (D5, D6, etc.).[4][5][6]
-
Water: Due to the hygroscopic nature of this compound and the use of water in the hydrolysis step of its synthesis, residual moisture can be present.
Q2: My this compound sample appears discolored (yellowish). What could be the cause?
A yellowish discoloration in this compound is often indicative of impurities. This can be caused by the presence of byproducts from the synthesis process, particularly if the starting materials, such as diphenyldichlorosilane, were not of high purity.[2] The presence of certain polymeric or degradation products can also contribute to a change in color. It is recommended to perform analytical testing, such as HPLC-UV or GC-MS, to identify the nature of the colored impurity.
Q3: I am observing unexpected peaks in the chromatogram during the HPLC analysis of my this compound sample. How can I identify them?
Unexpected peaks can arise from any of the impurity categories mentioned in Q1. To identify these peaks, a systematic approach is recommended:
-
Analyze Starting Material Standards: Inject standards of potential starting materials (e.g., Diphenyldichlorosilane, Diphenyldimethoxysilane) to check for retention time matches.
-
Analyze Common Byproduct Standards: If available, inject standards of known byproducts like hexaphenylcyclotrisiloxane.
-
Mass Spectrometry (MS) Detection: If your HPLC is connected to a mass spectrometer, the mass-to-charge ratio of the unknown peaks can provide crucial information for their identification.
-
Forced Degradation Study: Subjecting a pure standard of this compound to stress conditions (acid, base, heat, light) can help generate potential degradation products and see if their retention times match the unexpected peaks.
Q4: How can I quantify the level of residual solvents in my this compound sample?
Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) using a headspace sampler is the standard method for quantifying residual solvents. This technique is highly sensitive and can separate and quantify volatile organic compounds. A validated method following ICH Q3C guidelines for residual solvents should be used.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Possible Cause 1: Silanol Interactions: this compound and its polar impurities can interact with free silanol groups on the surface of the HPLC column packing material, leading to peak tailing.
-
Troubleshooting Step: Use a column with end-capping or a base-deactivated stationary phase. Adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase can also help to block the active sites.
-
-
Possible Cause 2: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of silanol groups, influencing peak shape.
-
Troubleshooting Step: Adjust the pH of the mobile phase. For this compound, a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) often provides better peak shapes.
-
-
Possible Cause 3: Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Troubleshooting Step: Dilute the sample and re-inject.
-
Issue 2: Non-reproducible Results in GC-MS Analysis
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Possible Cause 1: Thermal Degradation: this compound and its oligomers can be thermally labile and may degrade in the high-temperature environment of the GC inlet.
-
Troubleshooting Step: Use a lower injection port temperature. A splitless or pulsed splitless injection can also minimize the time the sample spends in the hot inlet. Consider derivatization to form more thermally stable compounds.
-
-
Possible Cause 2: Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause adsorption or degradation of the analytes.
-
Troubleshooting Step: Use a deactivated liner and a high-quality, low-bleed GC column. Regular maintenance and cleaning of the injection port are crucial.
-
-
Possible Cause 3: Sample Preparation Issues: Inconsistent sample preparation can lead to variability in the results.
-
Troubleshooting Step: Ensure the sample is fully dissolved in a suitable solvent and that the injection volume is consistent. Use an internal standard to correct for variations in injection volume and detector response.
-
Quantitative Data Summary
The following tables summarize the typical impurity profiles in commercial this compound based on common synthesis routes. The exact concentrations can vary significantly between manufacturers and batches.
Table 1: Potential Impurities in Commercial this compound
| Impurity Category | Specific Impurity | Typical Method of Analysis |
| Residual Starting Materials | Diphenyldichlorosilane | GC-MS |
| Diphenyldimethoxysilane | GC-MS | |
| Diphenyldiethoxysilane | GC-MS | |
| Residual Solvents | Acetone | Headspace GC-FID/MS |
| Methyl Ethyl Ketone | Headspace GC-FID/MS | |
| Tetrahydrofuran | Headspace GC-FID/MS | |
| Byproducts/Degradants | Hexamethylcyclotrisiloxane (D3) | GC-MS |
| Octamethylcyclotetrasiloxane (D4) | GC-MS | |
| Decamethylcyclopentasiloxane (D5) | GC-MS | |
| Linear Siloxane Oligomers | HPLC-MS, GC-MS | |
| Water | Karl Fischer Titration |
Table 2: Typical Purity and Impurity Levels
| Parameter | Typical Specification |
| Purity (by GC) | > 99.0% |
| Individual Unknown Impurity | < 0.1% |
| Total Impurities | < 1.0% |
| Residual Solvents | Conforms to ICH Q3C limits |
| Water Content | < 0.5% |
Experimental Protocols
Purity Determination and Impurity Profiling by HPLC-UV
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Acetonitrile.
Analysis of Volatile Impurities and Residual Solvents by Headspace GC-MS
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer and a Headspace autosampler.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: 10 °C/min to 150 °C.
-
Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C (Split mode, 20:1).
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-550.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation: Accurately weigh 100 mg of this compound into a 20 mL headspace vial and add 1 mL of Dimethyl Sulfoxide (DMSO).
Identification of Impurities by ¹H NMR Spectroscopy
-
Instrumentation: Nuclear Magnetic Resonance Spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated acetone (acetone-d₆).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton NMR spectrum. The characteristic signals for this compound are typically a multiplet in the aromatic region (δ 7.2-7.8 ppm) and a broad singlet for the hydroxyl protons (which can vary in chemical shift depending on concentration and solvent). Impurity signals from residual starting materials (e.g., methoxy or ethoxy groups) or byproducts can be identified by their characteristic chemical shifts and coupling patterns.
Characterization of Polymeric Impurities by FTIR Spectroscopy
-
Instrumentation: Fourier-Transform Infrared Spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the this compound sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: The spectrum of pure this compound will show characteristic peaks for O-H stretching (broad, ~3200-3400 cm⁻¹), Si-O-H bending, Si-Ph stretching, and aromatic C-H stretching. The presence of Si-O-Si stretching bands (around 1000-1100 cm⁻¹) can indicate the presence of siloxane oligomers.[7]
Visualizations
Caption: Workflow for the comprehensive characterization of impurities in this compound.
Caption: Troubleshooting guide for HPLC peak tailing in this compound analysis.
References
- 1. Page loading... [guidechem.com]
- 2. CN105153213A - Method for preparing diphenyl silanediol - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. shimadzu.com [shimadzu.com]
- 5. silicones.eu [silicones.eu]
- 6. silicones.eu [silicones.eu]
- 7. researchgate.net [researchgate.net]
Strategies to control the hydrolysis rate of diphenyldichlorosilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the hydrolysis rate of diphenyldichlorosilane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of diphenyldichlorosilane hydrolysis?
The hydrolysis of diphenyldichlorosilane initially yields diphenylsilanediol (Ph₂Si(OH)₂).[1][2] However, depending on the reaction conditions, this intermediate can undergo self-condensation to form various cyclic or linear polysiloxanes.[1] Common byproducts include hexaphenylcyclotrisiloxane and octaphenylcyclotetrasiloxane.[1]
Q2: How does the stoichiometry of water affect the final product?
The molar ratio of water to diphenyldichlorosilane is a critical factor in determining the product distribution. A significant excess of water generally favors the formation of the monomeric this compound. Conversely, conducting the hydrolysis with less than one mole of water per mole of the chlorosilane tends to yield polyphenyl-α,ω-dichloropolysiloxanes and hexaphenylcyclotrisiloxane.[1]
Q3: What is the role of a catalyst in this reaction?
While the hydrolysis of diphenyldichlorosilane can proceed without an external catalyst, the hydrochloric acid (HCl) generated as a byproduct can itself catalyze the condensation of this compound.[1] Acids tend to favor the formation of hexaphenylcyclotrisiloxane, while alkaline conditions promote the formation of octaphenylcyclotetrasiloxane.[1] To better control the reaction and improve the yield of this compound, a mild base like sodium bicarbonate can be used to neutralize the HCl as it forms.[3]
Q4: Can the hydrolysis rate be controlled by temperature?
Yes, temperature plays a crucial role in controlling the reaction rate. The hydrolysis of chlorosilanes is an exothermic process.[2] Maintaining a low and constant temperature, for example by using a cooling coil, is essential to prevent uncontrolled, vigorous reactions and to minimize the formation of undesirable high molecular weight byproducts.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Formation of oily or amorphous products instead of crystalline this compound. | - Reaction temperature is too high, leading to uncontrolled polymerization.- Incorrect stoichiometry (insufficient water).- Inadequate agitation, resulting in localized high concentrations of reactants. | - Maintain a constant reaction temperature, typically at or below 25°C, using a cooling bath.[1]- Ensure a sufficient excess of water is used in the hydrolysis.- Employ vigorous and consistent stirring throughout the addition of diphenyldichlorosilane. |
| Low yield of this compound. | - Significant condensation to cyclic or linear polysiloxanes due to the presence of HCl.- Incomplete hydrolysis. | - Add a mild base (e.g., sodium bicarbonate) to the reaction mixture to neutralize the HCl byproduct.[3]- Ensure sufficient reaction time and vigorous stirring to promote complete hydrolysis. |
| Reaction is too vigorous and difficult to control. | - Rate of addition of diphenyldichlorosilane is too fast.- Inadequate cooling of the reaction mixture. | - Add the diphenyldichlorosilane dropwise to the hydrolysis medium over a prolonged period.[1]- Use an efficient cooling system, such as an ice bath or a cooling coil, to dissipate the heat of reaction. |
| Formation of hexaphenylcyclotrisiloxane. | - Acid-catalyzed condensation of the intermediate this compound. The HCl generated during hydrolysis promotes this side reaction.[1] | - Neutralize the HCl as it is formed by using a mild base.- Isolate the this compound quickly after its formation to prevent prolonged exposure to acidic conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound in a Heterogeneous System
This method focuses on producing this compound while minimizing polymeric byproducts.
Methodology:
-
A heterogeneous mixture of 77 ml of toluene, 161 ml of t-amyl alcohol, and 666 ml of water is prepared in a reaction vessel equipped with a stirrer and a cooling coil.
-
A solution of 200 g of diphenyldichlorosilane dissolved in 77 ml of toluene is prepared.
-
The diphenyldichlorosilane solution is added dropwise to the stirred heterogeneous mixture. The temperature of the reaction is maintained at 25°C using the cooling coil. The addition should take approximately 30 minutes.
-
After the addition is complete, the mixture is stirred for an additional 10 minutes.
-
The resulting crystalline product is collected by suction filtration.
-
The crystals are washed with water until they are free of acid and then air-dried.[1]
Protocol 2: Controlled Hydrolysis and Neutralization
This protocol aims to maximize the yield of this compound by neutralizing the HCl byproduct.
Methodology:
-
400 grams of diphenyldichlorosilane is added slowly with stirring over a period of two hours to 2,000 grams of water. The temperature of the reaction mixture is maintained between 20-30°C.
-
The precipitated this compound is separated by filtration.
-
While still wet and containing HCl, the crude product is dissolved in 550 grams of acetone.
-
A sufficient amount of sodium bicarbonate is added to the acetone solution to neutralize the HCl, bringing the pH to approximately 6.5.
-
The mixture is filtered to remove inorganic salts.
-
The acetone filtrate containing the diol is added to 2,800 grams of water to precipitate the purified this compound.
-
The product is collected by filtration and dried.
Factors Influencing Hydrolysis Rate
The rate of diphenyldichlorosilane hydrolysis is influenced by several interconnected factors. Understanding and controlling these variables is key to achieving the desired reaction outcome.
Caption: Key factors that control the rate and outcome of diphenyldichlorosilane hydrolysis.
Experimental Workflow for this compound Synthesis
The following diagram outlines a typical experimental workflow for the synthesis and purification of this compound from diphenyldichlorosilane.
Caption: A step-by-step workflow for the synthesis and purification of this compound.
References
Overcoming challenges in the crystallization of Diphenylsilanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Diphenylsilanediol (DPSD).
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My this compound is "oiling out" or forming a liquid phase instead of crystals upon cooling or anti-solvent addition. What should I do?
A1: "Oiling out," or liquid-liquid phase separation, can occur when the supersaturation level is too high or when the solute has a low melting point.[1][2] While specific data on oiling out for this compound is not extensively documented in the literature, general strategies can be applied to mitigate this issue.[3][4][5]
-
Reduce the Cooling Rate: Rapid cooling can lead to high supersaturation, favoring the formation of an oil over crystals.[3] Try a slower, more controlled cooling ramp to maintain the solution within the metastable zone.
-
Increase the Solvent Volume: Too little solvent can lead to a solution that becomes supersaturated too quickly. Adding a small amount of additional solvent may help prevent oiling out.
-
Use a Seeding Strategy: Introducing seed crystals of this compound can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out. It is recommended to add seed crystals when the solution is halfway into the Metastable Zone.[1]
-
Solvent System Modification: If oiling out persists, consider changing the solvent system. A solvent in which this compound is slightly less soluble might be beneficial. For instance, if using acetone/water, a switch to isopropanol/water might prevent oiling out.[3]
-
Maintain a Homogeneous Temperature: Ensure uniform temperature throughout the crystallization vessel with adequate agitation to avoid localized areas of high supersaturation.
Q2: The crystallization of this compound resulted in very fine, needle-like crystals that are difficult to filter and handle. How can I obtain larger, more equiaxed crystals?
A2: this compound has a known tendency to form needle-shaped crystals.[6] Modifying the crystal habit is crucial for improving downstream processing.
-
Slower Crystallization Rate: As with preventing oiling out, a slower rate of supersaturation generation (e.g., slower cooling or anti-solvent addition) provides more time for crystals to grow larger rather than nucleating in large numbers.[7]
-
Solvent Selection: The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures. For example, recrystallization from a mixture of chloroform and methyl ethyl ketone has been reported.[2]
-
Aging/Digestion: Holding the crystalline slurry at the final crystallization temperature for an extended period (aging) can allow for Ostwald ripening, where smaller crystals dissolve and redeposit onto larger ones, leading to an overall increase in crystal size. An aging time of 5 hours at room temperature has been used to ensure complete crystallization.[6]
-
Stirring Rate: The agitation rate can influence crystal size and agglomeration. A lower stirring speed might be beneficial in some cases to reduce secondary nucleation from crystal breakage.
Q3: The yield of my this compound crystallization is consistently low. What are the potential causes and how can I improve it?
A3: A low yield can be attributed to several factors, from the initial reaction to the crystallization process itself.
-
Incomplete Hydrolysis: Ensure the initial hydrolysis of the starting material (e.g., diphenyldichlorosilane or diphenyldimethoxysilane) is complete. Incomplete reactions will result in a lower theoretical yield.
-
Formation of By-products: this compound can undergo self-condensation to form siloxane oligomers, especially in the presence of acidic or basic catalysts.[8] This reduces the amount of monomer available for crystallization. Careful control of pH and temperature during synthesis and crystallization is crucial.
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.[7] If possible, concentrate the mother liquor and attempt a second crystallization.
-
Premature Filtration: Ensure that the crystallization process is complete before filtration. This can be monitored by observing the turbidity of the solution or by using in-situ analytical tools. Aging the solution can help maximize the yield.[6]
-
Solubility in the Wash Solvent: If washing the crystals after filtration, use a solvent in which this compound has low solubility to minimize product loss.
Q4: I am concerned about the purity of my crystallized this compound. What are common impurities and how can I minimize them?
A4: Impurities can be unreacted starting materials, by-products from the synthesis, or solvent occlusions.
-
Unreacted Starting Materials: Ensure the hydrolysis reaction goes to completion. Monitor the reaction progress using techniques like GC or TLC.
-
Siloxane By-products: As mentioned, condensation of this compound to form siloxanes is a common side reaction.[8] This can be minimized by controlling the temperature, pH, and reaction time.
-
Solvent Inclusion: Rapid crystal growth can trap solvent within the crystal lattice. A slower crystallization process can help to minimize this. Drying the final product under vacuum is also important to remove residual solvent. A common practice is to use rotary evaporation at 40°C and -0.099 MPa for 4 hours.[6]
-
Recrystallization: If the purity of the isolated product is not satisfactory, a second recrystallization step can be performed.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents used for the crystallization of this compound?
A1: Common solvents reported for the crystallization of this compound include acetone, isopropanol, and mixtures such as chloroform/methyl ethyl ketone.[2][6] The choice of solvent will depend on the desired outcome in terms of yield, crystal size, and purity.
Q2: Is this compound known to exhibit polymorphism?
A2: The available literature does not extensively report on the polymorphism of this compound. The crystal structure is reported as monoclinic.[8][9] However, as with many organic compounds, the possibility of different polymorphic forms under varying crystallization conditions cannot be entirely ruled out and should be considered if unexpected properties are observed.
Q3: How can I characterize the crystalline form of my this compound product?
A3: Several analytical techniques can be used to characterize the crystalline product:
-
Powder X-ray Diffraction (PXRD): This is a primary technique to identify the crystalline phase and check for polymorphism.[10][11][12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of characteristic functional groups and may be used to differentiate between polymorphs, if they exist.[13]
-
Melting Point Analysis: A sharp melting point is indicative of a pure crystalline compound. The reported melting point of this compound is in the range of 144-148 °C.[9]
-
Microscopy: Optical or scanning electron microscopy (SEM) can be used to visually inspect the crystal habit (e.g., needle-like, prismatic) and size distribution.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₁₂H₁₂O₂Si | [14] |
| Molecular Weight | 216.31 g/mol | [14] |
| Appearance | White to off-white crystalline powder | [15] |
| Melting Point | 144-148 °C | [9] |
| Density | 1.255 g/cm³ | [9] |
| Crystal System | Monoclinic | [9] |
Table 2: Solubility of this compound (Qualitative)
| Solvent | Solubility | Citations |
| Water | Reacts | [16] |
| Acetone | Soluble, used for crystallization | [6] |
| Isopropanol | Soluble, used for crystallization | [13][17] |
| Chloroform/Methyl Ethyl Ketone | Soluble, used for recrystallization | [2] |
| Ethyl Acetate | Good solubility | [16] |
Table 3: Metastable Zone Width (MSZW) of this compound
| Solvent System | Cooling Rate (°C/min) | Saturation Temperature (°C) | Nucleation Temperature (°C) | MSZW (°C) |
| Data not available | ||||
Note: Experimental data on the metastable zone width of this compound is not available in the reviewed literature. The MSZW is a kinetic boundary and depends on factors like cooling rate, agitation, and impurity levels.[18][19] It is recommended to determine the MSZW experimentally for the specific crystallization process being developed. A template is provided for recording experimental data.
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound from Isopropanol
-
Dissolution: In a jacketed glass reactor equipped with an overhead stirrer and a temperature probe, dissolve the crude this compound in a minimal amount of hot isopropanol (e.g., start with a concentration determined from prior solubility experiments) at an elevated temperature (e.g., 60-70 °C) with gentle stirring until all solids are dissolved.
-
Cooling: Once a clear solution is obtained, initiate a controlled cooling ramp. A slow cooling rate (e.g., 0.1-0.5 °C/min) is recommended to promote the growth of larger crystals.
-
Nucleation and Growth: Monitor the solution for the onset of nucleation (appearance of turbidity). If spontaneous nucleation does not occur at the desired level of supersaturation, consider seeding the solution with a small amount of previously obtained this compound crystals.
-
Aging: Once the final crystallization temperature (e.g., room temperature or below) is reached, continue stirring the slurry for a period of 2-5 hours to allow for complete crystallization and crystal maturation.
-
Isolation: Isolate the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold isopropanol to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Characterization of this compound Crystals by Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind a small, representative sample of the dried this compound crystals using an agate mortar and pestle to obtain a fine, homogeneous powder.[7]
-
Sample Mounting: Mount the powdered sample onto a zero-background sample holder. Use a glass slide to gently press the powder to ensure a flat, level surface that is flush with the holder.[7]
-
Instrument Setup: Place the sample holder into the diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, and current.
-
Data Collection: Collect the diffraction pattern over a suitable 2θ range (e.g., 5° to 50°) with an appropriate step size (e.g., 0.02°) and scan speed.
-
Data Analysis: Process the raw data by subtracting the background and identifying the peak positions (2θ values) and their relative intensities. Compare the obtained diffractogram with reference patterns if available to confirm the crystalline phase.
Protocol 3: Characterization of this compound Crystals by ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean.[20] Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the powdered this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[6]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the ATR crystal.[6]
-
Spectrum Acquisition: Collect the FTIR spectrum of the sample. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Process the spectrum by performing a baseline correction and identifying the characteristic absorption bands. Key vibrational modes for this compound include O-H stretching, Si-O stretching, and vibrations associated with the phenyl groups.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound crystallization.
Caption: General experimental workflow for this compound crystallization.
References
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. mcgill.ca [mcgill.ca]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. CAS 947-42-2: this compound | CymitQuimica [cymitquimica.com]
- 10. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. covalentmetrology.com [covalentmetrology.com]
- 12. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 13. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | C12H12O2Si | CID 13693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. journals.iucr.org [journals.iucr.org]
- 16. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. IPA 67-63-0, Information for IPA 67-63-0, Suppliers of IPA 67-63-0 [chemnet.com]
- 18. mt.com [mt.com]
- 19. Process Analytical Technology Obtained Metastable Zone Width, Nucleation Rate and Solubility of Paracetamol in Isopropanol—Theoretical Analysis [mdpi.com]
- 20. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
Validation & Comparative
Comparative Analysis of Diphenylsilanediol and Dimethylsilanediol: A Review of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Diphenylsilanediol and Dimethylsilanediol, focusing on their physicochemical properties, biological activities, and toxicological profiles based on available preclinical data. While direct comparative studies are limited, this document summarizes existing data to aid researchers in evaluating these compounds for potential applications.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and Dimethylsilanediol is crucial for predicting their behavior in biological systems. Key properties are summarized in the table below.
| Property | This compound | Dimethylsilanediol |
| Molecular Formula | C₁₂H₁₂O₂Si | C₂H₈O₂Si |
| Molecular Weight | 216.31 g/mol | 92.17 g/mol |
| Appearance | White to off-white crystalline powder | Colorless transparent liquid or solid |
| Melting Point | 144-148 °C[1] | Not available |
| Boiling Point | 353 °C | Not available |
| Water Solubility | Reacts with water | Soluble |
| LogP (Octanol/Water Partition Coefficient) | 2.0 | Not available |
Biological Activity and Applications
This compound has been investigated for its potential therapeutic applications, whereas Dimethylsilanediol is primarily studied in the context of being a metabolite of silicone-based compounds.
This compound:
This compound has been identified as a potential anticonvulsant, with a suggested mechanism of action similar to phenytoin.[1] It is also utilized as a key intermediate in the synthesis of silicone polymers and as a stabilizing agent in pharmaceutical formulations to improve the solubility and bioavailability of certain medications.[2]
Dimethylsilanediol:
Dimethylsilanediol is a known degradation product of polydimethylsiloxane (PDMS) and other methylsiloxane polymers.[3][4] Its biological activity is not well-characterized in the context of therapeutic effects. It is primarily of interest in environmental science and toxicology due to its formation from widely used silicone products.[5][6] It also finds use as an intermediate in the production of dimethyl- and diphenyl-siloxane polymers.[7]
Toxicological Profile
The acute toxicity of both compounds has been evaluated in rodent models. The available data is presented below.
| Compound | Test Animal | Route of Administration | LD₅₀ |
| This compound | Mouse | Oral | 2150 mg/kg[8] |
| Dimethylsilanediol | Rat | Oral | >2000 mg/kg |
A combined repeated-dose oral toxicity study with a reproductive/developmental toxicity screening test has also been conducted on Dimethylsilanediol in rats, though specific results are not detailed in readily available literature.[9]
Experimental Protocols
Detailed methodologies for key toxicological and pharmacological assays are essential for the interpretation and replication of experimental data.
Acute Oral Toxicity (LD₅₀) Determination
The acute oral toxicity, expressed as the LD₅₀, is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.
Workflow for Acute Oral Toxicity (LD₅₀) Determination.
Metabolic Stability Assay (In Vitro)
In vitro metabolic stability assays using liver microsomes are conducted to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Workflow for In Vitro Metabolic Stability Assay.
Conclusion
Based on the currently available literature, this compound and Dimethylsilanediol have distinct profiles. This compound shows potential as a bioactive compound with anticonvulsant properties, while Dimethylsilanediol is primarily relevant as a metabolite of silicones. The toxicological data suggests that both compounds have low acute oral toxicity. Further research, including direct comparative studies and more extensive biological and metabolic profiling, is necessary to fully elucidate the potential of these compounds for drug development and to understand their comparative safety and efficacy.
References
- 1. scientificspectator.com [scientificspectator.com]
- 2. MPD: JaxCC1: project protocol [phenome.jax.org]
- 3. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Anticonvulsant activity of carbamazepine and diphenylhydantoin against maximal electroshock in mice chronically treated with aminophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. mercell.com [mercell.com]
- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
Diphenylsilanediol in Catalysis: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving optimal reaction outcomes. This guide provides an objective comparison of the catalytic performance of diphenylsilanediol against other silanols, supported by experimental data, to aid in this critical decision-making process.
This compound [(C₆H₅)₂Si(OH)₂] is a versatile organosilicon compound recognized for its catalytic activity in various organic transformations. Its utility stems from the presence of two hydroxyl groups on a single silicon atom, which can participate in hydrogen bonding and act as a Lewis acid, facilitating a range of reactions. This guide delves into a comparative analysis of this compound's catalytic efficacy, primarily focusing on condensation reactions, and contrasts its performance with other organosilanediols.
Comparative Catalytic Activity in Condensation Reactions
The thermal condensation of silanols is a fundamental process in the formation of siloxane bonds, the backbone of silicone polymers. The catalytic activity of different silanols in this reaction is influenced by factors such as the steric hindrance and electronic effects of the substituents on the silicon atom.
A comparative study on the solventless thermal condensation of various organosilanediols revealed significant differences in their reaction kinetics. The study compared the performance of this compound with other aryl-substituted silanediols, namely 1-naphthyl(methyl)silanediol (1-NpSiMe(OH)₂), 1-naphthyl(phenyl)silanediol (1-NpSiPh(OH)₂), and 9-phenanthryl(phenyl)silanediol (9-PheSiPh(OH)₂).
Table 1: Comparison of Thermal Condensation Rates of Various Silanediols at 160 °C [1]
| Silanediol | Substituents | Relative Condensation Rate (Normalized) |
| This compound | Phenyl, Phenyl | 1.00 |
| 1-Naphthyl(methyl)silanediol | 1-Naphthyl, Methyl | ~2.5 |
| 1-Naphthyl(phenyl)silanediol | 1-Naphthyl, Phenyl | ~0.5 |
| 9-Phenanthryl(phenyl)silanediol | 9-Phenanthryl, Phenyl | ~0.25 |
The data indicates that silanols with smaller organic substituents exhibit higher reaction rates.[1] For instance, 1-naphthyl(methyl)silanediol, with one smaller methyl group, demonstrated a significantly faster condensation rate compared to this compound. Conversely, the introduction of bulkier aromatic substituents, such as in 1-naphthyl(phenyl)silanediol and 9-phenanthryl(phenyl)silanediol, led to a decrease in the reaction rate. This suggests that steric hindrance plays a crucial role in the catalytic activity of these silanols in condensation reactions.
Experimental Protocols
Thermal Condensation of Silanediols
The following is a general protocol for the thermal condensation of silanediols as described in the comparative study:
-
Sample Preparation: A defined amount of the crystalline silanediol is placed in a reaction vessel.
-
Reaction Conditions: The vessel is heated to a specific temperature (e.g., 160 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Monitoring: The progress of the condensation reaction is monitored over time. This can be achieved through various analytical techniques:
-
Gravimetric Analysis: Measuring the mass loss due to the elimination of water.[1]
-
¹H NMR Spectroscopy: Following the decrease in the integration of the silanol proton signal.[1]
-
²⁹Si NMR Spectroscopy: Observing the disappearance of the monomer signal and the appearance of signals corresponding to the resulting oligosiloxanes.[1]
-
Size Exclusion Chromatography (SEC): Determining the increase in molecular weight and the polydispersity of the formed oligo- or polymers.[1]
-
Reaction Mechanism and Workflow
The condensation of silanols to form a siloxane bond proceeds through a bimolecular reaction involving the elimination of a water molecule. The catalytic cycle can be influenced by the acidity of the silanol protons and the accessibility of the silicon center.
Figure 1: General mechanism for the acid-catalyzed condensation of silanols and a typical experimental workflow.
Conclusion
The catalytic activity of this compound in condensation reactions is significantly influenced by the steric and electronic nature of its substituents. While it serves as a competent catalyst, its performance can be surpassed by silanols bearing smaller substituents, which exhibit faster reaction rates due to reduced steric hindrance. Conversely, the introduction of bulkier aromatic groups slows down the condensation process. This comparative analysis provides valuable insights for researchers in selecting the most appropriate silanol catalyst for their specific synthetic needs, particularly in the realm of silicone chemistry and materials science. Further research comparing this compound to a broader range of silanols, including alkylsilanols, in various catalytic applications would provide a more comprehensive understanding of its relative performance.
References
A Comparative Guide to the Structural Validation of Diphenylsilanediol: X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a detailed comparison of X-ray crystallography for the validation of the diphenylsilanediol crystal structure, alongside an evaluation of alternative and complementary techniques including Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy, Neutron Diffraction, and 3D Electron Diffraction.
This compound, a molecule with demonstrated anticonvulsant properties, has its crystal structure well-established by single-crystal X-ray diffraction. The seminal work by Fawcett, Camerman, and Camerman in 1977 provided the foundational data for its solid-state conformation, revealing a triclinic crystal system with extensive hydrogen bonding. This guide will delve into the experimental details of this primary validation method and compare its outcomes with other powerful structural elucidation techniques.
At a Glance: Comparison of Structural Validation Techniques
The following table summarizes the key quantitative parameters for the existing X-ray crystallographic data of this compound and provides representative data for alternative techniques based on studies of similar small organic molecules.
| Parameter | Single-Crystal X-ray Diffraction (this compound) | Solid-State NMR (Representative Organosilane) | Neutron Diffraction (Representative Organic Hydrate) | 3D Electron Diffraction (Representative Small Organic Molecule) |
| Crystal System | Triclinic | Not directly determined | As per primary method | As per primary method |
| Space Group | P-1 | Not directly determined | As per primary method | As per primary method |
| Unit Cell Dimensions | a = 9.912 Å, b = 15.048 Å, c = 14.519 Å, α = 120.83°, β = 99.95°, γ = 100.84°[1] | Not applicable | a = 10.1 Å, b = 6.8 Å, c = 14.7 Å | a = 7.8 Å, b = 5.9 Å, c = 23.4 Å |
| Resolution | High (atomic) | Provides information about the local chemical environment | High (atomic), excellent for light atoms | High (atomic) |
| R-factor | 0.034[1] | Not applicable | Typically 0.03 - 0.06 | Typically 0.08 - 0.15 |
| Key Information Provided | Precise atomic coordinates, bond lengths, bond angles, molecular packing | Chemical environment of specific nuclei (e.g., 29Si), polymorphism | Precise location of hydrogen atoms, hydrogen bonding networks | Ab initio structure determination from nanocrystals |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for evaluating the validity and robustness of structural data.
Single-Crystal X-ray Diffraction of this compound
The following protocol is based on the established methods for small molecule crystallography and the data reported for this compound.[1]
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation from an appropriate solvent mixture, such as chloroform and methyl ethyl ketone.
-
Data Collection: A selected crystal is mounted on a goniometer. Data is collected using a diffractometer, typically with Mo Kα radiation (λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson and Fourier techniques. The initial model is then refined using least-squares methods to minimize the difference between the observed and calculated structure factors, resulting in the final atomic coordinates, bond lengths, and angles. The quality of the final structure is assessed by the R-factor.
Alternative Methodologies: A Conceptual Overview
While this compound itself has not been extensively studied by the following methods, these techniques offer unique advantages for structural validation of small molecules.
-
Solid-State NMR (ssNMR) Spectroscopy: This technique probes the local chemical environment of specific atomic nuclei. For organosilanes, 29Si ssNMR is particularly powerful for identifying different silicon environments, which can be invaluable for studying polymorphism and amorphous content. A typical experiment would involve packing a powdered sample of the organosilane into a rotor and acquiring spectra using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS).
-
Neutron Diffraction: Similar in principle to X-ray diffraction, neutron diffraction uses a beam of neutrons instead of X-rays. Its primary advantage is the ability to accurately locate hydrogen atoms, which is challenging with X-rays due to their low electron density. This makes neutron diffraction ideal for studying hydrogen bonding networks in detail. The experimental setup is analogous to X-ray diffraction but requires a neutron source, such as a nuclear reactor or spallation source.
-
3D Electron Diffraction (3DED): A rapidly emerging technique, 3DED uses a transmission electron microscope to collect diffraction data from nanocrystals, which are too small for conventional X-ray diffraction. This method is revolutionizing the structural analysis of new materials and polymorphs that are difficult to crystallize into larger single crystals.
Visualizing the Workflow and Structural Hierarchy
The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and the hierarchical relationship of crystal structure determination.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Diphenylsilanediol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Diphenylsilanediol (DPSD), a common extractable and leachable from silicone-based materials used in pharmaceutical and biopharmaceutical manufacturing, is critical for ensuring product quality and patient safety. The selection of an appropriate analytical method is paramount for reliable monitoring and risk assessment. This guide provides an objective comparison of three commonly employed analytical techniques for DPSD quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The information presented herein is a synthesis of established analytical practices and data from analogous compounds, intended to provide a comparative framework. It is essential to note that the specific performance of each method may vary depending on the sample matrix and instrumentation. Therefore, thorough method validation is required for any specific application.
Comparative Overview of Analytical Methods
The choice of analytical technique for this compound quantification is a balance of sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS based on typical validation parameters.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.997 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% |
| Precision (%RSD) | < 5% | < 10% | < 3% |
| Limit of Detection (LOD) | ~100 ng/mL | ~50 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~300 ng/mL | ~150 ng/mL | ~5 ng/mL |
| Selectivity | Moderate | High | Very High |
| Matrix Effect | Low to Moderate | Moderate to High | High |
| Throughput | High | Medium | Medium to High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample types and laboratory conditions.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of compounds with a UV chromophore, such as this compound.
Sample Preparation: A simple "dilute-and-shoot" approach is often sufficient for clean sample matrices. For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Protocol:
-
Accurately weigh and dissolve the sample in the mobile phase.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
UV Detection: 215 nm
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound can be analyzed by GC-MS, often requiring derivatization to improve its thermal stability and chromatographic behavior.
Sample Preparation (with Derivatization): Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is recommended to convert the polar silanol groups into more volatile trimethylsilyl ethers.
-
Protocol:
-
Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification of this compound in complex matrices without the need for derivatization.
Sample Preparation: Sample preparation is typically straightforward, involving dilution of the sample in the mobile phase.
-
Protocol:
-
Dilute the sample with the initial mobile phase.
-
Vortex to mix.
-
Centrifuge to pellet any particulates.
-
Transfer the supernatant to an autosampler vial.
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Program:
-
Start at 30% B, hold for 1 minute.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be optimized. A possible transition could be based on the protonated molecule [M+H]+.
Methodology and Workflow Diagrams
To visualize the logical flow of the analytical processes, the following diagrams have been generated using the DOT language.
Objective Comparison and Recommendations
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control applications where high sensitivity is not a primary requirement. Its main advantages are ease of use and high throughput. However, its selectivity can be a limitation in complex matrices where co-eluting impurities may interfere with the analysis.
-
GC-MS provides excellent selectivity and is a well-established technique for the analysis of semi-volatile compounds. The requirement for derivatization adds a step to the sample preparation process, which can increase variability and analysis time. This method is particularly useful when both identification and quantification are required, and when dealing with matrices that are not amenable to direct LC analysis.
-
LC-MS/MS is the most sensitive and selective of the three methods. It is the preferred technique for trace-level quantification of this compound, especially in complex biological or pharmaceutical matrices. The high initial capital cost and the potential for matrix effects are the main drawbacks. However, for applications requiring the utmost in sensitivity and specificity, such as leachable studies for regulatory submissions, LC-MS/MS is the gold standard.
Comparing the effects of different catalysts on Diphenylsilanediol synthesis
For Researchers, Scientists, and Drug Development Professionals
Diphenylsilanediol serves as a crucial intermediate in the synthesis of various silicon-containing compounds, including silicone polymers and pharmacologically active molecules. The efficiency of its synthesis is highly dependent on the catalytic method employed. This guide provides an objective comparison of different catalytic approaches for the synthesis of this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts the yield, purity, reaction time, and conditions required for this compound synthesis. Below is a summary of quantitative data from various catalytic methods.
| Catalytic System | Starting Material | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
| Acid Catalysis | Diphenyldimethoxysilane | Acetic Acid | Acetone | 60 | 4 hours | 98.0 | 99.5 |
| Diphenyldimethoxysilane | Cation Exchange Resin | Isopropanol | 50 | 2 hours | 98.8 | 99.7 | |
| Base-Catalyzed Hydrolysis | Diphenyldichlorosilane | Sodium Bicarbonate (neutralizer) | Acetone/Water | 20-30 | 2 hours (hydrolysis) | 93.4 | Not specified |
| Noble Metal Catalysis | Diphenylsilane | Iridium Complex¹ | Tetrahydrofuran | 25 | Not specified² | Selective³ | High |
¹ Iridium complex: {IrCl[SiMe₂(o-C₆H₄PPh₂)]₂} ² Reaction completion is monitored by hydrogen evolution. ³ Iridium catalysts are reported to be highly selective for the formation of this compound over other potential byproducts like siloxanes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Acid-Catalyzed Synthesis from Diphenyldimethoxysilane
This method utilizes a weak acid catalyst for the hydrolysis of diphenyldimethoxysilane, offering high yields and purity.
a) Using Acetic Acid [1]
-
Materials:
-
Diphenyldimethoxysilane (1000 g, 99.5% purity)
-
Acetone (1000 g)
-
Deionized water (200 g)
-
Acetic acid (0.44 g)
-
-
Procedure:
-
To a 5L flask, add diphenyldimethoxysilane and acetone. Stir the mixture at 150 rpm for 5 minutes until uniform.
-
Add deionized water and acetic acid to the mixture.
-
Heat the solution to 60°C and reflux for 4 hours. The solution will turn turbid as the product precipitates.
-
Cool the mixture to room temperature and age for 5 hours to allow for complete crystallization.
-
Filter the precipitate using a 500-mesh filter cloth and centrifuge the filter cake at 2000 rpm for 30 minutes.
-
Dry the resulting solid by rotary evaporation at -0.099 MPa and 40°C for 4 hours to obtain dry, needle-shaped crystals of this compound.
-
b) Using a Solid Acid Catalyst (Cation Exchange Resin)
-
Materials:
-
Diphenyldimethoxysilane (100 g)
-
Isopropanol (200 g)
-
Distilled water (50 g)
-
Cation exchange resin (3.5 g)
-
-
Procedure:
-
In a 500 mL flask, combine isopropanol, distilled water, and the cation exchange resin. Stir the mixture at 150 rpm.
-
Heat the mixture to 50°C.
-
Add diphenyldimethoxysilane dropwise over 30 minutes.
-
Maintain the temperature at 50°C and reflux for 2 hours.
-
Filter the solid catalyst.
-
Remove the solvent and water by vacuum distillation.
-
Further dry the crystalline product by rotary evaporation.
-
Base-Catalyzed Hydrolysis of Diphenyldichlorosilane
This classic method involves the hydrolysis of diphenyldichlorosilane, where a mild base is used to neutralize the hydrochloric acid byproduct, thereby improving the yield.
-
Materials:
-
Diphenyldichlorosilane (400 g)
-
Water (2000 g)
-
Acetone (550 g)
-
Sodium Bicarbonate
-
-
Procedure: [2]
-
Slowly add diphenyldichlorosilane to water over 2 hours with stirring, maintaining the temperature between 20-30°C.
-
Filter the precipitated crude this compound.
-
Dissolve the wet, HCl-contaminated product in acetone.
-
Add a sufficient amount of sodium bicarbonate to neutralize the solution to a pH of approximately 6.5.
-
Filter the mixture to remove inorganic salts.
-
Add the acetone filtrate to 2800 g of water to precipitate the this compound.
-
Collect the product by filtration and dry in an air-circulating oven at 65°C for 24 hours.
-
Noble Metal-Catalyzed Synthesis from Diphenylsilane
This method employs a sophisticated iridium complex for the selective hydrolysis of diphenylsilane at room temperature.
-
Catalyst Synthesis: The iridium catalyst {IrCl[SiMe₂(o-C₆H₄PPh₂)]₂} can be synthesized from [Ir(coe)₂Cl]₂ and o-Ph₂P(C₆H₄)SiMe₂H in dichloromethane, yielding a yellow solid (83% yield).[3]
-
Materials:
-
Diphenylsilane
-
Iridium Catalyst ({IrCl[SiMe₂(o-C₆H₄PPh₂)]₂})
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure: [3]
-
Conduct the reaction under a nitrogen atmosphere.
-
In a suitable reaction vessel, dissolve diphenylsilane in THF.
-
Add the iridium catalyst (0.2 mol %).
-
Add 10 equivalents of water.
-
Stir the reaction at 25°C.
-
Monitor the reaction progress by the evolution of hydrogen gas. The completion of the reaction is indicated by the cessation of gas evolution.
-
The product, this compound, is the sole silicon-containing product detected by ¹H NMR, indicating high selectivity.
-
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis processes, the following diagrams are provided.
Caption: General experimental workflows for this compound synthesis.
Caption: Catalytic pathways to this compound from different precursors.
References
Diphenylsilanediol: A Comparative Guide to its Efficacy as a Polymer Additive
For researchers, scientists, and drug development professionals, the selection of appropriate polymer additives is a critical step in designing materials with tailored properties. This guide provides an objective comparison of Diphenylsilanediol (DPSD) as a polymer additive against common alternatives, supported by experimental data. DPSD is a versatile organosilicon compound recognized for its ability to enhance thermal stability, mechanical properties, and flame retardancy in a variety of polymer systems.
This compound's efficacy stems from its unique chemical structure, featuring two hydroxyl groups and two phenyl groups attached to a silicon atom. This structure allows it to be readily incorporated into polymer matrices, where it imparts significant performance enhancements.[1]
Performance Comparison
To provide a clear comparison, the following tables summarize the quantitative data on the performance of DPSD and its alternatives in key areas.
Thermal Stability
The incorporation of DPSD into polymer matrices, such as epoxy resins, has been shown to enhance thermal stability. This is primarily attributed to the formation of a stable Si-O-Si bond layer which inhibits further thermal decomposition of the polymer.[2] The following table compares the thermal decomposition temperature of a standard Diglycidyl ether of bisphenol A (DGEBA) epoxy resin with that of a DPSD-modified version.
| Material | 5% Weight Loss Temperature (Td5) (°C) | Reference |
| DGEBA Epoxy (Neat) | 350 | [2] |
| DGEBA Epoxy + 10 wt% DPSD | 380 | [2] |
Higher Td5 indicates greater thermal stability.
Flame Retardancy
DPSD acts as an effective flame retardant, primarily through a condensed-phase mechanism. During combustion, it promotes the formation of a protective char layer that insulates the underlying polymer from the heat source and limits the release of flammable volatiles. A common alternative for flame retardancy in epoxy resins is 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), which primarily acts in the gas phase by releasing phosphorus-containing radicals that quench the flame.
| Material | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |
| DGEBA Epoxy (Neat) | 24 | Fails | [3] |
| DGEBA Epoxy + 10 wt% DPSD-based additive | 32 | V-0 | [4][5] |
| DGEBA Epoxy + DOPO-based additive (to achieve 0.9 wt% Phosphorus) | 29.4 | Fails | [3] |
A higher LOI and a V-0 rating in the UL-94 test indicate better flame retardancy.
Mechanical Properties
| Material | Tensile Strength (MPa) | Reference |
| Poplar Fiber/PLA Composite (Unmodified) | 45 | [6] |
| Poplar Fiber/PLA Composite + 2% KH-550 | 55.35 | [6] |
| DGEBA Epoxy Cured with DETA | ~60 | [7] |
| DGEBA Epoxy Modified with DPSD-based curing agent | ~80 | [7] |
Higher tensile strength indicates improved mechanical performance.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further research.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the polymer samples.
Procedure:
-
A small sample of the material (typically 5-10 mg) is placed in a high-purity alumina crucible.
-
The crucible is placed on a sensitive microbalance within the TGA instrument.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20 mL/min).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The temperature at which a specific percentage of weight loss occurs (e.g., Td5 for 5% weight loss) is determined from the resulting TGA curve.[8][9]
UL-94 Vertical Burn Test
Objective: To assess the flame retardancy of a polymer specimen.
Procedure:
-
A rectangular test specimen (typically 125 mm x 13 mm x 3 mm) is clamped vertically.
-
A calibrated Bunsen burner flame is applied to the lower end of the specimen for 10 seconds.
-
The flame is removed, and the duration of flaming combustion is recorded.
-
If the flaming ceases, the flame is immediately reapplied for another 10 seconds.
-
The duration of flaming and glowing combustion after the second flame application is recorded.
-
The presence of flaming drips that ignite a cotton patch placed below the specimen is also noted.
-
The material is classified as V-0, V-1, or V-2 based on the burning times and dripping behavior.[10][11][12]
Tensile Strength Testing (ASTM D638)
Objective: To determine the tensile properties of the polymer composites.
Procedure:
-
Dumbbell-shaped test specimens are prepared according to ASTM D638 specifications.[5][13][14][15]
-
The specimens are conditioned under standard laboratory conditions (e.g., 23°C and 50% relative humidity) for at least 40 hours.
-
The cross-sectional area of the narrow section of the specimen is measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant crosshead speed (e.g., 5 mm/min) until it fractures.
-
The maximum load sustained by the specimen before fracture is recorded.
-
The tensile strength is calculated by dividing the maximum load by the original cross-sectional area.[5][7][13][14][15]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for DPSD as a flame retardant and a typical experimental workflow for evaluating polymer additives.
References
- 1. electronics.org [electronics.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Nanocomposites by Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trl.com [trl.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. epfl.ch [epfl.ch]
- 9. mdpi.com [mdpi.com]
- 10. passive-components.eu [passive-components.eu]
- 11. specialchem.com [specialchem.com]
- 12. boedeker.com [boedeker.com]
- 13. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 14. store.astm.org [store.astm.org]
- 15. standards.iteh.ai [standards.iteh.ai]
A Spectroscopic Comparison of Diphenylsilanediol and its Cyclic Derivative, Octaphenylcyclotetrasiloxane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison between diphenylsilanediol and its common condensation derivative, octaphenylcyclotetrasiloxane. The information presented is supported by experimental data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided for the key analytical methods cited.
Introduction
This compound [(C₆H₅)₂Si(OH)₂] is a fundamental organosilicon compound characterized by a central silicon atom bonded to two phenyl groups and two hydroxyl groups. Its reactivity, primarily driven by the hydroxyl functionalities, allows it to serve as a monomer in the synthesis of silicone polymers. Through condensation reactions, this compound molecules can link together, eliminating water to form siloxane bridges (Si-O-Si). A common and stable product of this process is octaphenylcyclotetrasiloxane [(C₆H₅)₈Si₄O₄], a cyclic tetramer.
Understanding the spectroscopic differences between the monomeric diol and its polymeric derivatives is crucial for reaction monitoring, quality control, and structural elucidation in materials science and medicinal chemistry. This guide summarizes the key distinguishing features observed in their respective spectra.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and octaphenylcyclotetrasiloxane.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Technique | Chemical Shift (δ) ppm | Description |
| This compound | ¹H NMR | ~7.3-7.7 | Multiplet, aromatic protons (C₆H₅) |
| ~5.5-6.5 | Broad singlet, hydroxyl protons (Si-OH) | ||
| ¹³C NMR | ~127-135 | Multiple signals, aromatic carbons | |
| ²⁹Si NMR | ~ -33 to -35 | Single resonance | |
| Octaphenylcyclotetrasiloxane | ¹H NMR | ~7.1-7.6 | Multiplet, aromatic protons (C₆H₅)[1][2] |
| ¹³C NMR | ~127-135 | Multiple signals, aromatic carbons[2][3] | |
| ²⁹Si NMR | ~ -45 to -49 | Single resonance[4][5] |
Table 2: Vibrational Spectroscopy (IR & Raman) Data
| Compound | Technique | Key Bands (cm⁻¹) | Assignment |
| This compound | IR | ~3200-3400 (broad) | O-H stretching (hydrogen-bonded) |
| ~3050-3070 | Aromatic C-H stretching | ||
| ~1430 | Si-C₆H₅ stretching | ||
| ~1120 | Si-O stretching | ||
| ~850-900 | Si-OH bending | ||
| Octaphenylcyclotetrasiloxane | IR | (absent) | No O-H stretching |
| ~3050-3070 | Aromatic C-H stretching[3] | ||
| ~1430 | Si-C₆H₅ stretching[3] | ||
| ~1060-1100 (strong, broad) | Asymmetric Si-O-Si stretching (cyclic)[3] | ||
| Raman | ~1590 | Phenyl ring vibration | |
| ~1000 | Phenyl ring breathing mode | ||
| ~500-600 | Si-O-Si bending |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Fragmentation Pathway |
| This compound | 216.31[6] | 216 (M+), 199, 181, 139, 77 | Loss of OH, H₂O, Phenyl group |
| Octaphenylcyclotetrasiloxane | 793.17[7] | 792 (M+), 715, 637, 559 | Loss of Phenyl groups from the cyclic siloxane core[8][9] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Samples of this compound or its derivatives are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H and ¹³C NMR: Spectra are acquired on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a greater number of scans (e.g., 1024 or more) are required. Proton decoupling is used to simplify the ¹³C spectrum.
-
²⁹Si NMR: Due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si isotope, specialized techniques are often employed to enhance signal intensity.[10] These can include polarization transfer methods like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer).[10] A longer relaxation delay is often necessary. The use of a quartz-free probe and NMR tube can reduce background signals.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
KBr Pellet Method (for solids):
-
Approximately 1-2 mg of the solid sample is ground into a fine powder using an agate mortar and pestle.
-
About 100-200 mg of dry, IR-grade potassium bromide (KBr) is added to the mortar.
-
The sample and KBr are thoroughly mixed and ground together until a homogeneous, fine powder is obtained.
-
The mixture is transferred to a pellet press, and high pressure is applied to form a thin, transparent or translucent pellet.
-
The pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of air is collected beforehand for subtraction.
-
Raman Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on a microscope slide or in a capillary tube.
-
Data Acquisition: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used. The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a Raman shift range of 200-4000 cm⁻¹. The laser power and acquisition time are adjusted to obtain a good quality spectrum without causing sample degradation.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: For volatile or thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. The sample is injected into a GC where it is vaporized and separated before entering the mass spectrometer. Electron Ionization (EI) is a common ionization method. For less volatile compounds, direct infusion or solid probe techniques with softer ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed.
-
Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Visualization of Spectroscopic Changes
The following diagram illustrates the structural transformation from this compound to octaphenylcyclotetrasiloxane and the corresponding key changes observed in their IR and ²⁹Si NMR spectra.
Caption: Structural conversion and corresponding key spectroscopic shifts.
Conclusion
The spectroscopic profiles of this compound and its derivative, octaphenylcyclotetrasiloxane, exhibit clear and predictable differences that directly correlate with their chemical structures. The most prominent distinction is observed in the IR spectrum, where the disappearance of the broad O-H stretching band confirms the condensation of the silanol groups and the formation of a siloxane framework. This is further supported by the appearance of a strong Si-O-Si stretching vibration in the spectrum of the cyclosiloxane.
In NMR spectroscopy, the absence of the labile hydroxyl proton signal in the ¹H NMR spectrum of the derivative is a key indicator of reaction completion. Furthermore, the ²⁹Si NMR chemical shift provides valuable insight into the local electronic environment of the silicon atom. The upfield shift observed when moving from the silanediol to the cyclosiloxane reflects the change from a Si(OH)₂ to a Si(OSi)₂ environment. Mass spectrometry corroborates the structural change by confirming the expected molecular weights and revealing distinct fragmentation patterns dominated by the loss of phenyl groups from the stable siloxane core in the derivative.
These combined spectroscopic techniques provide a powerful toolkit for the unambiguous identification and characterization of this compound and its derivatives, which is essential for the development and quality control of silicone-based materials.
References
- 1. Octaphenylcyclotetrasiloxane(546-56-5) 1H NMR [m.chemicalbook.com]
- 2. Octaphenylcyclotetrasiloxane | C48H40O4Si4 | CID 68347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lextutor.ca [lextutor.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C12H12O2Si | CID 13693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Octaphenylcyclotetrasiloxane [webbook.nist.gov]
- 8. Octaphenylcyclotetrasiloxane [webbook.nist.gov]
- 9. Octaphenylcyclotetrasiloxane(546-56-5) MS spectrum [chemicalbook.com]
- 10. (29Si) Silicon NMR [chem.ch.huji.ac.il]
A comparative study of the hydrogen bonding capabilities of various silanediols
For Researchers, Scientists, and Drug Development Professionals
The ability of silanediols (R₂Si(OH)₂) to act as potent hydrogen bond donors is a cornerstone of their utility in fields ranging from medicinal chemistry to materials science. Their increased acidity compared to their carbon-based analogues, carbinols, makes them particularly effective as enzyme inhibitors, anion sensors, and organocatalysts. This guide provides a comparative overview of the hydrogen bonding capabilities of various silanediols, supported by available experimental data and detailed methodologies for their characterization.
Quantitative Comparison of Silanediol Properties
The hydrogen bonding strength of a silanediol is fundamentally linked to the acidity of its Si-OH protons. This acidity is influenced by the electronic and steric nature of the substituents (R groups) attached to the silicon atom. Electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it.
Acidity (pKa)
| Compound Name | R Groups | pKa Value | Notes |
| Diphenylsilanediol | Phenyl, Phenyl | ~12.06[1][2] | Predicted value. |
| Triethylsilanol | Ethyl, Ethyl, Ethyl | 13.63[3] | A monosilanol for comparison. |
| Triphenylsilanol | Phenyl, Phenyl, Phenyl | 16.57–16.63[3] | A monosilanol for comparison. |
Note: The pKa values for the trialkyl- and triarylsilanols are provided for context, as directly comparable experimental data for a series of substituted diarylsilanediols is sparse in the literature.
Hydrogen Bond Donor Acidity (α)
The hydrogen bond donor acidity, often expressed on scales like the α scale or the pKAHY scale, quantifies the ability of a molecule to donate a proton in a hydrogen bond. While a complete table for various silanediols is not available, studies have shown that silanols are stronger hydrogen bond donors than their corresponding alcohols[1]. The determination of these values relies on measuring the equilibrium constants of complexation with a standard hydrogen bond acceptor.
At present, a comprehensive, comparative table of hydrogen bond acidity values for a diverse set of silanediols is not available in the reviewed literature.
Association Constants (Kₐ)
The association constant (Kₐ) quantifies the strength of the non-covalent interaction between the silanediol (the hydrogen bond donor) and a hydrogen bond acceptor molecule. Higher Kₐ values indicate a stronger interaction. These values are typically determined by titration experiments monitored by NMR or UV-Vis spectroscopy.
Experimental Protocols for Characterization
Determining pKa by Spectrophotometric Titration
This method involves monitoring the change in the UV-Vis absorbance spectrum of the silanediol as a function of pH.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the silanediol in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile or DMSO to ensure solubility). Prepare a series of buffer solutions of known pH.
-
Spectrophotometric Measurements: For each buffer solution, add a small, constant aliquot of the silanediol stock solution. Record the UV-Vis spectrum. The aromatic rings in many silanediols provide a convenient chromophore for monitoring.
-
Data Analysis: The absorbance at a specific wavelength will change as the silanediol deprotonates. Plot the absorbance versus pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
Determining Association Constants by ¹H NMR Titration
¹H NMR titration is a powerful technique to study host-guest interactions and determine association constants. The chemical shift of the Si-OH proton is highly sensitive to its hydrogen-bonding environment.
Methodology:
-
Sample Preparation: Prepare a solution of the silanediol (host) at a known, constant concentration in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂). The concentration should be chosen based on the expected association constant, typically in the millimolar range.
-
Titration: Prepare a stock solution of the hydrogen bond acceptor (guest, e.g., DMSO or pyridine) in the same deuterated solvent at a much higher concentration. Add increasing aliquots of the guest solution to the silanediol solution.
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum after each addition of the guest.
-
Data Analysis: Monitor the chemical shift of the Si-OH proton. The change in chemical shift (Δδ) is plotted against the concentration of the guest. The resulting binding isotherm is then fitted to a suitable binding model (e.g., 1:1 or 1:2) using non-linear regression analysis to calculate the association constant (Kₐ).
Characterizing Hydrogen Bonding by FTIR Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is used to observe the stretching frequencies of the O-H bonds. The formation of a hydrogen bond weakens the O-H bond, resulting in a red-shift (a shift to lower wavenumber) and broadening of the O-H stretching band.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the silanediol in a non-polar solvent (e.g., CCl₄ or hexane) to minimize intermolecular self-association.
-
Reference Spectrum: Record the FTIR spectrum of the free silanediol. This will show a relatively sharp absorption band for the non-hydrogen-bonded O-H stretch (typically around 3600-3700 cm⁻¹).
-
Addition of Hydrogen Bond Acceptor: Add a hydrogen bond acceptor (e.g., DMSO) to the solution.
-
Spectrum of the Complex: Record the FTIR spectrum of the mixture. A new, broader absorption band will appear at a lower wavenumber, corresponding to the hydrogen-bonded O-H stretch. The magnitude of the red-shift is indicative of the strength of the hydrogen bond.
Visualizing Key Concepts and Workflows
Logical Relationship of Factors Influencing Hydrogen Bonding
The hydrogen bonding capability of a silanediol is a function of several interrelated molecular properties. This can be visualized as a logical flow.
Caption: Factors influencing the hydrogen bonding capability of silanediols.
Experimental Workflow for Determining Association Constant (Kₐ) by ¹H NMR Titration
The following diagram illustrates the typical workflow for determining the association constant between a silanediol and a hydrogen bond acceptor using ¹H NMR titration.
Caption: Workflow for Kₐ determination by NMR titration.
Applications in Drug Development
The enhanced hydrogen bonding capacity of silanediols has been exploited in drug design. By replacing a key carbinol group in a drug candidate with a silanediol, the potency can sometimes be significantly increased. The silanediol can form stronger hydrogen bonds with target enzymes, leading to improved binding affinity. For example, silanediol-based inhibitors have been developed for matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), where the silanediol moiety coordinates to a zinc ion in the active site, mimicking the role of a hydroxamic acid but with different physicochemical properties.
Conclusion
Silanediols represent a versatile class of compounds whose hydrogen bonding capabilities are central to their diverse applications. While a comprehensive comparative database of their properties is still emerging, the methodologies outlined in this guide provide a robust framework for their characterization. By systematically evaluating the pKa, hydrogen bond acidity, and association constants of different silanediols, researchers can better understand structure-activity relationships and design more effective molecules for applications in catalysis, sensing, and drug discovery.
References
Safety Operating Guide
Proper Disposal of Diphenylsilanediol: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and logistical procedures for the proper disposal of diphenylsilanediol, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a flammable solid that can cause skin and eye irritation and may lead to respiratory issues upon inhalation.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[3][4] Adherence to proper disposal protocols is therefore critical to mitigate these risks.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical safety goggles, protective gloves, and appropriate lab clothing to prevent skin contact.[1][3] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of dust inhalation.[2][3] All sources of ignition, including sparks and open flames, must be eliminated from the vicinity as this compound is a flammable solid.[1][2][5]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.
| Property | Value | Source |
| Flash Point | 53 °C - 71 °C (closed cup) | [3][5] |
| Melting Point | 144 °C - 153 °C | [3][5] |
| Boiling Point | 353 °C at 760 mmHg | [5] |
| UN Number | 1325 | [5] |
| Transport Hazard Class | 4.1 (Flammable Solid) | [5] |
| Packing Group | II | [5][6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by federal, state, and local regulations for hazardous waste.[2][7][8] The following protocol provides a general framework; however, it is imperative to consult and adhere to your institution's specific hazardous waste management guidelines and all applicable legal requirements.
1. Waste Identification and Classification:
-
This compound waste must be classified as hazardous waste.[2][6]
-
Consult the U.S. Environmental Protection Agency (EPA) guidelines under the Resource Conservation and Recovery Act (RCRA) and any relevant state regulations to ensure complete and accurate classification.[2][7][8]
2. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials such as absorbent pads from a spill cleanup, in a dedicated and clearly labeled hazardous waste container.[2][3][6]
-
The container must be in good condition, compatible with the chemical, and kept tightly closed when not in use.[2][3][5]
-
Label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, acids, and alcohols.[1][9]
3. Spill Management:
-
In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[9][10]
-
Remove all sources of ignition and use non-sparking tools for cleanup.[2][3]
-
Carefully sweep or vacuum the spilled solid material and place it into the designated hazardous waste container.[2][10] Avoid generating dust.[2][3]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Incineration is a potential disposal method, but this must be carried out in an approved waste disposal plant.[6][10]
-
Do not dispose of this compound down the drain or in the regular trash.[3][10]
5. Empty Container Disposal:
-
Empty containers that held this compound should also be treated as hazardous waste unless they have been properly decontaminated (e.g., triple-rinsed with a suitable solvent).[2][11] The rinsate should be collected as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cfmats.com [cfmats.com]
- 4. This compound | C12H12O2Si | CID 13693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. gelest.com [gelest.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Diphenylsilanediol
Essential Safety and Handling Guide for Diphenylsilanediol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Chemical Overview: this compound is a flammable solid, appearing as a white powder, that can cause skin, eye, and respiratory irritation.[1][2] It may also lead to central nervous system depression if ingested or inhaled in large amounts.[1] The toxicological properties have not been fully investigated, warranting cautious handling at all times.[1]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 947-42-2 | [2] |
| Molecular Formula | C12H12O2Si | [1] |
| Molecular Weight | 216.31 g/mol | [1][3] |
| Appearance | White powder | [1][4] |
| Melting Point | 144-147 °C | [1][4] |
| Flash Point | 53 - 54 °C (closed cup) | [1][4] |
| Stability | Stable under normal temperatures and pressures. | [1] |
| Hazards | Flammable solid, Skin/Eye Irritant | [2] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table outlines the required equipment for handling this compound.
| Protection Type | Recommended Equipment | Justification & Citations |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4][5] A face shield may be required where there is a significant splash hazard.[6][7][8] | Prevents eye irritation, chemical conjunctivitis, and potential corneal damage from dust or splashes.[1] |
| Skin Protection | - Gloves: Neoprene or nitrile rubber gloves must be worn.[9][10][11] Inspect gloves before use and use proper removal techniques.[4] - Clothing: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1][5] | Protects against skin irritation and dermatitis.[1] |
| Respiratory Protection | A NIOSH-approved respirator is required if engineering controls do not maintain airborne concentrations below exposure limits or when dust is generated.[6] A respiratory protection program meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[1][5] | The toxicological properties of inhalation have not been fully investigated, and aspiration may lead to pulmonary edema.[1] Protects against irritation to the respiratory tract.[9] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is critical for safety.
Engineering Controls and Handling Protocols
-
Ventilation: Use with adequate general or local explosion-proof ventilation to keep airborne dust levels to a minimum.[1][5]
-
Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of any potential exposure.[1][2][5][9]
-
Handling Practices:
Storage Plan
-
Store in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents, acids, and alcohols.[1][5][9]
-
Keep containers tightly closed to protect from moisture.[4][9][13]
Spill and Emergency Procedures
-
Spill Response:
-
Evacuate personnel to a safe area.[4]
-
Ensure adequate ventilation.[4]
-
Wear full personal protective equipment as described in the PPE section.[4][9]
-
Use a spark-proof tool to vacuum or sweep up the material.[1][5] Avoid generating dust.[1][5]
-
Place the spilled material into a suitable, labeled container for disposal.[1][4][5]
-
Prevent runoff into storm sewers and waterways.[1]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid.[1][12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Get immediate medical aid.[1]
-
Disposal Plan
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]
-
Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[12]
-
The material may be incinerated in a suitable facility.[9]
-
Empty containers retain product residue and can be dangerous; do not pressurize, cut, weld, or expose them to heat or ignition sources.[1][5] Dispose of contaminated packaging in the same manner as the product.[10]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C12H12O2Si | CID 13693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. americanchemistry.com [americanchemistry.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. gelest.com [gelest.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. gelest.com [gelest.com]
- 12. cfmats.com [cfmats.com]
- 13. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
